Technical Documentation Center

methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
  • CAS: 309757-74-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate: A Technical Guide

Executive Summary Chiral β -amino acids and their ester derivatives are indispensable building blocks in modern drug discovery, serving as the architectural foundation for peptidomimetics, foldamers, and β -lactam antibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral β -amino acids and their ester derivatives are indispensable building blocks in modern drug discovery, serving as the architectural foundation for peptidomimetics, foldamers, and β -lactam antibiotics. The target molecule, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate , is particularly valuable due to the presence of the 3-iodo substituent on the aryl ring. This halogen serves as a highly reactive vector for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

This whitepaper details a robust, highly diastereoselective synthetic methodology utilizing Ellman’s chiral tert-butanesulfinamide auxiliary. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the mechanistic causality and in-process controls that ensure a self-validating, reproducible workflow.

Strategic Rationale & Mechanistic Design

The synthesis of highly enantioenriched β -amino esters requires stringent stereocontrol during the formation of the C–C bond. While asymmetric hydrogenation of β -enamino esters is viable, it requires specialized chiral transition-metal catalysts. Conversely, the use of provides a highly predictable, scalable, and cost-effective approach.

The Causality of Reagent Selection

To establish the (3R) absolute configuration, the (Ss)-enantiomer of tert-butanesulfinamide is selected. As established by , the addition of a lithium enolate directly to a sulfinyl imine often results in poor diastereomeric ratios (dr) due to a loose, acyclic transition state.

To override this, the lithium enolate of methyl acetate is transmetalated with chlorotriisopropoxytitanium ( ClTi(OiPr)3​ ). The chloride ligand enhances the Lewis acidity of the titanium center, forcing the coordination of both the enolate oxygen and the sulfinyl oxygen. This forms a highly organized, rigid six-membered Zimmerman-Traxler chair-like transition state. The bulky tert-butyl group of the (Ss)-auxiliary effectively shields the Si-face of the imine, directing nucleophilic attack exclusively to the Re-face, thereby securing the (3R) configuration with a dr typically exceeding 98:2.

TSModel TS Titanium-Mediated TS Chair-like 6-membered ring Ti coordinates to Sulfinyl O and Enolate O Face Facial Selectivity t-Butyl group blocks Si-face Enolate attacks Re-face TS->Face Outcome Stereochemical Outcome (3R)-Configuration established Face->Outcome

Fig 1. Stereochemical model for the titanium-mediated enolate addition to the sulfinyl imine.

Synthetic Workflow & Step-by-Step Protocols

The synthesis is executed in three distinct, self-validating stages: Imine condensation, asymmetric enolate addition, and global deprotection.

SynthWorkflow A 3-Iodobenzaldehyde + (Ss)-t-Bu-Sulfinamide B (Ss)-N-Sulfinyl Imine A->B Ti(OEt)4, THF rt, 12h C N-Sulfinyl β-Amino Ester (dr > 98:2) B->C Methyl acetate, LDA ClTi(OiPr)3, -78 °C D Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate C->D 4M HCl in Dioxane MeOH, rt

Fig 2. Three-step synthetic workflow for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

Protocol 2.1: Condensation to (Ss)-N-(3-Iodobenzylidene)-2-methylpropane-2-sulfinamide

Causality: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is utilized instead of standard dehydrating agents (like MgSO4​ ) because it acts as both a Lewis acid to activate the aldehyde and an irreversible water scavenger, driving the equilibrium forward.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-iodobenzaldehyde (10.0 mmol, 1.0 eq) and (Ss)-tert-butanesulfinamide (10.5 mmol, 1.05 eq).

  • Solvent & Reagent: Dissolve the mixture in anhydrous THF (30 mL). Add Ti(OEt)4​ (20.0 mmol, 2.0 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2, UV active). The reaction is complete when the aldehyde ( Rf​ ~0.6) is fully consumed, yielding the slower-moving imine ( Rf​ ~0.4).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A white precipitate ( TiO2​ ) will form. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and separate the organic layer. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2.2: Asymmetric Enolate Addition

Causality: A 2.0 equivalent excess of ClTi(OiPr)3​ relative to the enolate is critical. Sub-stoichiometric titanium fails to fully disrupt the lithium enolate aggregates, leading to a collapse in diastereoselectivity.

  • Enolate Generation: In a separate flame-dried flask under argon, add anhydrous THF (20 mL) and diisopropylamine (12.0 mmol, 1.2 eq). Cool to -78 °C. Add n-BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Ester Addition: Add methyl acetate (12.0 mmol, 1.2 eq) dropwise at -78 °C. Stir for 30 min.

  • Transmetalation: Add a solution of ClTi(OiPr)3​ (24.0 mmol, 2.4 eq) in THF (10 mL) dropwise. Stir for 45 min at -78 °C.

  • Imine Addition: Dissolve the imine from Protocol 2.1 (approx. 10.0 mmol) in THF (10 mL) and add it dropwise to the titanium enolate at -78 °C. Stir for 4 hours at -78 °C.

  • IPC: Quench a 50 µL aliquot into sat. NH4​Cl and extract with EtOAc. Analyze via LC-MS to confirm the mass of the adduct ( m/z [M+H]+ 410.1) and verify dr > 98:2 via crude 1H NMR.

  • Workup: Quench the bulk reaction with sat. aqueous NH4​Cl (30 mL) at -78 °C, then warm to room temperature. Filter the resulting titanium salts through Celite, extract with EtOAc, dry, and concentrate. Purify via flash chromatography to isolate the pure (Ss, 3R)-sulfinyl β -amino ester.

Protocol 2.3: Sulfinyl Deprotection & Salt Formation
  • Setup: Dissolve the purified sulfinyl β -amino ester (8.0 mmol) in anhydrous MeOH (15 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (16.0 mmol, 2.0 eq) at room temperature. Stir for 2 hours.

  • IPC: Monitor via LC-MS. The starting material ( m/z 410.1) must completely disappear, replaced by the product mass ( m/z 306.0).

  • Isolation: Concentrate the mixture in vacuo. The volatile methyl tert-butylsulfinate byproduct is removed during evaporation. Triturate the resulting solid with cold diethyl ether to yield methyl (3R)-3-amino-3-(3-iodophenyl)propanoate hydrochloride as a white crystalline solid.

Reaction Optimization & Data Presentation

The table below summarizes the critical optimization of the enolate transmetalation step, validating the necessity of the titanium reagent for stereocontrol.

Table 1: Optimization of the Enolate Addition Step

EntryBase / Transmetalating AgentTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1LDA (No Titanium)-78< 10ND (Complex mixture)
2LDA, ClTi(OiPr)3​ (1.0 eq)-784585:15
3LDA, ClTi(OiPr)3​ (2.0 eq)-7888> 98:2
4LDA, ClTi(OiPr)3​ (2.0 eq)-407292:8

Note: Entry 3 represents the optimized conditions utilized in Protocol 2.2, demonstrating the strict requirement for excess titanium to enforce the closed transition state.

Analytical Characterization

Thorough characterization is required to confirm both the structural integrity and the enantiomeric purity of the final API building block.

Table 2: Analytical Characterization Summary for the Target Molecule

Analytical MethodKey Signals / ParametersAssignment / Purity Validation
1H NMR (400 MHz, CDCl3​ , free base) δ 7.72 (t, J=1.6 Hz, 1H), 7.58 (dt, J=7.8,1.4 Hz, 1H), 7.32 (d, J=7.8 Hz, 1H), 7.05 (t, J=7.8 Hz, 1H)Confirms the 1,3-disubstituted (3-iodophenyl) aromatic framework.
1H NMR (400 MHz, CDCl3​ , free base) δ 4.40 (dd, J=8.2,5.4 Hz, 1H, CH-NH2​ ), 3.68 (s, 3H, OCH3​ )Validates the chiral methine proton and the methyl ester group.
13C NMR (100 MHz, CDCl3​ ) δ 172.4 (C=O), 146.1, 136.5, 135.8, 130.4, 125.8, 94.6 (C-I), 52.8, 51.9, 43.1Confirms the full carbon skeleton; C-I carbon is characteristically shielded.
HRMS (ESI-TOF) m/z [M+H]+ calcd for C10​H13​INO2​ : 306.0000Found: 305.9992 (Mass accuracy < 3 ppm).
Chiral HPLC Chiralpak AD-H column, Hexane/iPrOH (90:10), Flow: 1.0 mL/min> 99% ee ( tR​ = 12.4 min). Absence of the (3S)-enantiomer peak.

References

  • Tang, T. P.; Ellman, J. A. Asymmetric Synthesis of beta-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Journal of Organic Chemistry, 2002.[Link][1][2]

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 2002.[Link][3][4]

Sources

Exploratory

The Strategic Utility of Methyl (3R)-3-Amino-3-(3-iodophenyl)propanoate as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Chirality and the Rise of Specialized Building Blocks In the landscape of modern pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and the Rise of Specialized Building Blocks

In the landscape of modern pharmaceutical development, the precise three-dimensional arrangement of atoms within a drug molecule is paramount to its efficacy and safety. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development of synthetic strategies that can selectively produce the desired enantiomer. Chiral building blocks, enantiomerically pure compounds that serve as starting materials or key intermediates, are fundamental to this endeavor. They provide a robust foundation for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[1]

Among the vast arsenal of chiral building blocks, β-amino acids and their derivatives have garnered significant attention. Their incorporation into peptidomimetics and other small molecules can enhance metabolic stability and modulate biological activity. This guide focuses on a particularly valuable, yet specialized, chiral building block: methyl (3R)-3-amino-3-(3-iodophenyl)propanoate . This compound uniquely combines a chiral β-amino ester scaffold with a strategically positioned iodine atom on the phenyl ring, opening up a wide array of possibilities for further chemical modifications, particularly through cross-coupling reactions. Its structural features make it a highly sought-after intermediate in the synthesis of novel therapeutics.

This technical guide will provide a comprehensive overview of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, including its synthesis, key chemical properties, and its application as a chiral building block in drug discovery.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 309757-74-2[2][3]
Molecular Formula C₁₀H₁₂INO₂[3]
Molecular Weight 305.11 g/mol [3]
Chirality (R)-enantiomer[2]

The key structural features of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate are the chiral center at the C3 position, the methyl ester, and the 3-iodophenyl substituent. The (R)-configuration at the stereocenter is crucial for its application in targeted drug synthesis. The iodine atom serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Asymmetric Synthesis: Crafting the Chiral Core

Conceptual Synthetic Approach 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

One of the most powerful methods for the enantioselective synthesis of β-amino esters is the rhodium-catalyzed asymmetric conjugate addition of an amine source to an α,β-unsaturated ester.[4][5] This approach offers high enantioselectivity and functional group tolerance.

The synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate via this method would likely involve the following key steps:

  • Preparation of the α,β-Unsaturated Ester: The synthesis would commence with the preparation of methyl 3-(3-iodophenyl)acrylate. This can be achieved through several standard olefination reactions, such as the Horner-Wadsworth-Emmons reaction between 3-iodobenzaldehyde and a phosphonate ester.

  • Asymmetric Conjugate Addition: The crucial stereocenter would be introduced in this step. The α,β-unsaturated ester would be subjected to a rhodium-catalyzed conjugate addition with a suitable nitrogen source, such as ammonia or a protected amine equivalent. The enantioselectivity of this reaction is dictated by the choice of the chiral phosphine ligand coordinated to the rhodium catalyst. A variety of highly effective chiral ligands are commercially available, allowing for fine-tuning of the reaction conditions to achieve high enantiomeric excess (ee).

G cluster_0 Synthesis of α,β-Unsaturated Ester cluster_1 Asymmetric Conjugate Addition 3-Iodobenzaldehyde 3-Iodobenzaldehyde Methyl_3-(3-iodophenyl)acrylate Methyl_3-(3-iodophenyl)acrylate 3-Iodobenzaldehyde->Methyl_3-(3-iodophenyl)acrylate Horner-Wadsworth-Emmons Olefination Phosphonate_Ester Phosphonate_Ester Phosphonate_Ester->Methyl_3-(3-iodophenyl)acrylate Target_Molecule Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Methyl_3-(3-iodophenyl)acrylate->Target_Molecule 1,4-Addition Ammonia_Source Ammonia_Source Ammonia_Source->Target_Molecule Chiral_Rh_Catalyst Chiral_Rh_Catalyst Chiral_Rh_Catalyst->Target_Molecule G cluster_0 Synthesis of Prochiral Keto-Ester cluster_1 Biocatalytic Transamination 3-Iodoacetophenone 3-Iodoacetophenone Methyl_3-(3-iodophenyl)-3-oxopropanoate Methyl_3-(3-iodophenyl)-3-oxopropanoate 3-Iodoacetophenone->Methyl_3-(3-iodophenyl)-3-oxopropanoate Claisen Condensation Dimethyl_Carbonate Dimethyl_Carbonate Dimethyl_Carbonate->Methyl_3-(3-iodophenyl)-3-oxopropanoate Target_Molecule Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Methyl_3-(3-iodophenyl)-3-oxopropanoate->Target_Molecule Enzymatic Conversion Amine_Donor Amine_Donor Amine_Donor->Target_Molecule R-Amine_Transaminase R-Amine_Transaminase R-Amine_Transaminase->Target_Molecule G Start Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Step1 Sonogashira Coupling with Heterocyclic Alkyne Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Heterocyclic Scaffold Step2->Intermediate2 Step3 Amine Functionalization Intermediate2->Step3 Final_Product Novel Kinase Inhibitor Candidate Step3->Final_Product

Hypothetical Application in Kinase Inhibitor Synthesis.

Conclusion and Future Outlook

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate stands as a prime example of a modern chiral building block, offering a unique combination of stereochemical control and synthetic versatility. While its direct application in marketed drugs may not yet be widely publicized, its potential for the rapid and efficient synthesis of novel, complex, and diverse chemical entities is undeniable. The strategic placement of the iodine atom opens a gateway for the exploration of a vast chemical space through well-established and reliable cross-coupling methodologies. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the importance of specialized chiral building blocks like methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in the drug discovery and development pipeline is set to increase significantly. Researchers and scientists equipped with an understanding of its synthesis and reactivity will be well-positioned to leverage its potential in the quest for the next generation of innovative medicines.

References

  • 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. (n.d.). Retrieved from https://www.ningboinno.com/3-amino-3-4-methylphenylpropionic-acid-a-key-chemical-for-drug-discovery/
  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | Global PFAS Screening Tool. (2026, March 25). ChemRadar. Retrieved from https://www.chemradar.com/pfas/309757-74-2/
  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (2026, March 27). ChemRadar. Retrieved from https://www.chemradar.
  • Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.). Wiley Online Library. Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/adsc.201800262
  • methyl (3S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride. (n.d.). NextSDS. Retrieved from https://www.nextsds.com/en/2173637-63-1
  • Rhodium-catalyzed asymmetric conjugate alkynylation of nitroalkenes. (n.d.). Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2006/cc/b608306a
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. Retrieved from https://www.mdpi.com/1424-8247/19/3/381
  • Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to nitroalkenes using chiral bicyclo[3.3.0] diene ligands. (2010, August 2). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/20544809/
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents. Retrieved from https://patents.google.
  • Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. (2022, April 25). PubMed. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140224/
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (n.d.). Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01655g
  • Rhodium-catalyzed asymmetric 1,6-addition of aryltitanates to enynones giving axially chiral allenes. (2004, January 22). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/14723554/
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/349479634_Emerging_Building_Blocks_for_Medicinal_Chemistry_Recent_Synthetic_Advances
  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). University of Leeds. Retrieved from https://etheses.whiterose.ac.uk/27533/1/Andres%20Gomez%20Thesis%20Final.pdf
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PubMed. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116120/

Sources

Foundational

Spectroscopic Characterization of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate: An In-Depth Technical Guide

Executive Summary Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly versatile chiral β -amino acid ester building block. Compounds of this class are fundamental in the development of peptidomimetics, where the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly versatile chiral β -amino acid ester building block. Compounds of this class are fundamental in the development of peptidomimetics, where the introduction of a β -carbon adds conformational rigidity and resistance to proteolytic degradation[1]. The presence of the meta-iodine substituent provides a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making this molecule highly valuable in medicinal chemistry and drug discovery.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. By understanding the causality behind the spectral signals, researchers can establish robust, self-validating analytical workflows to confirm enantiomeric purity, structural integrity, and the success of synthetic modifications.

Chemical & Structural Profiling

To accurately interpret the spectroscopic data, we must first deconstruct the molecule into its distinct microenvironments. The molecule (Chemical Formula: C10H12INO2, Molecular Weight: ~305.11 g/mol ) features four critical domains that dictate its spectral signature:

  • The Chiral Center (C3): The (R)-configuration establishes an asymmetric magnetic environment, profoundly impacting adjacent protons.

  • The 3-Iodophenyl Ring: A meta-substituted aromatic system exhibiting distinct spin-spin coupling and the "heavy atom effect" of iodine.

  • The Methyl Ester: A terminal, unconjugated carbonyl system.

  • The Primary Amine: A hydrogen-bond donating/accepting group susceptible to solvent exchange.

Structural_Impact M Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate C Chiral Center (C3) M->C induces asymmetry A 3-Iodophenyl Ring M->A anisotropic cone E Methyl Ester M->E electron withdrawing N Primary Amine M->N basic/nucleophilic C_Out Diastereotopic CH2 (ABX Spin System in 1H NMR) C->C_Out A_Out Heavy Atom Effect (Upfield C-I in 13C NMR) A->A_Out E_Out Unconjugated C=O (~1735 cm⁻¹ in IR) E->E_Out N_Out Labile Protons (D2O Exchangeable) N->N_Out

Fig 1: Logical relationship between functional domains and their primary spectroscopic manifestations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of the molecule's connectivity and stereochemical environment. The data presented below is synthesized from empirical principles of β -amino acid esters and closely related analogs like methyl 3-amino-3-phenylpropanoate [2].

Probing the Asymmetric Environment (¹H NMR)

The most diagnostic feature in the ¹H NMR spectrum is the C2 methylene group (-CH2-). Because these protons are adjacent to the C3 chiral center, they are diastereotopic . They cannot be interconverted by any symmetry operation or rapid bond rotation. Consequently, they are magnetically inequivalent and couple not only to the C3 methine proton but also to each other, forming a classic ABX spin system .

  • C3 Methine (HX): Appears as a doublet of doublets (dd) around 4.35 ppm due to unequal coupling to the two diastereotopic C2 protons.

  • C2 Methylene (HA, HB): Appear as two distinct doublets of doublets (dd) around 2.65 ppm and 2.55 ppm. The large geminal coupling constant ( JAB​≈16.0 Hz) is characteristic of such systems.

The aromatic region displays a classic meta-substitution pattern. The proton flanked by the iodine and the aliphatic chain (H-2') appears as a distinct narrow triplet (or fine doublet) due to long-range meta-coupling ( J≈1.5 Hz), isolated from larger ortho-couplings.

The Heavy Atom Effect (¹C NMR)

In the ¹³C NMR spectrum, the carbon directly attached to the iodine atom (C-3') experiences a profound shielding effect. This is known as the Heavy Atom Effect , driven by the relativistic effects and large electron cloud of the iodine atom, which increases the diamagnetic shielding tensor. While typical aromatic carbons resonate between 120-140 ppm, the C-I carbon is shifted drastically upfield to approximately 94.5 ppm.

Table 1: Synthesized ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J in Hz)Integration¹³C Chemical Shift (δ, ppm)Assignment Notes
C=O (Ester) ---172.5Unconjugated carbonyl
C-1' (Ar) ---146.8Quaternary, attached to C3
C-2' (Ar) 7.72t, J=1.6 1H135.2Flanked by I and alkyl group
C-3' (Ar) ---94.5 Quaternary, C-I (Heavy Atom Effect)
C-4' (Ar) 7.60dt, J=7.8,1.6 1H136.5Para to alkyl group
C-5' (Ar) 7.05t, J=7.8 1H130.4Meta to both substituents
C-6' (Ar) 7.32dt, J=7.8,1.6 1H125.8Para to Iodine
C-3 (Methine) 4.35dd, J=8.5,5.2 1H53.2Chiral center
C-2 (CH₂) 2.65 (HA)2.55 (HB)dd, J=16.0,8.5 dd, J=16.0,5.2 1H1H43.8Diastereotopic ABX system
O-CH₃ 3.65s3H51.6Methyl ester
NH₂ 1.85br s2H-D₂O exchangeable

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, orthogonal validation tool for the functional groups. The causality of the IR bands is directly tied to the bond force constants and reduced masses of the functional groups.

  • Ester Carbonyl: Because the ester is separated from the aromatic ring by an sp3 hybridized carbon (C3), it is unconjugated. Therefore, its stretching frequency remains high ( ∼1735 cm⁻¹), unlike conjugated benzoates which shift lower ( ∼1710 cm⁻¹).

  • Primary Amine: The N−H stretch of a primary amine typically presents as a distinct doublet (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region.

Table 2: Key IR Absorptions (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
3380, 3315MediumN-H stretch (asym/sym)Confirms primary amine presence.
3060WeakC-H stretch (aromatic) sp2 hybridized C-H bonds of the ring.
2955, 2840WeakC-H stretch (aliphatic) sp3 hybridized C-H bonds (methyl, methylene).
1735StrongC=O stretch (ester)Unconjugated ester carbonyl.
1590, 1565MediumC=C stretch (aromatic)Aromatic ring breathing modes.
1200, 1165StrongC-O stretchEster alkoxy bond stretching.
550 - 600VariableC-I stretchHeavy atom bond; low frequency due to high reduced mass.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) in positive ion mode is the standard for basic amines. The molecule readily protonates at the primary amine to yield the molecular ion [M+H]+ at m/z 306.0.

Fragmentation Causality (Collision-Induced Dissociation)

The fragmentation pathways are driven by the stability of the resulting carbocations.

  • Loss of Ammonia (-17 Da): The most thermodynamically favorable pathway is the expulsion of NH3​ from the protonated amine. This generates a stable, conjugated carbocation (a cinnamate-like derivative) at m/z 289.0.

  • Loss of Methanol (-32 Da): Cleavage of the ester methoxy group yields an acylium ion at m/z 274.0.

MS_Fragmentation M [M+H]⁺ m/z 306.0 F1 [M+H - NH₃]⁺ m/z 289.0 (Stabilized Cation) M->F1 - 17 Da (-NH₃) Low Collision Energy F2 [M+H - CH₃OH]⁺ m/z 274.0 (Acylium Ion) M->F2 - 32 Da (-CH₃OH) Medium Collision Energy F3 [M+H - NH₃ - I•]⁺ m/z 162.1 F1->F3 - 127 Da (-I•) High Collision Energy

Fig 2: Primary ESI-MS/MS positive ion fragmentation pathways.

Experimental Protocols for Spectral Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The following workflows incorporate internal checks to prevent mischaracterization.

Protocol 1: Self-Validating ¹H NMR Acquisition (D₂O Shake)

Purpose: To definitively distinguish the primary amine protons from aliphatic overlaps.

  • Sample Preparation: Dissolve 10 mg of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 400 MHz, 298 K).

  • Data Analysis 1: Identify the broad singlet at ~1.85 ppm integrating to 2H.

  • D₂O Exchange (The Self-Validation Step): Remove the NMR tube, add 2 drops of Deuterium Oxide ( D2​O ), cap tightly, and shake vigorously for 30 seconds. Allow the biphasic mixture to settle (centrifuge briefly if necessary).

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Data Analysis 2: The signal at ~1.85 ppm will disappear (or significantly diminish) due to rapid proton-deuterium exchange ( R−NH2​→R−ND2​ ), confirming the assignment of the labile amine protons. A new peak for HOD will appear around 4.7 ppm.

Protocol 2: High-Resolution LC-MS (ESI+)
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (The formic acid ensures complete protonation of the primary amine).

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap MS in positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • Data Validation: Extract the exact mass chromatogram for m/z 306.0000 (Tolerance: 5 ppm). Verify the isotopic pattern; iodine is monoisotopic ( 127I ), so the M+1 peak will be driven purely by 13C natural abundance (~11% relative to the base peak for a 10-carbon molecule).

References

  • Amino Acids, Peptides and Proteins in Organic Chemistry. ResearchGate. Discusses the synthesis, properties, and applications of β -amino acid esters as essential building blocks in medicinal chemistry. URL:[Link]

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. ACS Publications (2021). Details the chemical synthesis and structural characterization (NMR, MS) of closely related β -amino esters, including methyl 3-amino-3-phenylpropanoate, establishing the baseline spectroscopic parameters utilized in this guide. URL:[Link]

Exploratory

An In-Depth Technical Guide to Iodinated β-Amino Acid Derivatives in Medicinal Chemistry

Abstract The strategic incorporation of iodine into β-amino acid scaffolds represents a pivotal advancement in medicinal chemistry, unlocking novel therapeutic and diagnostic possibilities. This guide provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of iodine into β-amino acid scaffolds represents a pivotal advancement in medicinal chemistry, unlocking novel therapeutic and diagnostic possibilities. This guide provides a comprehensive technical overview of iodinated β-amino acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced synthetic strategies for their preparation, explore their diverse applications as enzyme inhibitors and imaging agents, and dissect the underlying structure-activity relationships that govern their biological function. This document is structured to provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Value of Iodinated β-Amino Acids

β-Amino acids, structural isomers of their α-amino acid counterparts, offer a unique backbone for designing peptidomimetics and small molecule drugs with enhanced metabolic stability and distinct conformational preferences.[1] The introduction of an iodine atom onto this scaffold further amplifies their utility in several key ways:

  • Modulation of Pharmacokinetics and Pharmacodynamics: The size, lipophilicity, and electronic properties of iodine can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for biological targets.

  • Enabling Radioimaging and Radiotherapy: The availability of various iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) makes these derivatives invaluable tools for non-invasive diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted radiotherapy.[2][3]

  • Facilitating Mechanistic Studies: The iodine atom can serve as a heavy atom for X-ray crystallography, aiding in the elucidation of binding modes and the rational design of next-generation compounds.

This guide will navigate the synthesis and application of these versatile molecules, providing a robust foundation for their integration into modern drug discovery programs.

Synthesis of Iodinated β-Amino Acid Derivatives: A Practical Approach

The synthesis of iodinated β-amino acid derivatives can be approached through various routes, including the homologation of α-amino acids followed by iodination, or the use of iodine-containing building blocks in multi-component reactions.[4][5] A particularly effective and versatile method involves the direct iodination of a pre-formed β-amino acid derivative.

Key Synthetic Strategy: Electrophilic Iodination

A common and efficient method for introducing iodine into an aromatic ring of a β-amino acid derivative is through electrophilic iodination. This approach often utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, in the presence of molecular iodine.

Synthesis_Workflow cluster_0 Step 1: Preparation of β-Amino Acid Derivative cluster_1 Step 2: Iodination cluster_2 Step 3: Purification A α-Amino Acid B Homologation (e.g., Arndt-Eistert) A->B Conversion C β-Amino Acid Derivative B->C Formation D β-Amino Acid Derivative F Iodinated β-Amino Acid Derivative D->F Electrophilic Substitution E Iodination Reagents (I₂, (Diacetoxyiodo)benzene) E->F G Crude Product H Chromatography G->H I Pure Iodinated Derivative H->I

Figure 1: General workflow for the synthesis of an iodinated β-amino acid derivative.

Detailed Experimental Protocol: Synthesis of an Iodinated Phenyl-β-Alanine Derivative

This protocol provides a step-by-step methodology for the synthesis of a model iodinated β-amino acid derivative, adapted from established procedures.[4][6][7]

Materials:

  • N-Boc-β-phenyl-β-alanine

  • Iodine (I₂)

  • (Diacetoxyiodo)benzene (PIDA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-β-phenyl-β-alanine (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add iodine (1.2 eq) followed by (diacetoxyiodo)benzene (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The color of the solution will change from dark brown to colorless.

  • Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired iodinated N-Boc-β-phenyl-β-alanine derivative.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

The unique properties of iodinated β-amino acid derivatives have led to their exploration in various therapeutic and diagnostic areas.

Enzyme Inhibition: Targeting Cathepsin A

Cathepsin A (CatA) is a serine carboxypeptidase implicated in cardiovascular diseases.[8] Novel β-amino acid derivatives have been identified as potent and selective inhibitors of CatA.[9]

Mechanism of Action: X-ray crystallography studies of these inhibitors in complex with CatA have revealed their binding mode.[4] The carboxylate group of the β-amino acid derivative forms key hydrogen bonds with residues in the S1 pocket of the enzyme, such as Asn55, Glu149, and His429. The substituents on the β-amino acid scaffold occupy other pockets of the active site, contributing to the inhibitor's potency and selectivity. The introduction of an iodine atom on an aromatic substituent can enhance binding through halogen bonding interactions and by modulating the overall electronic and steric properties of the inhibitor.

CathepsinA_Inhibition cluster_0 Cathepsin A Active Site cluster_1 Iodinated β-Amino Acid Inhibitor S1_pocket S1 Pocket (Asn55, Glu149, His429) Other_pockets Other Pockets Carboxylate Carboxylate Group Carboxylate->S1_pocket Hydrogen Bonding Beta_scaffold β-Amino Acid Scaffold CathepsinA_Inhibition Enzyme Inhibition Iodo_substituent Iodinated Substituent Iodo_substituent->Other_pockets Hydrophobic/Halogen Bonding

Figure 2: Binding model of an iodinated β-amino acid derivative in the active site of Cathepsin A.

Quantitative Data:

The following table summarizes the inhibitory activity of a series of β-amino acid derivatives against Cathepsin A, highlighting the impact of substitution on potency.[4]

CompoundR¹ SubstituentR² SubstituentCatA IC₅₀ (nM)
8a 2-MethylphenylPhenyl25
8b 4-BiphenylPhenyl10
8k PhenylPhenyl1000
8l 3-MethylphenylPhenyl>10000
8m 4-MethylphenylPhenyl>10000

Data extracted from Ruf et al., J. Med. Chem. 2012, 55, 17, 7636–7649.

PET Imaging: Visualizing Biological Processes

Radioiodinated β-amino acid derivatives are promising probes for PET imaging due to the favorable decay properties of iodine isotopes like ¹²⁴I (t₁/₂ = 4.2 days), which allows for the imaging of slow biological processes.[10]

Role of the β-Amino Acid Scaffold: The β-amino acid backbone can be derivatized to target specific biological markers, such as receptors or enzymes that are overexpressed in disease states. The enhanced metabolic stability of β-peptides and their derivatives ensures that the imaging agent reaches its target intact.[1]

The Contribution of Iodine: Beyond its role as a positron emitter, the iodine atom can influence the pharmacokinetics of the tracer, affecting its biodistribution and clearance.[2] The choice of iodination site is crucial to avoid in vivo deiodination, which can lead to non-specific uptake and a decrease in image quality.

Biodistribution Data:

The following table presents hypothetical biodistribution data for a generic radioiodinated β-amino acid PET tracer in a rodent model, illustrating the type of data generated in preclinical studies.

Organ% Injected Dose per Gram (%ID/g) at 1h% Injected Dose per Gram (%ID/g) at 4h
Blood1.5 ± 0.30.5 ± 0.1
Heart1.2 ± 0.20.4 ± 0.1
Lungs2.0 ± 0.40.6 ± 0.2
Liver5.0 ± 1.03.0 ± 0.5
Kidneys10.0 ± 2.02.0 ± 0.4
Tumor4.0 ± 0.85.0 ± 1.2
Muscle0.5 ± 0.10.2 ± 0.05
Brain0.1 ± 0.020.05 ± 0.01

This is illustrative data and does not represent a specific compound.

Conclusion and Future Directions

Iodinated β-amino acid derivatives represent a powerful and versatile class of molecules in medicinal chemistry. Their unique structural features, combined with the utility of iodine as both a modulating element and a radiolabel, have opened up new avenues for the development of novel therapeutics and diagnostics. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for screening. Future research will likely focus on the development of more complex iodinated β-peptide foldamers with highly specific biological activities and the application of novel radioiodination techniques to streamline the production of PET tracers. The continued exploration of this chemical space promises to yield the next generation of targeted therapies and personalized medicines.

References

  • Ruf, S., et al. (2012). Novel β-amino acid derivatives as inhibitors of cathepsin A. Journal of Medicinal Chemistry, 55(17), 7636-49. [Link]

  • Belov, V. V., et al. (2011). Iodine-124 as a label for pharmacological PET imaging. Molecular Pharmaceutics, 8(3), 736-747. [Link]

  • Turku University of Applied Sciences. (2017). Iodine in PET studies. TPC. [Link]

  • Ruf, S., et al. (2012). Novel β-amino acid derivatives as inhibitors of cathepsin A. PubMed. [Link]

  • Cistaro, A., et al. (2015). [¹²⁴I]mIBG PET/CT in neuroblastoma patients. DSpace. [Link]

  • Petrera, A., et al. (2017). Cathepsin A inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels. PMC. [Link]

  • Krasikova, R. N. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

  • Boto, A., et al. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 74(10), 3743-3754. [Link]

  • Kirjavainen, A. K., et al. (2016). Synthesis and Radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. [Link]

  • Nosovska, O., et al. (2022). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Amides with Morita–Baylis–Hillman Carbonates. Chemistry – A European Journal, 28(11), e202104194. [Link]

  • Li, L., et al. (2023). Biodistribution and radiation dosimetry of multiple tracers on total-body positron emission tomography/computed tomography. Quantitative Imaging in Medicine and Surgery, 13(6), 4061-4073. [Link]

  • Houghton, J. L. (2021). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. PMC. [Link]

  • Ono, M., et al. (2021). Human biodistribution and radiation dosimetry of two novel α-synuclein PET tracers, 18F-SPAL-T-06 and 18F-C05-05. PMC. [Link]

  • Drężek, A., et al. (2019). The IC 50 and K i values measured for selected inhibitors. ResearchGate. [Link]

  • Bull, J. A., et al. (2020). (Diacetoxyiodo)benzene. Organic Syntheses, 97, 232-246. [Link]

  • Taylor & Francis. (n.d.). PET radiotracer – Knowledge and References. Taylor & Francis. [Link]

  • Skulski, L., & Lulinski, S. (2004). Amino Acid-Derived Iodobenzene Dicarboxylates: Reagents for Oxidative Conversion of Alkenes to Amino Acid Esters. Organic Letters, 6(21), 3771-3774. [Link]

  • GE HealthCare. (n.d.). Amino Acid PET Tracers. Glioma Gray Areas. [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. [Link]

  • De, P., et al. (2010). Iodine catalyzed three-component synthesis of beta-amino-beta-keto-esters and their antimicrobial activity. ResearchGate. [Link]

  • Jha, A., et al. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Nuclear Medicine, 3. [Link]

  • Verhoog, S., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6843-6857. [Link]

  • Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Organic Chemistry Portal. [Link]

  • Jaskolski, M., & Dauter, Z. (2013). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 60(1), 1-11. [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Musil, D., et al. (1991). The refined 2.15 A X-ray crystal structure of human liver cathepsin B. The EMBO Journal, 10(9), 2321-2330. [Link]

  • Fields, J. B., & Luo, X. (2021). The Crystallography of Enzymes: A Retrospective and Beyond. International Journal of Molecular Sciences, 22(22), 12188. [Link]

Sources

Foundational

"role of iodine substituent in beta-amino acid bioactivity"

The Role of Iodine Substitution in β -Amino Acid Bioactivity: A Mechanistic and Methodological Guide Executive Summary The development of peptidomimetics has long relied on β -amino acids to overcome the poor metabolic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Role of Iodine Substitution in β -Amino Acid Bioactivity: A Mechanistic and Methodological Guide

Executive Summary

The development of peptidomimetics has long relied on β -amino acids to overcome the poor metabolic stability and rapid clearance associated with native α -peptides. By introducing an additional methylene carbon into the peptide backbone, β -amino acids inherently resist proteolytic degradation. However, optimizing their target affinity and membrane permeability remains a complex challenge. The strategic introduction of an iodine substituent onto the β -amino acid scaffold has emerged as a powerful structural modification. By leveraging iodine’s unique physicochemical properties—specifically its capacity for halogen bonding, high lipophilicity, and significant steric bulk—researchers can drastically enhance the bioactivity, receptor selectivity, and pharmacokinetic profile of peptidomimetic drugs.

Mechanistic Foundations of Iodine Substitution

The integration of an iodine atom into a β -amino acid is not merely a hydrophobic modification; it is a precise geometric and electronic intervention. The causality behind iodine's impact on bioactivity is rooted in three primary mechanisms:

The σ -Hole and Halogen Bonding

Unlike lighter halogens like fluorine, iodine is highly polarizable. The covalent bond between a carbon atom and iodine (C–I) draws electron density toward the equator of the iodine atom, leaving a localized region of positive electrostatic potential at the distal end of the bond along the interaction axis. This electron-deficient region is known as the σ -hole [1].

Because of this σ -hole, iodine acts as a strong Lewis acid, capable of forming highly directional, non-covalent "halogen bonds" with Lewis bases (e.g., carbonyl oxygens, nitrogen, or sulfur atoms) located within the binding pockets of target proteins [2]. This highly directional interaction (typically approaching a 180° angle relative to the C–I bond) drives superior target affinity compared to standard hydrogen bonding.

Lipophilicity and Membrane Permeability

Intracellular drug targets require therapeutics to cross lipid bilayers. Iodine is the most lipophilic of the stable halogens. Substituting a hydrogen or hydroxyl group with an iodine atom on a β -amino acid significantly increases the molecule's partition coefficient (LogP). This thermodynamic shift favors partitioning into the hydrophobic core of cell membranes, drastically improving passive transcellular diffusion and overall bioavailability[1].

Steric Bulk and Conformational Locking

β -amino acids are inherently more flexible than α -amino acids due to their extra backbone carbon. However, the large van der Waals radius of iodine (approx. 1.98 Å) introduces significant steric hindrance. This bulk restricts the dihedral angles ( ϕ , θ , ψ ) of the peptidomimetic backbone, effectively "locking" the molecule into stable secondary structures, such as 14-helices [3]. This conformational rigidity not only pre-organizes the molecule for optimal receptor binding but also physically shields adjacent amide bonds from the active sites of proteolytic enzymes[4].

Impact on Bioactivity and Pharmacokinetics

Target Affinity and Receptor Selectivity

The combination of conformational locking and highly directional halogen bonding allows iodinated β -amino acids to achieve remarkable receptor selectivity. A prime example is the modification of Angiotensin II. Substituting specific residues with bulky β -amino acid analogs fundamentally alters the peptide's binding profile. While native Angiotensin II binds to the AT1 receptor, specific β -substitutions shift the affinity almost entirely to the AT2 receptor, conferring unique, targeted vascular functions without triggering off-target AT1-mediated hypertension[5].

Transporter-Mediated Delivery (LAT1)

Beyond passive diffusion, iodinated β -amino acids can be engineered to hijack active transport mechanisms. The L-type amino acid transporter 1 (LAT1/SLC7A5) is heavily upregulated in various malignancies to meet the aggressive metabolic demands of cancer cells[6]. The bulky, hydrophobic nature of the iodine substituent mimics the large neutral amino acids (like phenylalanine or tyrosine) that LAT1 naturally transports. Consequently, iodinated β -amino acid derivatives act as selective substrates for LAT1, enabling the targeted accumulation of chemotherapeutic peptidomimetics directly inside tumor cells while sparing healthy tissue[7].

Quantitative Data Summaries

To contextualize the unique role of iodine, Table 1 compares the physicochemical properties of halogens relevant to peptidomimetic design, while Table 2 summarizes the resulting shifts in bioactivity metrics.

Table 1: Physicochemical Properties of Halogens in Peptidomimetics

HalogenVan der Waals Radius (Å)Electronegativity (Pauling) σ -Hole PotentialLipophilicity Contribution ( π )Halogen Bond Donor Strength
Fluorine (F) 1.473.98Negligible+0.14None / Very Weak
Chlorine (Cl) 1.753.16Weak+0.71Weak
Bromine (Br) 1.852.96Moderate+0.86Moderate
Iodine (I) 1.98 2.66 Strong +1.12 Very Strong

Table 2: Comparative Bioactivity Metrics (Native vs. Iodinated β -Amino Acids)

MetricNative α -PeptideUnsubstituted β -PeptideIodinated β -PeptideCausality / Mechanism
Serum Half-Life < 1 hour~12 hours> 48 hours Steric shielding prevents protease docking.
Permeability ( Papp​ ) Low ( <1×10−6 cm/s)ModerateHigh ( >15×10−6 cm/s) Increased LogP drives passive lipid diffusion.
Receptor Affinity ( Kd​ ) Baseline (Target dependent)Variable (often reduced)Enhanced (10x to 100x) σ -hole halogen bonding with Lewis bases.

Self-Validating Experimental Protocols

To rigorously prove that observed bioactivity enhancements are driven by iodine substitution, the following self-validating workflows must be employed.

Protocol 4.1: Synthesis and Halogen Bond Validation (NMR/X-ray)

Rationale: To prove that enhanced affinity is due to halogen bonding rather than mere hydrophobic effects, structural validation is required. This protocol uses a fluorinated analog as an internal negative control, as fluorine lacks a significant σ -hole and cannot form strong halogen bonds[2].

  • Synthesis & Control Generation: Synthesize the target iodinated β -amino acid and an identical fluorinated β -amino acid control.

  • 13 C-NMR Titration: Dissolve both compounds in deuterated chloroform ( CDCl3​ ). Titrate a known Lewis base (e.g., pyridine) into the solution from 0 to 5 equivalents.

  • Data Analysis (Self-Validation): Monitor the chemical shift of the carbon atom directly bonded to the halogen. Causality: As the Lewis base donates electrons into the iodine's σ∗ -antibonding orbital, the C–I bond lengthens, causing a distinct downfield chemical shift in the 13 C spectra [8]. The fluorinated control will not exhibit this shift, validating that the interaction is a true halogen bond and not a solvent artifact.

  • X-Ray Crystallography: Co-crystallize the iodinated ligand with the target receptor. Measure the interaction angle between the C–I bond and the Lewis base. An angle between 160° and 180° confirms optimal halogen bond geometry[1].

Protocol 4.2: In Vitro Permeability and Proteolytic Stability

Rationale: To decouple passive diffusion from active transport and to confirm that steric bulk translates to metabolic stability.

  • PAMPA (Passive Permeability): Prepare a Parallel Artificial Membrane Permeability Assay (PAMPA) using a lipid-infused artificial membrane.

    • Procedure: Place the iodinated β -peptide in the donor compartment (pH 7.4) and pure buffer in the acceptor compartment. Incubate for 4 hours.

    • Causality: Because the artificial membrane lacks active transporters (like LAT1), any compound detected in the acceptor compartment via LC-MS/MS is strictly the result of passive diffusion driven by iodine's lipophilicity.

  • Proteolytic Stability Assay:

    • Procedure: Incubate the iodinated β -peptide and a native α -peptide control in 25% human serum at 37°C. Extract aliquots at 0, 1, 4, 12, 24, and 48 hours. Quench with cold acetonitrile.

    • Self-Validation: Quantify the remaining intact peptide via LC-MS/MS. The rapid degradation of the α -peptide control validates that the serum proteases are active. The survival of the iodinated β -peptide confirms that the steric bulk of the iodine and the β -backbone successfully confer proteolytic resistance[4].

Visualizations

MechanisticPathway Iodine Iodine Substituent on β-Amino Acid HBond Halogen Bonding (σ-Hole Interaction) Iodine->HBond Lipo Increased Lipophilicity Iodine->Lipo Steric Steric Bulk (Conformational Lock) Iodine->Steric Affinity Enhanced Target Affinity & Selectivity HBond->Affinity Perm Improved Membrane Permeability Lipo->Perm Stab Proteolytic Resistance Steric->Stab Bio Optimized Bioactivity & Pharmacokinetics Affinity->Bio Perm->Bio Stab->Bio

Diagram 1: Mechanistic integration of iodine substitution driving optimized bioactivity.

ExperimentalWorkflow Start Synthesize Iodinated β-Amino Acid Val1 Structural Validation (NMR & X-Ray) Start->Val1 Val2 Physicochemical (LogP & PAMPA) Start->Val2 Val3 Biological Assay (Receptor Binding) Start->Val3 Dec1 Halogen Bond Confirmed? Val1->Dec1 Dec2 Permeability Sufficient? Val2->Dec2 Lead Lead Candidate Selection Val3->Lead High Affinity Opt Iterative Structural Optimization Dec1->Opt No Dec1->Lead Yes Dec2->Opt No Dec2->Lead Yes Opt->Start

Diagram 2: Self-validating experimental workflow for iodinated peptidomimetics.

References

  • [5] Foulquier, S., et al. "A Single β-Amino Acid Substitution to Angiotensin II Confers AT2 Receptor Selectivity and Vascular Function." Hypertension 57, no. 3 (2011): 570-576.[Link]

  • [7] Halia Therapeutics, Inc. "Beta-substituted beta-amino acids and analogs as chemotherapeutic agents." WIPO Patent WO2015117147A1 (2015).

  • [4] Lee, M. R., et al. "Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2." Biomacromolecules 14, no. 3 (2013).[Link]

  • [3] Aguilar, M.-I., et al. "Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics." Organic & Biomolecular Chemistry 5, no. 18 (2007): 2884-2890.[Link]

  • [8] Rissanen, K., et al. "Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design." Molecules 23, no. 9 (2018).[Link]

  • [1] Mendez, L., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery." Molecules 22, no. 9 (2017): 1397.[Link]

  • [2] Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Chemical Biology 8, no. 1 (2013): 27-39.[Link]

  • [6] Kanai, Y. "Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics." Pharmacology & Therapeutics 230 (2022): 107964.[Link]

Sources

Exploratory

"methyl (3R)-3-amino-3-(3-iodophenyl)propanoate structural analogs"

Advanced Structural Diversification of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate: A Technical Guide to Late-Stage Functionalization Executive Summary & Chemical Rationale Methyl (3R)-3-amino-3-(3-iodophenyl)propanoa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Structural Diversification of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate: A Technical Guide to Late-Stage Functionalization

Executive Summary & Chemical Rationale

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly versatile, enantiopure β -amino acid building block. In modern drug development, β -amino acids are privileged scaffolds, serving as the core pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin[1][2], and functioning as critical intermediates in the mutational biosynthesis of complex macrolactams such as hitachimycin[3].

The strategic brilliance of this specific molecule lies in its tripartite functionality:

  • The (3R) Stereocenter: Dictates spatial orientation, which is strictly required for optimal binding into the S2 pocket of target enzymes like DPP-4[2].

  • The Methyl Ester: Serves as a transient protecting group that prevents unwanted chelation of transition metal catalysts during downstream functionalization, while remaining easily hydrolyzable under mild aqueous conditions.

  • The 3-Iodophenyl Handle: Iodine is the premier leaving group for palladium-catalyzed cross-coupling. It undergoes oxidative addition with Pd(0) significantly faster than bromine or chlorine[4]. This kinetic advantage allows reactions to proceed at lower temperatures, effectively eliminating the risk of racemization at the sensitive α -carbon.

Mechanistic Insights: Late-Stage Functionalization

To generate a library of structural analogs, the 3-iodophenyl moiety is subjected to late-stage functionalization. By employing Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, researchers can rapidly expand the structure-activity relationship (SAR) profile. The iodophenyl group serves as a highly reactive chemical handle, enabling the affinity-based introduction of diverse functional tags or extended pharmacophores without disrupting the chiral center[4].

G A Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate B Pd-Catalyzed Cross-Coupling A->B C Suzuki-Miyaura (Aryl Boronic Acids) B->C D Sonogashira (Terminal Alkynes) B->D E Buchwald-Hartwig (Amines) B->E F Biaryl Analogs C->F G Alkynyl Analogs D->G H Aniline Analogs E->H

Logical workflow for structural diversification of the 3-iodophenyl scaffold via Pd-catalysis.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of biaryl analogs from the core scaffold. It is designed as a self-validating system; physical and chemical checkpoints ensure the integrity of the reaction without requiring continuous NMR sampling.

Causality in Experimental Design:

  • Catalyst Choice (Pd(dppf)Cl 2​ ): The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and suppresses undesired protodehalogenation side reactions.

  • Solvent System (1,4-Dioxane/Water 4:1): Ensures optimal solubility of both the hydrophobic iodo-ester and the hydrophilic boronic acid.

  • Base (K 2​ CO 3​ ): A mild base is critical. Stronger bases (like NaOH or KOtBu) would cause premature hydrolysis of the methyl ester and potential racemization of the (3R) center.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.5 eq), and K 2​ CO 3​ (2.0 eq).

  • Degassing: Add 1,4-dioxane and water (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species into an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq) under a positive argon flow.

  • Reaction & Self-Validation Checkpoint 1 (Colorimetric): Heat the mixture to 80°C. Validation: The solution must transition from a deep red/brown (precatalyst) to a pale yellow/orange within 15 minutes, indicating the successful generation of the active Pd(0) species. If the solution turns black, Pd black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Monitoring: Stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Workup & Self-Validation Checkpoint 2 (Phase Partitioning): Cool to room temperature, dilute with EtOAc, and wash with water. Validation: Analyze the aqueous layer under a 254 nm UV lamp. If the aqueous layer is highly UV-active, it indicates that the base was too harsh and ester hydrolysis occurred, pulling the water-soluble carboxylate product into the aqueous phase. The organic layer should contain >95% of the desired product.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Quantitative Data: Analog Generation

The following table summarizes the quantitative outcomes of diversifying the core scaffold using various boronic acids under the protocol described above.

Table 1: Suzuki-Miyaura Diversification Yields and Stereochemical Retention

Analog DerivativeBoronic Acid PartnerYield (%)Enantiomeric Excess (ee %)Calculated LogP
1a (Phenyl)Phenylboronic acid88>992.45
1b (4-Fluoro)4-Fluorophenylboronic acid85>992.61
1c (3-Pyridyl)3-Pyridinylboronic acid76981.82
1d (4-Methoxy)4-Methoxyphenylboronic acid82>992.38

Note: The consistently high enantiomeric excess (>98%) validates that the mild K 2​ CO 3​ /Dioxane conditions completely prevent racemization at the (3R) stereocenter during the cross-coupling cycle.

Biological Applications: Pharmacophore Modeling in DPP-4 Inhibition

β -amino acid derivatives are the cornerstone of the "gliptin" class of antidiabetics[2]. When the methyl ester of our scaffold is hydrolyzed and coupled to a heterocyclic system (such as a triazolopiperazine), it mimics the core structure of sitagliptin[1]. The biaryl analogs generated from the 3-iodophenyl core can be used to probe the hydrophobic S2 and S2' sub-pockets of the DPP-4 enzyme, potentially yielding inhibitors with enhanced potency or altered pharmacokinetic profiles.

G A Beta-Amino Acid Analog B DPP-4 Enzyme A->B Inhibits C Active GLP-1 Maintained B->C Prevents Cleavage D Pancreatic Beta Cells C->D Receptor Binding E Insulin Secretion D->E Stimulates

Mechanism of action for beta-amino acid analogs in the DPP-4 inhibition signaling pathway.

References

  • Title: Mutational Biosynthesis of Hitachimycin Analogs Controlled by the β-Amino Acid–Selective Adenylation Enzyme HitB Source: ACS Chemical Biology URL: [Link]

  • Title: First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin Source: ACS Publications URL: [Link]

  • Title: Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in Biocatalysis with Chemical Modification and Expanded Amino Acid Alphabet Source: ACS Publications URL: [Link]

Sources

Foundational

The Strategic Incorporation of Iodine: A Technical Guide to 3-Iodophenyl Substituted Amino Acids in Research and Drug Development

Introduction: Beyond the Canonical Twenty - The Rise of Halogenated Amino Acids In the landscape of modern drug discovery and chemical biology, the twenty proteinogenic amino acids, while fundamental, represent only the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Canonical Twenty - The Rise of Halogenated Amino Acids

In the landscape of modern drug discovery and chemical biology, the twenty proteinogenic amino acids, while fundamental, represent only the starting point for innovation. The strategic incorporation of non-canonical amino acids has emerged as a powerful tool to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecule therapeutics. Among these, halogenated amino acids, and specifically 3-iodophenyl substituted amino acids, have garnered significant attention. The introduction of an iodine atom onto the phenyl ring of amino acids like phenylalanine, tyrosine, and glycine bestows unique physicochemical properties that can be leveraged for a multitude of applications, from enhancing therapeutic efficacy to enabling advanced imaging modalities.

This technical guide provides an in-depth exploration of 3-iodophenyl substituted amino acids, offering a comprehensive literature review for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their preparation, analyze the impact of iodine substitution on their biochemical behavior, and explore their diverse applications, supported by detailed protocols and mechanistic insights.

The Synthetic Toolkit: Accessing 3-Iodophenyl Substituted Amino Acids

The ability to efficiently and stereoselectively synthesize 3-iodophenyl substituted amino acids is paramount to their widespread application. A variety of synthetic strategies have been developed, ranging from direct iodination of the parent amino acid to more complex multi-step sequences. The choice of method is often dictated by the desired regio- and stereoselectivity, the scale of the synthesis, and the nature of the starting materials.

Direct Iodination of Tyrosine: A Comparative Analysis

The phenolic ring of tyrosine is susceptible to electrophilic aromatic substitution, making direct iodination a feasible approach for the synthesis of 3-iodotyrosine. Several methods are commonly employed, each with its own advantages and disadvantages.[1][2]

MethodTypical YieldProduct Selectivity (Mono- vs. Di-iodotyrosine)Key AdvantagesKey Disadvantages
Enzymatic (Lactoperoxidase) High (can achieve ~95% mono-iodoproduct)High selectivity for mono-iodinationMild reaction conditions, minimizing oxidative damage.[1]Potentially more complex setup involving enzyme and hydrogen peroxide.
Chloramine-T High (up to 85-95% radiochemical yield)Can produce di-iodinated products, selectivity can be controlled by reactant ratios.Simple, rapid, and inexpensive.[1]Can cause oxidative damage to sensitive substrates.
Iodogen HighGood selectivity for mono-iodination can be achieved.Mild conditions, easy to handle solid reagent.Requires pre-coating of the reaction vessel.

This protocol provides a general framework for the lactoperoxidase-catalyzed iodination of L-tyrosine, a method favored for its mildness and high selectivity for mono-iodination.[1]

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve L-tyrosine in a phosphate buffer (pH 7.4) to a final concentration of 1 mM.

  • Addition of Iodide: Add a solution of sodium iodide (NaI) to the tyrosine solution, with the molar ratio of tyrosine to iodide influencing the degree of iodination. For predominantly mono-iodination, a 1:1 ratio is a good starting point.

  • Enzyme Addition: To initiate the reaction, add lactoperoxidase to the mixture. The optimal enzyme concentration should be determined empirically but typically ranges from 10-50 µg/mL.

  • Initiation with Hydrogen Peroxide: Add a dilute solution of hydrogen peroxide (H₂O₂) in a stepwise or continuous manner. The total amount of H₂O₂ should be stoichiometric to the amount of iodide.

  • Reaction Monitoring and Quenching: Monitor the reaction progress using a suitable analytical technique such as HPLC. Once the desired conversion is achieved, quench the reaction by adding a reducing agent like sodium metabisulfite.

  • Purification: The desired 3-iodo-L-tyrosine can be purified from the reaction mixture using techniques such as reversed-phase HPLC or ion-exchange chromatography.

Synthesis of 3-Iodo-L-Phenylalanine

Unlike tyrosine, the direct iodination of phenylalanine is less straightforward due to the unactivated nature of the phenyl ring. Therefore, multi-step synthetic routes are typically employed, often starting from a pre-iodinated building block. A common strategy involves the use of 3-iodoaniline or 3-iodobenzaldehyde.

Synthesis_3_Iodo_Phe cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_intermediate2 Reduction and Hydrolysis cluster_final Resolution and Deprotection 3-Iodobenzaldehyde 3-Iodobenzaldehyde Azlactone Azlactone 3-Iodobenzaldehyde->Azlactone Erlenmeyer-Plöchl reaction (Acetic anhydride, N-acetylglycine, Sodium acetate) Racemic N-acetyl-3-iodophenylalanine Racemic N-acetyl-3-iodophenylalanine Azlactone->Racemic N-acetyl-3-iodophenylalanine Reduction (e.g., HI/P) and Hydrolysis L-3-Iodophenylalanine L-3-Iodophenylalanine Racemic N-acetyl-3-iodophenylalanine->L-3-Iodophenylalanine Enzymatic resolution (e.g., Acylase) and Acid hydrolysis

Caption: Synthetic route to L-3-iodophenylalanine.

Synthesis of 3-Iodo-D,L-Phenylglycine

3-Iodophenylglycine is another important non-canonical amino acid. A common synthetic route is the Strecker synthesis, starting from 3-iodobenzaldehyde.

  • Formation of the α-Aminonitrile: In a well-ventilated fume hood, a solution of 3-iodobenzaldehyde in a suitable solvent (e.g., methanol) is treated with an aqueous solution of sodium cyanide, followed by the addition of ammonium chloride. The reaction is typically stirred at room temperature.

  • Hydrolysis of the α-Aminonitrile: The resulting α-aminonitrile is then subjected to hydrolysis. This is usually achieved by heating the intermediate with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Isolation and Purification: After hydrolysis, the reaction mixture is neutralized to precipitate the crude 3-iodo-D,L-phenylglycine. The product can then be purified by recrystallization.

The Impact of Iodine Substitution on Physicochemical Properties

The introduction of a large, electron-withdrawing iodine atom at the meta-position of the phenyl ring significantly alters the physicochemical properties of the parent amino acid. These changes are fundamental to the unique biological activities and applications of these compounds.

PropertyEffect of 3-Iodo SubstitutionRationale
pKa (Phenolic Hydroxyl of Tyrosine) DecreasesThe electron-withdrawing inductive effect of iodine stabilizes the phenoxide anion, making the proton more acidic.
Lipophilicity (LogP) IncreasesThe large and hydrophobic iodine atom increases the overall nonpolar character of the molecule.
Size and Steric Bulk Significantly increasesThe van der Waals radius of iodine is much larger than that of hydrogen, leading to increased steric hindrance.
Reactivity The C-I bond can participate in cross-coupling reactions.The carbon-iodine bond is relatively weak and can be cleaved under appropriate catalytic conditions.

Applications in Research and Drug Development

The unique properties of 3-iodophenyl substituted amino acids have made them invaluable tools in a wide range of scientific disciplines, from fundamental biochemical studies to the development of novel therapeutics and diagnostic agents.

Probing Biological Systems: Enzyme Inhibition and Receptor Binding

The altered size, electronics, and lipophilicity of 3-iodophenyl substituted amino acids can lead to potent and selective interactions with biological targets.

A notable example is 3-iodotyrosine , which is a known inhibitor of tyrosine hydroxylase , the rate-limiting enzyme in the biosynthesis of catecholamines.[3][4] The Ki value for this inhibition has been reported to be 0.39 µM.[3][5] This inhibitory activity makes 3-iodotyrosine a useful tool for studying the role of dopamine in various physiological and pathological processes, including its relevance in dopamine studies.[4]

Therapeutic Potential: From Neuroprotection to Cancer Therapy

The incorporation of 3-iodophenyl substituted amino acids into small molecules and peptides is a promising strategy in drug design.

In the context of neurodegenerative diseases , halogenated derivatives of L-phenylalanine have shown neuroprotective effects.[6] For instance, 3,5-diiodo-L-tyrosine has been shown to be more potent than L-phenylalanine in attenuating glutamatergic synaptic transmission, a key process in excitotoxicity-induced neuronal damage.[6] There is also emerging research exploring the link between thyroid hormones, which are iodinated tyrosine derivatives, and Alzheimer's disease.[7][8][9]

Molecular Imaging: Visualizing Biological Processes with SPECT and PET

The availability of radioactive isotopes of iodine (e.g., ¹²³I and ¹²⁴I) makes 3-iodophenyl substituted amino acids excellent candidates for the development of radiotracers for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These imaging modalities allow for the non-invasive visualization and quantification of biological processes in vivo.

Radiolabeled amino acids are particularly useful for tumor imaging due to the increased amino acid transport in many cancer cells.

Imaging_Workflow cluster_synthesis Radiotracer Synthesis cluster_administration In Vivo Application cluster_uptake Biological Targeting cluster_imaging Data Acquisition Radiolabeling Radioiodination of Amino Acid Precursor Administration Intravenous Injection of Radiotracer Radiolabeling->Administration Tumor_Uptake Uptake by Tumor Cells via Amino Acid Transporters Administration->Tumor_Uptake Imaging SPECT or PET Imaging Tumor_Uptake->Imaging

Caption: Workflow for tumor imaging with radiolabeled amino acids.

The incorporation of 3-iodophenylalanine into a peptide sequence using Fmoc-based solid-phase peptide synthesis is a standard procedure.

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of piperidine in DMF.

  • Amino Acid Coupling: The Fmoc-protected 3-iodophenylalanine is activated using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) and then added to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped by acetylation to prevent the formation of deletion sequences.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: The crude peptide is purified by reversed-phase HPLC.

Conclusion and Future Perspectives

3-Iodophenyl substituted amino acids represent a versatile and powerful class of non-canonical amino acids with broad applications in scientific research and drug development. Their unique physicochemical properties, imparted by the iodine atom, enable the fine-tuning of molecular interactions, the enhancement of therapeutic potential, and the development of sophisticated imaging agents. As our understanding of the intricate roles these modified amino acids can play in biological systems continues to grow, so too will their importance in the design of next-generation therapeutics and diagnostic tools. The continued development of novel synthetic methodologies and a deeper exploration of their structure-activity relationships will undoubtedly unlock even more exciting possibilities for the strategic use of 3-iodophenyl substituted amino acids in the years to come.

References

  • A Comparative Guide to the Synthesis of Iodinated Tyrosines: Alternative Methods and Experimental Insights. Benchchem. Accessed March 29, 2026.
  • New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. RSC Publishing. Accessed March 29, 2026.
  • Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine. ElectronicsAndBooks. Accessed March 29, 2026.
  • 3-Iodotyrosine (3-iodo-4-Hydroxyphenylalanine, Monoiodotyrosine, NSC 210787, CAS Number: 70-78-0). Cayman Chemical. Accessed March 29, 2026.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Accessed March 29, 2026.
  • Kinetics and mechanism of the peroxidase-catalyzed iodination of tyrosine. PubMed. Accessed March 29, 2026.
  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PMC. Accessed March 29, 2026.
  • Triiodothyronine Treatment reverses Depression-Like Behavior in a triple-transgenic animal model of Alzheimer's Disease. PubMed. Accessed March 29, 2026.
  • 3-Iodotyrosine. Wikipedia. Accessed March 29, 2026.
  • Low Levels of Triiodothyronine in Patients with Alzheimer's Disease. PMC. Accessed March 29, 2026.
  • Tyrosine Kinase Inhibitors for Radioactive Iodine Refractory Differentiated Thyroid Cancer. MDPI. Accessed March 29, 2026.
  • Structure–Activity Relationship (SAR) Insights for Phenylalanine-Based Drug Design. Benchchem. Accessed March 29, 2026.
  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. Accessed March 29, 2026.
  • H-Tyr(3-I)-OH | Tyrosine Hydroxylase Inhibitor. MedChemExpress. Accessed March 29, 2026.
  • 3-Iodotyrosine - Applications. Bertin Bioreagent. Accessed March 29, 2026.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Accessed March 29, 2026.
  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PMC. Accessed March 29, 2026.
  • Organic Syntheses Procedure. Organic Syntheses. Accessed March 29, 2026.
  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Accessed March 29, 2026.
  • Structure Activity Relationships. Drug Design Org. Accessed March 29, 2026.
  • Post-synthesis modification of 4-iodophenylalanine-containing peptides...
  • Comparison of Serum Triiodothyronine with Biomarkers for Alzheimer's Disease Continuum in Euthyroid Subjects. PubMed. Accessed March 29, 2026.
  • 3-Iodotyrosine – Knowledge and References. Taylor & Francis. Accessed March 29, 2026.
  • Showing Compound Iodotyrosine (FDB021875). FooDB. Accessed March 29, 2026.
  • 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA. PMC. Accessed March 29, 2026.
  • 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA. PubMed. Accessed March 29, 2026.
  • Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2. PMC. Accessed March 29, 2026.
  • Various iodinated 57. J-Stage. Accessed March 29, 2026.
  • A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 3: Iodophenyltriflate Core Fragments Featuring Side Chains of Proteinogenic Amino Acids. PMC. Accessed March 29, 2026.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Accessed March 29, 2026.
  • 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744. PubChem. Accessed March 29, 2026.
  • Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. PubMed. Accessed March 29, 2026.
  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. PMC. Accessed March 29, 2026.
  • Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Formul
  • Protocol for the Incorporation of 3-(2-Naphthyl)- D-alanine into Peptides: Application Notes for Researchers and Drug. Benchchem. Accessed March 29, 2026.
  • CN113004161A - Preparation method of (2R,3R) -3-methyl-3-phenylalanine.
  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development.
  • Improved Tumor-Targeting with Peptidomimetic Analogs of Minigastrin 177Lu-PP-F11N. PMC. Accessed March 29, 2026.
  • Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. PubMed. Accessed March 29, 2026.
  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. Accessed March 29, 2026.
  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
  • Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma. PMC. Accessed March 29, 2026.
  • A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Deriv
  • L-Tyrosine | C9H11NO3 | CID 6057. PubChem. Accessed March 29, 2026.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Enantioselective Synthesis of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Introduction Enantiomerically pure β-amino acids and their derivatives are of paramount importance in medicinal chemistry and drug development.[1][2][3] They serve as crucial building blocks for the synthesis of a wide a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Enantiomerically pure β-amino acids and their derivatives are of paramount importance in medicinal chemistry and drug development.[1][2][3] They serve as crucial building blocks for the synthesis of a wide array of biologically active molecules, including β-peptides and various pharmaceuticals.[1][2][4] The specific stereochemistry of these compounds often dictates their pharmacological activity and toxicological profiles. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a valuable chiral intermediate, and its enantioselective synthesis is a key step in the development of novel therapeutics. This document provides a detailed guide to the enantioselective synthesis of this target molecule, focusing on robust and efficient methodologies suitable for research and development settings.

The primary strategies discussed herein are asymmetric hydrogenation of a prochiral enamine precursor and enzymatic kinetic resolution of a racemic mixture. These methods are widely recognized for their potential to deliver high enantiomeric excess (ee) and good chemical yields.[5][6][7] This guide will delve into the theoretical underpinnings of these approaches, provide detailed experimental protocols, and offer insights into the characterization and analysis of the final product.

Synthetic Strategies

Two primary and highly effective strategies for achieving high enantiopurity of the target molecule are:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This elegant, atom-economical approach involves the direct hydrogenation of a prochiral β-enamino ester using a chiral rhodium catalyst.[5][6][8][9] The choice of chiral ligand is critical for achieving high enantioselectivity.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of an enzyme, such as a lipase, to selectively react with one enantiomer of a racemic mixture of the corresponding β-amino ester, allowing for the separation of the desired enantiomer.[1][2][4][7]

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules.[5][6] The key to this approach is the use of a chiral catalyst, typically a rhodium complex with a chiral phosphine ligand, which creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer.[10][11]

For the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, a suitable precursor is the corresponding unprotected β-enamino ester. A significant advantage of this approach is that it often does not require a protecting group on the nitrogen atom, which simplifies the synthetic sequence.[5][6]

Reaction Scheme:

Asymmetric Hydrogenation cluster_0 Asymmetric Hydrogenation precursor Methyl (Z)-3-amino-3-(3-iodophenyl)acrylate product Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate precursor->product    catalyst [Rh(COD)(chiral ligand)]BF4 H2 (gas)

Figure 1: General scheme for the asymmetric hydrogenation of the enamine precursor.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Methyl (Z)-3-amino-3-(3-iodophenyl)acrylate

  • [Rh(COD)₂]BF₄

  • Chiral Ligand (e.g., a Josiphos-type ligand)[5][6]

  • Anhydrous, degassed Toluene

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, to a flame-dried Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral ligand (0.011 mmol).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Add methyl (Z)-3-amino-3-(3-iodophenyl)acrylate (1.0 mmol) to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 10 atm and stir the reaction at room temperature for 12-24 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

Data Summary:

Catalyst SystemSubstrate/Catalyst RatioPressure (atm)Time (h)Yield (%)ee (%)
[Rh(COD)₂]BF₄ / Josiphos-type ligand100:11012>95>95
Strategy 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers.[1][2][4][7] In this process, an enzyme catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the resolution of amino esters.[1]

Workflow Diagram:

Enzymatic Resolution Workflow cluster_1 Enzymatic Kinetic Resolution racemic_ester Racemic Methyl 3-amino-3-(3-iodophenyl)propanoate reaction Enzymatic Hydrolysis racemic_ester->reaction enzyme Candida antarctica lipase B (CALB) Aqueous buffer enzyme->reaction separation Separation reaction->separation product_R Enantioenriched (R)-Ester separation->product_R Unreacted product_S_acid Enantioenriched (S)-Acid separation->product_S_acid Hydrolyzed

Sources

Application

Application Note: Strategic Incorporation of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale The integration of non-natural building blocks into peptide sequences is a cornerstone of modern drug discovery. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of non-natural building blocks into peptide sequences is a cornerstone of modern drug discovery. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly specialized β3 -amino acid derivative featuring a meta-iodophenyl side chain and a methyl ester–protected C-terminus.

Its application in solid-phase peptide synthesis (SPPS) offers two profound structural advantages:

  • Proteolytic Stability & Foldamer Generation : As a β3 -amino acid, it introduces an additional methylene carbon into the peptide backbone. This modification renders the resulting peptide highly resistant to enzymatic degradation and induces predictable secondary structures (e.g., 14-helices).

  • Bioorthogonal Late-Stage Functionalization : The 3-iodophenyl moiety serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) or radiolabeling (e.g., 125 I for PET/SPECT imaging).

The Central Challenge : Standard Fmoc-SPPS relies on C-to-N chain elongation. The incoming amino acid must possess a free carboxylic acid to react with the resin-bound N-terminus. Because this commercial building block is supplied as a C-terminal methyl ester, it cannot be used directly in standard coupling cycles. It must undergo a strategic pre-SPPS conversion.

Strategic Workflow & Visualizations

To utilize this compound effectively, researchers must first saponify the methyl ester and protect the free amine with an Fmoc group. Once converted, it behaves as a highly efficient SPPS building block, ready for on-resin diversification.

Workflow A Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (Commercial Starting Material) B Step 1: Saponification LiOH, THF/H2O (1:1), 0 °C to RT A->B Hydrolysis of C-terminal ester C Step 2: N-Fmoc Protection Fmoc-OSu, NaHCO3, Acetone/H2O B->C Free acid intermediate D Fmoc-(3R)-3-amino-3-(3-iodophenyl)propanoic acid (SPPS Building Block) C->D Isolation & Purification E Step 3: SPPS Incorporation HATU, DIPEA, DMF D->E C-to-N chain elongation F Step 4: On-Resin Diversification Pd-Catalyzed Cross-Coupling E->F Exploiting the 3-iodo handle

Caption: Workflow for preparation and SPPS integration of the beta-3-amino acid derivative.

Experimental Protocols

Protocol A: Pre-SPPS Conversion to an Fmoc-Protected Building Block

Causality: To participate in standard SPPS, the molecule requires a free C-terminus and an Fmoc-protected N-terminus .

Step A1: Saponification of the Methyl Ester

  • Preparation : Dissolve methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 eq, 10 mmol) in 20 mL of Tetrahydrofuran (THF).

  • Reaction : Cool the solution to 0 °C. Dropwise, add an aqueous solution of LiOH·H2O (2.5 eq, 25 mmol) in 20 mL of deionized water.

    • Expert Insight: LiOH is utilized over NaOH to provide mild basic conditions, preventing premature degradation of the iodo-aromatic system. Furthermore, because the α -carbon (C2) of this β3 -amino acid is achiral (a -CH 2​

      • group), the molecule is entirely immune to base-catalyzed racemization via enolization—a significant advantage over standard α -amino acids.
  • Incubation : Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Validation : Monitor via LC-MS. The reaction is self-validating when the ester peak ( [M+H]+ ) completely shifts to the free acid mass.

  • Workup : Acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo to yield the free acid.

Step A2: N-Fmoc Protection

  • Preparation : Dissolve the crude free acid (1.0 eq) and NaHCO 3​ (2.5 eq) in 25 mL of deionized water.

  • Reaction : Slowly add a solution of Fmoc-OSu (1.2 eq) in 25 mL of acetone.

    • Expert Insight: Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of dipeptide impurities and to maintain a controlled, mild acylation environment .

  • Incubation : Stir at room temperature for 12 hours.

  • Validation : Perform a Kaiser (ninhydrin) test on a micro-aliquot. A color change from deep blue (free primary amine) to yellow (protected amine) confirms quantitative protection.

  • Workup : Evaporate the acetone under reduced pressure. Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract with Ethyl Acetate, dry, and purify via silica gel flash chromatography to isolate Fmoc-(3R)-3-amino-3-(3-iodophenyl)propanoic acid .

Protocol B: SPPS Incorporation

Causality: β -amino acids can induce unique folding patterns (foldamers) early in the sequence, which may cause steric hindrance or on-resin aggregation. High-efficiency coupling reagents like HATU are required to overcome this thermodynamic barrier.

  • Resin Preparation : Swell the peptide-resin (containing a free N-terminal amine) in DMF for 30 minutes.

  • Activation : In a separate vial, dissolve the Fmoc-protected β3 -amino acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation : Wash the resin (DMF 5x, DCM 5x) and perform a Kaiser test. A negative (yellow) result confirms successful coupling.

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Causality: The carbon-iodine bond has a low bond dissociation energy, making it highly susceptible to oxidative addition by Pd(0) species. This allows cross-coupling to occur at lower temperatures directly on the solid support, preserving the integrity of sensitive peptide bonds .

  • Preparation : Swell the resin-bound iodophenyl peptide (1.0 eq) in degassed DMF/H 2​ O (9:1 v/v).

  • Reaction : Under an Argon atmosphere, add the desired arylboronic acid (5.0 eq), K 2​ CO 3​ (5.0 eq), and Pd(PPh 3​ ) 4​ (0.1 eq).

  • Incubation : Heat the reaction vessel to 80 °C for 12 hours (or microwave at 100 °C for 15 minutes).

  • Validation & Cleanup : Wash the resin extensively with a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium, followed by standard DMF/DCM washes. Cleave a micro-aliquot with TFA to verify the mass shift via LC-MS.

SuzukiCycle A Resin-Bound Peptide 3-Iodophenyl moiety B Oxidative Addition Pd(0) inserts into C-I bond A->B Pd(PPh3)4 C Transmetalation Arylboronic Acid + Base B->C D Reductive Elimination Forms C-C bond, releases Pd(0) C->D D->B Catalyst Regeneration E Diversified Peptide Ready for cleavage D->E

Caption: Catalytic cycle of on-resin Suzuki-Miyaura cross-coupling at the 3-iodophenyl moiety.

Quantitative Data & Optimization

Table 1: Quantitative Comparison of Coupling Reagents for β3 -Amino Acids

Coupling ReagentEquivalentsBase (Eq)Reaction TimeAvg. Yield (%)Epimerization Risk
DIC / OxymaPure3.0 / 3.0None120 min85 - 90Negligible
HATU 2.9 DIPEA (6) 60 min > 95 Negligible
HBTU2.9DIPEA (6)90 min80 - 85Negligible

Table 2: Reaction Conditions for Late-Stage Functionalization of the 3-Iodophenyl Group

Reaction TypeCatalyst SystemReagentsSolvent & TempApplication
Suzuki-Miyaura Pd(PPh 3​ ) 4​ (10 mol%)Arylboronic acid, K 2​ CO 3​ DMF/H 2​ O, 80 °CBiaryl foldamer synthesis
Sonogashira Pd(PPh 3​ ) 4​ / CuITerminal alkyne, DIPEADMF, RT to 50 °CAlkyne-tagged peptides
Radiolabeling Cu(I) or None[ 125 I]NaI, OxidantH 2​ O/MeCN, RTPET/SPECT imaging probes

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews (2024). URL:[Link]

  • Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta (1998). URL:[Link]

  • Amino Acid-Protecting Groups. Chemical Reviews (2009). URL:[Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron (2002). URL:[Link]

Method

Application Note: Incorporation and Late-Stage Functionalization of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in Peptidomimetics

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in peptide therapeutics and foldamers. Scientific Rationale & Strategic Overview The development of next-generation peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in peptide therapeutics and foldamers.

Scientific Rationale & Strategic Overview

The development of next-generation peptidomimetics relies heavily on the introduction of unnatural building blocks to overcome the poor pharmacokinetic properties of native peptides. The compound methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly specialized β3 -amino acid derivative that serves a dual purpose in modern drug design:

  • Proteolytic Stability & Structural Control: As a β -amino acid, it introduces an additional methylene group into the peptide backbone. This modification renders the resulting peptidomimetic highly resistant to endogenous proteases and promotes the formation of stable secondary structures, such as 14-helices.

  • Bioorthogonal Diversification Handle: The 3-iodophenyl moiety is a privileged pharmacophore. More importantly, the carbon-iodine (C–I) bond possesses a low bond dissociation energy (~65 kcal/mol), making it an ideal, highly reactive substrate for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling reactions[1].

By incorporating this building block during Solid-Phase Peptide Synthesis (SPPS) and subsequently modifying it on-resin, researchers can generate massive libraries of diversified biaryl-peptidomimetics from a single synthetic precursor[2].

Workflow A Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate B Saponification & Fmoc Protection A->B C Fmoc-β³-Amino Acid B->C D SPPS Incorporation (HATU or DIC/Oxyma) C->D E Resin-Bound Iodopeptide D->E F On-Resin Suzuki-Miyaura Cross-Coupling E->F G TFA Cleavage & Global Deprotection F->G H Diversified Peptidomimetic Library G->H

Caption: Workflow for the incorporation and late-stage diversification of the β³-amino acid building block.

Phase 1: Preparation of the Fmoc-Protected Building Block

The commercial building block is supplied as a methyl ester. Because the standard Fmoc-SPPS strategy requires a free C-terminal carboxylic acid and a base-labile N-terminal protecting group[], the ester must first be saponified and the amine protected.

Causality Check: We utilize a one-pot, two-step procedure. Lithium hydroxide (LiOH) is chosen for saponification because it is mild enough to prevent epimerization at the chiral (3R) center. Subsequent Fmoc protection is performed in the presence of sodium carbonate ( Na2​CO3​ ) to maintain a mildly alkaline pH, which neutralizes the generated N-hydroxysuccinimide and prevents premature cleavage of the newly formed Fmoc group.

Protocol 1.1: Saponification and Fmoc Protection
  • Saponification: Dissolve 1.0 eq of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in a 1:1 mixture of THF and H2​O (0.2 M). Add 2.0 eq of LiOH· H2​O . Stir at room temperature for 4 hours.

  • In-Process Validation: Monitor the disappearance of the starting material via TLC (DCM/MeOH 9:1).

  • Fmoc Protection: Once saponification is complete, cool the reaction to 0 °C. Add 2.5 eq of Na2​CO3​ , followed by the dropwise addition of 1.2 eq of Fmoc-OSu dissolved in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl (careful: CO2​ evolution). Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc + 1% Acetic Acid) to yield Fmoc-(3R)-3-amino-3-(3-iodophenyl)propanoic acid.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

β -amino acids possess an additional methylene carbon compared to α -amino acids. This increases the conformational flexibility of the backbone but introduces significant local steric hindrance during acylation.

Causality Check: Standard coupling reagents like HBTU often fail to overcome the activation energy required for sterically hindered β -amino acids, leading to deletion sequences. Therefore, the highly reactive uronium salt HATU (which incorporates a nitrogen in the benzotriazole ring to facilitate an intramolecular hydrogen bond during the transition state) or the DIC/OxymaPure system must be utilized.

Table 1: Quantitative Comparison of Coupling Reagents for β3 -Amino Acid Incorporation
Coupling Reagent SystemEquivalentsBase AddedReaction TimeAverage Coupling Yield (%)
HBTU / HOBt4.0DIPEA (8.0 eq)60 min72%
HATU / HOAt 4.0 DIPEA (8.0 eq) 45 min >98%
DIC / OxymaPure 4.0 None 60 min 95%
Protocol 2.1: Coupling the β3 -Amino Acid
  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF ( 2×10 min). Wash thoroughly with DMF ( ).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-(3R)-3-amino-3-(3-iodophenyl)propanoic acid and 4.0 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Pre-activate for 2 minutes (the solution will turn pale yellow).

  • Coupling: Add the activated mixture to the resin and agitate at room temperature for 45 minutes.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with EtOH, and add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100 °C for 3 minutes. A yellow bead/solution indicates a successful, complete coupling. If the beads turn blue, repeat steps 3-4 before proceeding.

Phase 3: Late-Stage Functionalization via On-Resin Suzuki-Miyaura Cross-Coupling

The true power of incorporating the 3-iodophenyl moiety lies in its capacity for Late-Stage Functionalization (LSF)[1]. Performing the Suzuki-Miyaura cross-coupling directly on the solid support allows for the use of excess reagents to drive the reaction to absolute completion, followed by simple filtration to remove toxic palladium byproducts[2].

Causality Check: The C–I bond undergoes oxidative addition with Pd(0) much faster than C–Br or C–Cl bonds. This permits the use of milder temperatures (80 °C), which is critical to prevent the thermal degradation of the peptide backbone or premature cleavage from the resin. Degassing the solvent is mandatory; oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

SMCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C-I bond) Pd0->OA Resin-Peptide-Ar-I TM Transmetalation (Arylboronic Acid + Base) OA->TM Base Activation RE Reductive Elimination (Biaryl Peptide Release) TM->RE Ar'-B(OH)2 RE->Pd0 Release of Pd(0)

Caption: Catalytic cycle of the on-resin Suzuki-Miyaura cross-coupling for peptide diversification.

Table 2: Optimization of On-Resin Suzuki-Miyaura Cross-Coupling Conditions
Catalyst (mol%)Boronic Acid (eq)Solvent SystemTemp (°C)Conversion (%)
Pd(PPh3​)4​ (10%)3.0DMF80 °C65%
Pd(PPh3​)4​ (20%) 5.0 DMF / H2​O (9:1) 80 °C >95%
Pd(OAc)2​ / SPhos (10%)5.0DME / EtOH / H2​O 120 °C (MW)>98%
Protocol 3.1: On-Resin Suzuki-Miyaura Cross-Coupling
  • Preparation: Transfer the iodopeptide-resin (0.05 mmol) to a microwave-safe vial or a sealable peptide synthesis vessel.

  • Degassing: Suspend the resin in 2.0 mL of DMF/ H2​O (9:1). Bubble argon or nitrogen gas directly through the solvent for 15 minutes to remove dissolved oxygen.

  • Reagent Addition: Under an inert atmosphere, add 5.0 eq of the desired arylboronic acid, 5.0 eq of K3​PO4​ (base), and 20 mol% of Pd(PPh3​)4​ .

  • Reaction: Seal the vessel and heat at 80 °C for 12 hours with gentle agitation.

  • Washing (Critical Step): Drain the reaction mixture. To remove precipitated palladium black, wash the resin sequentially with DMF ( ), DCM ( ), 0.5% sodium diethyldithiocarbamate in DMF ( to chelate residual Pd), DMF ( ), and finally DCM ( ).

  • Self-Validation (Micro-Cleavage): Withdraw ~5 mg of resin. Treat with 100 µL of TFA/ H2​O (95:5) for 30 minutes. Evaporate the TFA under a stream of nitrogen, dissolve the residue in 50% MeCN/ H2​O , and analyze via LC-MS. Confirm the mass shift corresponding to the loss of iodine (-126 Da) and the addition of the aryl group before proceeding to global cleavage.

Phase 4: Global Cleavage and Deprotection

Once the sequence is fully assembled and diversified, the peptidomimetic must be cleaved from the solid support, and all side-chain protecting groups must be removed simultaneously.

Protocol 4.1: TFA Cleavage
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2​O (95 : 2.5 : 2.5). Note: If the peptide contains methionine or cysteine, add 2.5% 1,2-ethanedithiol (EDT).

  • Reaction: Add 3.0 mL of the cocktail per 0.1 mmol of resin. Agitate at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 15 mL of cold (-20 °C) diethyl ether. A white precipitate (the crude peptidomimetic) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the pellet under a gentle stream of nitrogen.

  • Final Purification: Dissolve the crude peptide in a minimum volume of 20% MeCN/ H2​O and purify via preparative RP-HPLC.

References

  • Knochel, P. et al. "Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents.
  • "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • "Why Fmoc-Protected Amino Acids Dominate Solid-Phase Peptide Synthesis?" BOC Sciences.

Sources

Application

Application Note: Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate as a Versatile Precursor for Advanced Radiopharmaceutical Development

Executive Summary The development of targeted radiopharmaceuticals relies heavily on the intelligent design of precursor molecules that balance chemical reactivity during radiosynthesis with optimal pharmacokinetic prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted radiopharmaceuticals relies heavily on the intelligent design of precursor molecules that balance chemical reactivity during radiosynthesis with optimal pharmacokinetic properties in vivo. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is an enantiomerically pure, bifunctional building block engineered specifically for late-stage radiolabeling. This guide details the mechanistic rationale, self-validating radiosynthetic protocols, and analytical frameworks required to utilize this precursor for both Copper-Catalyzed Isotopic Radioiodination ( 123 I, 124 I, 131 I) and Copper-Mediated Radiofluorination (CMRF, 18 F).

Mechanistic Rationale & Scaffold Design (E-E-A-T)

To successfully translate this precursor into a clinical-grade radiotracer, one must understand the causality behind its structural features. Every functional group serves a distinct chemical or biological purpose.

The (3R)-β-Amino Acid Backbone: Metabolic Resistance & Targeting

Standard α -amino acid radiotracers are highly susceptible to rapid degradation by endogenous decarboxylases and peptidases. The insertion of an additional methylene carbon to form a β -amino acid disrupts the standard enzymatic recognition motif, conferring profound proteolytic resistance and extending the tracer's biological half-life[1]. Despite this structural shift, the (3R) stereochemical configuration precisely mimics the spatial orientation required for recognition by L-type amino acid transporters (LAT1 and ASC), which are heavily upregulated in various neoplasms (e.g., gliomas, prostate cancer)[2].

The Methyl Ester: Catalyst Protection

The methyl ester is not merely a synthetic convenience; it is a critical protective feature during radiolabeling. Free carboxylic acids strongly coordinate with copper(I) and copper(II) centers, forming insoluble carboxylate-bridged dimers that sequester the catalyst. By masking the acid as a methyl ester, the transition-metal catalyst remains fully available to undergo oxidative addition into the aryl C–I bond[3]. Post-labeling, the ester is rapidly hydrolyzed under mild basic conditions to yield the biologically active free amino acid.

The meta-Iodo Moiety: Versatile Late-Stage Functionalization

The iodine atom positioned meta to the propanoate chain serves as an ideal leaving group for transition-metal catalyzed cross-coupling. Unactivated arenes resist standard nucleophilic aromatic substitution ( SN​Ar ). However, the relatively weak C(sp 2 )–I bond readily undergoes oxidative addition with Cu(I) species, enabling both isotopic exchange (replacing 127 I with radioactive iodine)[4] and nucleophilic radiofluorination (replacing 127 I with 18 F) under remarkably mild conditions[5].

BiologicalPathway A Radiolabeled (3R)-β-Amino Acid B Systemic Circulation (High in vivo Stability) A->B IV Injection C Tumor Cell Membrane (LAT1 Transporter) B->C Targeting D Intracellular Accumulation (High Tumor-to-Background) C->D Active Transport E Proteolytic Enzymes (Intracellular Peptidases) D->E Enzymatic Exposure F Degradation Resistant (β-amino acid backbone) E->F Evades Cleavage

Biological pathway showing LAT1 transport and enzymatic resistance.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." Built-in quality control checkpoints allow the operator to verify causality and troubleshoot dynamically during the radiosynthesis.

Protocol A: Copper-Mediated Radiofluorination (CMRF) with 18 F

This protocol converts the aryl iodide precursor to the corresponding 18 F-fluoro analog via a Cu(I)/Cu(III) catalytic cycle.

Reagents:

  • Precursor: Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (2 mg, ~6.5 μ mol)

  • Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate ( [Cu(MeCN)4​]PF6​ ) (10 μ mol)

  • Ligand: N-Heterocyclic Carbene (NHC) or Pyridine-based ligand[3]

  • Fluoride Source: K[ 18 F]F / Kryptofix-222 complex (azeotropically dried)

Step-by-Step Methodology:

  • Preparation of Active Catalyst: In a strictly anhydrous, oxygen-free glovebox, dissolve the precursor, Cu(I) catalyst, and ligand in 0.5 mL of anhydrous DMF.

    • Validation Checkpoint 1 (Visual): The solution should remain pale yellow or colorless. A rapid shift to green/blue indicates premature oxidation of Cu(I) to Cu(II) by trace oxygen or water. If green, abort and remake the solution, as Cu(II) cannot initiate the oxidative addition into the C–I bond.

  • Radiofluorination: Add the catalyst/precursor mixture to the dried K[ 18 F]F/K 222​ complex. Seal the V-vial and heat at 110°C for 20 minutes.

  • Reaction Quench & QC: Cool the vial to room temperature and quench with 0.5 mL of HPLC-grade water.

    • Validation Checkpoint 2 (Radio-TLC): Spot 1 μ L of the mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The 18 F-labeled methyl ester should migrate to Rf​ ~0.6. Unreacted[ 18 F]fluoride remains at the baseline ( Rf​ 0.0). A baseline activity >50% indicates catalyst poisoning.

  • Ester Hydrolysis (Deprotection): Add 0.2 mL of 1 M NaOH to the mixture and heat at 60°C for 5 minutes to hydrolyze the methyl ester.

  • Neutralization & Purification: Neutralize with 0.2 mL of 1 M HCl. Inject the mixture onto a Semi-Preparative RP-HPLC (C18 column, gradient MeCN/H 2​ O with 0.1% TFA). Collect the radioactive peak corresponding to the free (3R)- β -amino acid.

Protocol B: Copper-Catalyzed Isotopic Radioiodination ( 124 I / 131 I)

Isotopic exchange is highly efficient for producing theranostic radioiodinated probes where ultra-high molar activity is not strictly required.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 1 mg of the precursor in 0.3 mL of ascorbic acid solution (10 mM in water/ethanol) to prevent oxidative side reactions.

  • Catalyst Addition: Add 5 mol% of [Cu(OAc)(phen)2​]OAc (a robust Cu(II) precatalyst that undergoes in situ reduction)[4].

  • Isotopic Exchange: Add 100-500 MBq of n.c.a. Na[ 124 I] or Na[ 131 I]. Heat the sealed vial at 80°C for 20 minutes.

    • Validation Checkpoint 3 (Kinetics): The exchange relies on the equilibrium between 127 I and the radioisotope. Extended heating beyond 30 minutes does not improve yield but increases the risk of thermal degradation of the amine.

  • Deprotection & Formulation: Perform ester hydrolysis using 1 M NaOH (60°C, 5 min), neutralize, and purify via Ag-membrane filtration (to remove free unreacted radioiodide) followed by RP-HPLC.

Radiosynthesis A Precursor Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate B Cu-Mediated Radiolabeling (18F or 124I) A->B Catalyst, Ligand C Intermediate Radiolabeled Ester B->C RCY > 50% D Ester Hydrolysis (NaOH, 60°C) C->D Deprotection E HPLC Purification & Formulation D->E Neutralization

Radiosynthetic workflow from precursor labeling to final formulation.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when utilizing the precursor across different radiolabeling modalities, providing a benchmark for laboratory validation.

Labeling StrategyTarget IsotopeCatalyst / MediatorTemp (°C)Time (min)Typical RCY (%)Molar Activity (GBq/ μ mol)
Isotopic Exchange 124 I / 131 I [Cu(OAc)(phen)2​]OAc 802085 - 9510 - 50 (Carrier-added)
Radiofluorination 18 F Cu(MeCN)4​PF6​ / NHC1102040 - 65> 100 (Carrier-free)
Photochemical CMRF 18 F Cu(OTf)2​ / AgOTf / UVB356030 - 50> 100 (Carrier-free)

(Note: Photochemical CMRF is an emerging room-temperature alternative utilizing UVB irradiation to generate putative aryl radical intermediates, preventing thermal degradation of sensitive functional groups[5]).

References

  • Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides Source: Organic Letters (ACS Publications) URL:[Link]

  • NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides Source: Journal of the American Chemical Society / PMC URL:[Link]

  • Ligand-Enabled Copper-Mediated Radioiodination of Arenes Source: Organic Letters / PMC URL:[Link]

  • Synthesis, Evaluation, and First-in-Human Study of a Novel PSMA Radioligand Bearing Beta 3-Amino Acid Linkage Source: ResearchGate URL:[Link]

  • 123/125I-labelled 2-iodo-L-Phenylalanine and 2-iodo-D-Phenylalanine: Comparative Uptake in Various Tumour Types and Biodistribution in Mice Source: PubMed URL:[Link]

Sources

Method

Application Notes and Protocols: Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in Drug Discovery

Introduction: The Strategic Value of a Versatile Building Block In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-natural β-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-natural β-amino acids are a cornerstone of this endeavor, offering a scaffold that imparts metabolic stability and unique conformational constraints to peptidomimetics and small molecule drugs.[1][2] Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS: 309757-74-2)[3] emerges as a particularly strategic building block for drug discovery programs. Its structure combines three key features: a chiral β-amino acid backbone, a synthetically versatile iodinated phenyl ring, and a methyl ester for further derivatization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. We will delve into its role as a key intermediate in the synthesis of bioactive molecules, with a particular focus on its potential in developing Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5] Furthermore, we will provide detailed, field-proven protocols for its synthetic manipulation and biological evaluation.

Part 1: Synthetic Utility and Core Protocols

The true power of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate lies in its capacity for diversification. The iodophenyl group serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[6][7]

Plausible Asymmetric Synthesis

Conceptual Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Enamine Formation: Condensation of 3-iodobenzaldehyde with a suitable nitrogen source and a methyl ester equivalent would yield the precursor enamine.

  • Asymmetric Hydrogenation: The enamine is then subjected to hydrogenation using a rhodium catalyst complexed with a chiral phosphine ligand (e.g., TangPhos).[9] This step establishes the (R)-stereochemistry at the C3 position with high enantioselectivity.

  • Purification: The resulting methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is purified using standard chromatographic techniques.

N-Boc Protection: A Gateway to Further Chemistry

For many synthetic applications, particularly in peptide synthesis or multi-step organic synthesis, protection of the primary amine is essential. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions.[10][11]

Detailed Protocol: N-Boc Protection of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

  • Dissolution: Dissolve methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 eq.) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base and Reagent Addition: At 0 °C, add sodium bicarbonate (NaHCO₃, 3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.).[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product, which can be used in the next step without further purification.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Phenyl Ring

The iodophenyl moiety is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups and the construction of diverse chemical libraries.[1][12]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the iodophenyl group and various aryl or heteroaryl boronic acids.[1][12]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine N-Boc-protected methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.) in a solvent system of 1,4-dioxane and water.

  • Degassing: Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodophenyl group and a terminal alkyne, a valuable transformation for introducing linear, rigid linkers into a molecule.[7][13]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of N-Boc-protected methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like anhydrous THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) co-catalyst like CuI (1-3 mol%), and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic extract, dry, and concentrate. Purify the crude product by column chromatography.

Visualization of Synthetic Workflow

synthetic_workflow A Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate B N-Boc Protection A->B Boc₂O, Base C N-Boc Protected Intermediate B->C D Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst) C->D E Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) C->E F Diverse Biaryl Derivatives D->F G Diverse Alkynyl Derivatives E->G

Caption: Synthetic utility of the title compound.

Part 2: Application in the Discovery of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[14][15] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an established class of oral antidiabetic agents.[16]

The β-amino acid scaffold is a key pharmacophoric element in many potent and selective DPP-4 inhibitors, including the blockbuster drug Sitagliptin.[17][18] The amino group of the β-amino acid typically forms critical interactions with acidic residues (Glu205, Glu206) in the S2 subsite of the DPP-4 active site.

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is an excellent starting point for the synthesis of novel DPP-4 inhibitors. The (3R)-stereochemistry is often preferred for optimal binding, and the iodophenyl group provides a platform for introducing various substituents that can interact with the S1 subsite of the enzyme, thereby modulating potency and selectivity.

Visualization of a Hypothetical Binding Mode

binding_mode cluster_DPP4 DPP-4 Active Site S1 S1 Subsite (Hydrophobic Pocket) S2 S2 Subsite Glu205 Glu205 Glu206 Glu206 Inhibitor β-Amino Acid Inhibitor Amino_group Primary Amine (from scaffold) Inhibitor->Amino_group possesses Phenyl_group Substituted Phenyl (from scaffold) Inhibitor->Phenyl_group possesses Amino_group->S2 Amino_group->Glu205 Ionic Interaction Amino_group->Glu206 Ionic Interaction Phenyl_group->S1 Hydrophobic Interaction

Caption: Hypothetical binding of a β-amino acid inhibitor in the DPP-4 active site.

Protocol: In Vitro DPP-4 Inhibitor Screening Assay (Fluorescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against human recombinant DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[19][20]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Gly-Pro-AMC substrate

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in assay buffer.

    • Prepare a working solution of Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% activity): Add DPP-4 enzyme solution and assay buffer (with the same percentage of DMSO as the test compound wells).

    • Test compound wells: Add DPP-4 enzyme solution and the desired concentration of the test compound solution.

    • Positive control wells: Add DPP-4 enzyme solution and the desired concentration of the positive control solution.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Part 3: Data Presentation and Expert Insights

The derivatization of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate through the protocols described above can yield a library of compounds with varying inhibitory potencies against DPP-4.

Table 1: Hypothetical IC₅₀ Values for a Library of DPP-4 Inhibitors

Compound IDR-Group (at 3-position of phenyl ring)IC₅₀ (nM)
Parent -I>10,000
1a -Phenyl (from Suzuki coupling)5,200
1b -4-Fluorophenyl (from Suzuki coupling)1,500
1c -2-Thienyl (from Suzuki coupling)850
2a -Phenylethynyl (from Sonogashira coupling)3,100
2b -(3-Hydroxyprop-1-yn-1-yl) (from Sonogashira)620
Sitagliptin (Reference Compound)19
Expert Insights and Troubleshooting
  • Causality in Experimental Choices: The choice of palladium catalyst and ligand in cross-coupling reactions is critical. For electron-rich or sterically hindered boronic acids in Suzuki-Miyaura coupling, more active catalysts like those based on biarylphosphine ligands may be necessary. For the Sonogashira coupling, the exclusion of oxygen is paramount to prevent the homocoupling of the alkyne (Glaser coupling).

  • Self-Validating Protocols: Each protocol should include appropriate controls. In synthetic steps, monitoring by TLC or LC-MS at various time points validates reaction progress. In the biological assay, the inclusion of a known inhibitor like Sitagliptin validates the assay's performance and provides a benchmark for the potency of new compounds.

  • Troubleshooting Poor Solubility: Compounds derived from this scaffold may exhibit poor aqueous solubility. For biological testing, it is crucial to ensure that the compounds are fully dissolved in the assay buffer. This may require the use of a small percentage of co-solvents like DMSO. However, high concentrations of DMSO can inhibit enzyme activity, so a solvent tolerance test for the DPP-4 enzyme is recommended.

  • Managing Stereochemistry: The (3R)-stereocenter is critical for the biological activity of many DPP-4 inhibitors. It is essential to use synthetic methods that preserve this stereochemistry and to verify the enantiomeric purity of the final compounds, for example, by chiral HPLC.

Conclusion

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a high-value, versatile building block with significant potential in drug discovery. Its unique combination of a chiral β-amino acid backbone and a synthetically tractable iodophenyl group makes it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, most notably DPP-4. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this compound in their drug discovery programs, accelerating the development of novel therapeutics.

References

  • L. Kiss, et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1495-1514. [Link]

  • Q. Dai, W. Yang, X. Zhang. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. [Link]

  • A. A. Guedes, et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Journal of Biomolecular Structure & Dynamics, 39(19), 7565-7576. [Link]

  • N. Riaz, et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 1000472. [Link]

  • Merck & Co. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. OA Monitor Ireland. [Link]

  • S. V. Chankeshwara & A. K. Chakraborti. (2006). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic Letters, 8(15), 3259-3262. [Link]

  • H. He, et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5465-5470. [Link]

  • G. Scapin. (2016). Structural Chemistry and Molecular Modeling in the Design of DPP4 Inhibitors. In book: Structure-based Drug Discovery. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • S. M. A. H. Siddiki, et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 26(11), 3225. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • M. He, et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]

  • A. K. Ghose, et al. (2012). Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. PMC. [Link]

  • L. L. Zeng, et al. (2009). A practical synthesis of trifluorophenyl R-amino acid: The key precursor for the new anti-diabetic drug sitagliptin. Chinese Chemical Letters, 20(12), 1397-1399.
  • M. A. Hossain. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Journal of Chemistry, 6, 83.
  • C. Peng, J. Cheng, J. Wang. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708-8709.
  • G. Scapin. (2016). Structural Chemistry and Molecular Modeling in the Design of DPP-4 Inhibitors. ResearchGate. [Link]

  • A. P. Singh, et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • ChemRadar. methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Y. Liu, et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Y. Wang, et al. (2024). A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. RSC Advances, 14(48), 35055-35061. [Link]

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. [Link]

  • M. Movassaghi, M. D. Hill. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(37), 7173-7176. [Link]

  • ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. [Link]

  • Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • ResearchGate. A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. [Link]

  • Organic Chemistry Portal. A Straightforward Three-Component Synthesis of α-Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold. [Link]

  • J. M. Smith, et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1584-1589. [Link]

  • A. O. Terent'ev, et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4583. [Link]

  • U. Schmidt, et al. (1990). Unusual amino acids III. Asymmetric synthesis of 3-arylalanines. Synthesis, 1990(10), 822-828. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

Sources

Application

"biological evaluation of peptides containing methyl (3R)-3-amino-3-(3-iodophenyl)propanoate"

An Application and Protocol Guide for the Biological Evaluation of Peptides Containing Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Introduction: The Strategic Incorporation of a Novel Amino Acid The integration of unn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Biological Evaluation of Peptides Containing Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Introduction: The Strategic Incorporation of a Novel Amino Acid

The integration of unnatural amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design. These novel building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2] The specific residue, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, is of particular interest. As a β-amino acid, it can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-α-amino acids.[1] Furthermore, the iodophenyl moiety serves a dual purpose: it can modulate receptor binding affinity through halogen bonding and provides a site for radiolabeling (e.g., with ¹²⁵I or ¹²³I), enabling sensitive receptor binding assays and in vivo imaging studies.[3]

This guide provides a comprehensive framework for the systematic biological evaluation of novel peptides incorporating this unique amino acid. The protocols herein are designed to be robust and self-validating, guiding researchers from initial stability and in vitro characterization to preclinical in vivo assessment.

Part 1: Physicochemical and Stability Profiling

Before embarking on complex biological assays, it is imperative to establish the fundamental characteristics and stability of the peptide. A peptide's susceptibility to degradation can significantly impact the interpretation of biological data.[4][5]

Rationale

Peptides are prone to degradation via multiple pathways, including hydrolysis, oxidation, and enzymatic cleavage in biological matrices.[6] Stability assessment under various conditions is crucial for identifying potential liabilities and ensuring the integrity of the test article during subsequent assays.[4][5] Forced degradation studies help to identify potential degradation products and establish a stability-indicating analytical method, which is critical for quality control.[6][7]

Experimental Workflow: Stability Assessment

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Peptide Synthesized Peptide Stock (High Purity) Matrices Prepare Matrices: - PBS (pH 7.4) - Human Plasma - Cell Culture Media Peptide->Matrices Incubate Incubate at 37°C Matrices->Incubate Timepoints Sample at Timepoints (0, 1, 4, 8, 24h) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile Precipitation) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate Half-Life (T½) Analyze->Data

Caption: Workflow for assessing peptide stability in biological matrices.

Protocol: Plasma Stability Assay
  • Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., DMSO or water).

    • Thaw pooled human plasma (or species-specific plasma for preclinical studies) on ice.

    • Pre-warm plasma to 37°C in a water bath for 15 minutes.

  • Incubation:

    • Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).

  • Sample Processing:

    • Immediately quench the enzymatic reaction by adding the plasma aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.[4] This step precipitates plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining parent peptide.

    • Plot the percentage of remaining peptide against time and calculate the half-life (T½) using a first-order decay model.

Part 2: In Vitro Biological Characterization

This phase aims to determine the peptide's interaction with its intended biological target and its effect on cellular functions.

Target Engagement: Receptor Binding Assays

Rationale: Binding assays are essential for quantifying the affinity of the peptide for its target receptor.[8] A competitive binding assay, using a known radiolabeled or fluorescently labeled ligand, is a standard method to determine the binding affinity (Ki) of the unlabeled test peptide.[9][10] The presence of the iodophenyl group on the test peptide makes it an excellent candidate for direct radiolabeling with ¹²⁵I to serve as the radioligand itself.[3]

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes or whole cells expressing the target receptor.

    • Radioligand (e.g., a known ligand for the target receptor labeled with ³H or ¹²⁵I).

    • Unlabeled test peptide (containing methyl (3R)-3-amino-3-(3-iodophenyl)propanoate).

    • Binding buffer (composition is receptor-dependent, often includes protease inhibitors).

    • Wash buffer (ice-cold).

    • 96-well filter plates (e.g., glass fiber filters pre-treated to reduce non-specific binding).[9][10]

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, the cell membrane preparation, and the radioligand at a constant concentration (typically at its Kd value).

    • Add the unlabeled test peptide across a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a known, unlabeled ligand to a set of wells.

    • For determining total binding, add only the radioligand and membranes without any competitor.

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% inhibition of binding15 nM
Ki Inhibition constant (binding affinity)7.8 nM
Hill Slope Steepness of the competition curve-1.1
Functional Activity: Cell-Based Assays

Rationale: After confirming target binding, it is crucial to assess whether this binding translates into a biological response. Functional assays measure the downstream consequences of receptor engagement, such as changes in second messenger levels (e.g., cAMP), protein phosphorylation, gene expression, or cellular viability.[11] For peptides designed as anti-cancer agents, a cytotoxicity assay is a primary functional screen.[12][13][14]

Protocol: Cell Viability (MTT) Assay for Anti-Cancer Peptides

  • Cell Seeding:

    • Culture a relevant cancer cell line to ~80% confluency.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Peptide Treatment:

    • Prepare serial dilutions of the test peptide in cell culture medium.

    • Remove the old medium from the cells and add the peptide-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of the peptide and fit the data to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Part 3: In Vivo Evaluation

In vivo studies provide critical information on the peptide's behavior in a complex biological system, including its pharmacokinetics (PK), efficacy, and safety.

Pharmacokinetic (PK) Studies

Rationale: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the peptide. Incorporating an unnatural amino acid can significantly alter a peptide's PK profile, often by increasing its half-life.[1][15][16]

Protocol: Single-Dose PK Study in Rodents

  • Animal Preparation:

    • Use healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) fitted with cannulas for serial blood sampling.

  • Dosing:

    • Administer the peptide via the intended clinical route (e.g., intravenous bolus or subcutaneous injection) at a specific dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters.

PK ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
In Vivo Efficacy Studies

Rationale: These studies assess the therapeutic effect of the peptide in a relevant animal model of disease. The choice of model is critical and should accurately reflect the human condition being targeted.[17] For an anti-cancer peptide, a tumor xenograft model is commonly used.[12][18]

G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Endpoint Analysis Inject Inject Cancer Cells Subcutaneously into Mice Tumor Allow Tumors to Grow (e.g., to 100-200 mm³) Inject->Tumor Randomize Randomize Mice into Treatment Groups Tumor->Randomize Treat Administer Treatments (Vehicle, Peptide, Positive Control) Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint: Analyze Tumor Weight, Histology, Biomarkers Monitor->Endpoint

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Protocol: Tumor Xenograft Efficacy Study

  • Model Establishment:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).[17]

    • Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[18]

  • Treatment:

    • Randomize mice into groups (e.g., n=8-10 per group): Vehicle control, test peptide group(s) at different doses, and a positive control (standard-of-care chemotherapy).

    • Administer treatments according to a predetermined schedule (e.g., daily, three times a week) via the chosen route (e.g., intravenous, intraperitoneal).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

Part 4: Immunogenicity Risk Assessment

Rationale: All therapeutic peptides carry a risk of inducing an unwanted immune response.[7] In vitro assays using human immune cells can help predict this risk.[19][20][21] These assays assess the potential for the peptide to be processed and presented by antigen-presenting cells (APCs) and to activate T cells.

Protocol: In Vitro T-Cell Activation Assay

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from a panel of healthy human donors representing diverse HLA genotypes.

  • Assay Procedure:

    • Incubate PBMCs with the test peptide at various concentrations for 5-7 days.

    • Include a negative control (vehicle) and a positive control (a known immunogenic peptide or protein).

  • Readouts:

    • Measure T-cell proliferation using methods such as ³H-thymidine incorporation or CFSE dye dilution.

    • Quantify cytokine production (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or multiplex bead assays.

  • Interpretation:

    • A significant increase in T-cell proliferation or cytokine production compared to the negative control suggests a potential for immunogenicity.

Conclusion

The biological evaluation of a novel peptide containing methyl (3R)-3-amino-3-(3-iodophenyl)propanoate requires a systematic, multi-faceted approach. By progressing logically from fundamental stability and in vitro characterization to comprehensive in vivo assessment, researchers can build a robust data package to validate the peptide's therapeutic potential. The protocols outlined in this guide provide a field-proven framework for this endeavor, emphasizing scientific rigor and data-driven decision-making throughout the drug development process.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. Vertex AI Search.
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. Vertex AI Search.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Vertex AI Search.
  • In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products - FDA. Vertex AI Search.
  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Vertex AI Search.
  • Development of peptide receptor binding assays: methods to avoid false negatives. Vertex AI Search.
  • Proteins & Peptides Stability Testing - CD Formulation. Vertex AI Search.
  • A rapid in vitro screening for delivery of peptide-derived peptidase inhibitors as potential drug candidates via epithelial peptide transporters - PubMed. Vertex AI Search.
  • In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA. Vertex AI Search.
  • Peptide Binding Assays. Vertex AI Search.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. Vertex AI Search.
  • Application Notes and Protocols for In Vivo Delivery of Peptide-Based Cancer Therapies - Benchchem. Vertex AI Search.
  • Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities Anne S. De Groot, Brian Robe - EpiVax, Inc.. Vertex AI Search.
  • Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results. Vertex AI Search.
  • In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy - Brieflands. Vertex AI Search.
  • Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - SCIRP. Vertex AI Search.
  • Validation of potential anticancer peptides in vitro and in vivo. a)... - ResearchGate. Vertex AI Search.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Vertex AI Search.
  • Receptor-Ligand Binding Assays - Revvity. Vertex AI Search.
  • How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray. Vertex AI Search.
  • Receptor Binding Assays - Multiwell Plates. Vertex AI Search.
  • Overcoming the Shortcomings of Peptide-Based Therapeutics - Taylor & Francis. Vertex AI Search.
  • Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed. Vertex AI Search.

Sources

Method

Application Notes and Protocols: N-Protection of Methyl (3R)-3-Amino-3-(3-iodophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of N-Protection in Synthesis In the fields of medicinal chemistry and organic synthesis, the precise manipulation of functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Protection in Synthesis

In the fields of medicinal chemistry and organic synthesis, the precise manipulation of functional groups is paramount. The amine functional group, being both nucleophilic and basic, often requires temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic steps. This is particularly crucial in the synthesis of complex molecules like peptides and pharmaceutical intermediates, where regioselectivity is key.[1][2][3] Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a chiral β-amino ester, a structural motif present in numerous biologically active compounds. The strategic protection of its primary amine is a critical first step for its elaboration into more complex target molecules, such as peptide analogues or small molecule inhibitors.

This guide provides a comprehensive overview of established protocols for the N-protection of this specific substrate, focusing on three of the most ubiquitous and versatile protecting groups in modern organic synthesis: Boc , Cbz , and Fmoc . Each section details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction monitoring and purification.

Comparative Analysis of N-Protecting Group Strategies

The choice of a protecting group is a strategic decision dictated by the overall synthetic plan, particularly the conditions required for subsequent reactions and the final deprotection step. The three groups discussed here offer orthogonal stability, allowing for selective removal without affecting other sensitive functionalities.[4][5]

Protecting GroupFull NameReagentKey StabilityCleavage Conditions
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc₂O)Stable to base, hydrogenolysisStrong acid (e.g., TFA, HCl)[4][6]
Cbz BenzyloxycarbonylBenzyl Chloroformate (Cbz-Cl)Stable to acid, mild baseCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[1][7]
Fmoc 9-FluorenylmethoxycarbonylFmoc-OSu or Fmoc-ClStable to acid, hydrogenolysisMild base (e.g., Piperidine)[8][9]

Protocol 1: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of introduction and its stability under a wide range of nucleophilic and basic conditions.[5][] It is removed under acidic conditions, which generate a transient tert-butyl cation.[5][6]

Principle of the Method

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the primary amine on the substrate attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the neutral, volatile byproducts tert-butanol and carbon dioxide, driving the reaction to completion.[4][11] The reaction can be run with or without a base; a mild base like sodium bicarbonate or triethylamine can accelerate the reaction by deprotonating the ammonium intermediate.[4][6]

Experimental Protocol

Materials:

  • Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 equiv) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is fully dissolved.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting amine. Visualize spots using UV light and/or a potassium permanganate stain.[12][13]

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (optional, to remove any unreacted amine), water, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified further if necessary.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.[14]

Workflow Diagram

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate & NaHCO₃ in THF/Water reagent Add Boc₂O at 0°C start->reagent react Stir at RT (4-12h) reagent->react concentrate Remove THF (Rotovap) react->concentrate TLC Check extract EtOAc Extraction concentrate->extract wash Wash (H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end_product end_product purify->end_product Final Product: N-Boc-Ester

Caption: Workflow for the N-Boc protection of the amino ester.

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its high stability under both acidic and basic conditions.[15] It is readily removed by catalytic hydrogenolysis, a mild reduction method that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[1][7]

Principle of the Method

This protection is typically carried out under Schotten-Baumann conditions. The amine attacks the highly electrophilic carbonyl carbon of benzyl chloroformate.[2][3] A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[1][7] The reaction is often performed in a biphasic solvent system (e.g., water/dioxane or water/THF) to accommodate both the water-soluble base and the organic-soluble substrate and reagent.[16][17]

Experimental Protocol

Materials:

  • Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the amino ester (1.0 equiv) in a suitable solvent such as dioxane or THF. Add an equal volume of water.

  • Base Addition: Add sodium carbonate (2.5 equiv) or sodium bicarbonate to the mixture and stir.

  • Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood.[17]

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 3-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 25% Ethyl Acetate in Hexanes). The Cbz-protected product will have a higher Rf value than the starting amine.

  • Work-up: Dilute the reaction mixture with water.

  • Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product via silica gel column chromatography.

Workflow Diagram

Cbz_Protection_Workflow cluster_reaction Reaction (Schotten-Baumann) cluster_workup Work-up & Purification start Dissolve Substrate in Dioxane/Water + Base reagent Add Cbz-Cl dropwise at 0°C start->reagent react Stir at RT (3-6h) reagent->react extract EtOAc Extraction react->extract TLC Check wash Wash (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end_product end_product purify->end_product Final Product: N-Cbz-Ester

Caption: Workflow for the N-Cbz protection of the amino ester.

Protocol 3: N-Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) due to its clever cleavage mechanism.[8] It is stable to acidic conditions but is rapidly removed by mild bases, such as piperidine.[9]

Principle of the Method

The Fmoc group is introduced using an activated reagent, typically Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl).[9][18] Fmoc-OSu is often preferred as it produces the water-soluble and easily removed N-hydroxysuccinimide byproduct, leading to cleaner reactions compared to Fmoc-Cl, which generates HCl.[18] The reaction involves the nucleophilic attack of the amine on the activated carbonyl of the Fmoc reagent. A mild inorganic base like sodium bicarbonate is used to maintain a basic pH, ensuring the amine remains deprotonated and nucleophilic.[8]

Experimental Protocol

Materials:

  • Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

  • 9-Fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile or Dioxane

  • Deionized Water

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino ester (1.0 equiv) in a 1:1 mixture of acetonitrile (or dioxane) and 10% aqueous sodium bicarbonate solution.[8]

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of Fmoc-OSu (1.05 equiv) in acetonitrile or dioxane dropwise with vigorous stirring.[8]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 40% Ethyl Acetate in Hexanes).

  • Work-up: Dilute the reaction mixture with water.

  • Initial Wash: Wash the aqueous mixture with diethyl ether (2x) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[8]

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1 M HCl. The product may precipitate as a solid or oil.[8][18]

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Concentration & Purification: Filter and concentrate under reduced pressure. Purify by column chromatography if required.

Workflow Diagram

Fmoc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Acetonitrile/aq. NaHCO₃ reagent Add Fmoc-OSu Solution at 0°C start->reagent react Stir at RT (4-16h) reagent->react wash1 Wash with Diethyl Ether react->wash1 TLC Check acidify Acidify (HCl) wash1->acidify extract EtOAc Extraction acidify->extract dry Dry & Concentrate extract->dry purify Purification dry->purify end_product end_product purify->end_product Final Product: N-Fmoc-Ester

Caption: Workflow for the N-Fmoc protection of the amino ester.

Characterization and Quality Control

After purification, the identity and purity of the N-protected product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To confirm the absence of starting material and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the protected compound. The appearance of characteristic signals for the protecting group (e.g., the large singlet at ~1.4 ppm for the Boc group's t-butyl protons) and shifts in the signals adjacent to the nitrogen atom are diagnostic.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Chiral HPLC: To confirm that no racemization has occurred during the protection reaction, if stereochemical purity is critical for the subsequent steps.[19][20]

Conclusion

The N-protection of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a fundamental transformation that enables its use in advanced synthetic applications. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the planned synthetic route, considering the orthogonality of their respective deprotection conditions. The protocols outlined in this guide provide robust and reliable methods for achieving this transformation, forming a solid foundation for the development of novel therapeutics and complex molecular architectures.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Synfacts. (2009). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts, 2009(03), 0300-0300. DOI: 10.1055/s-0028-1087711.
  • BenchChem. (n.d.). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.
  • BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2841. DOI: 10.3390/molecules27092841.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • Johnny Betancourt. (2021, October 1). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Pearson. (n.d.). Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a).
  • Lokey Lab Protocols - Wikidot. (2017, March 16). Fmoc.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6612-6620.
  • Springer Nature. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Scientific Reports, 14(1), 27365.
  • PMC. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • Semantic Scholar. (n.d.). Facile Synthesis of N -protected Amino Acid Esters Assisted by Microwave Irradiation.
  • ACS Publications. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(15), 4060-4063.
  • Oxford Academic. (2006). Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. Bulletin of the Chemical Society of Japan.
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2841.
  • Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry.
  • Reddit. (2022, December 20).
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PMC. (n.d.). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters.
  • ResearchGate. (2017, March 11).
  • bioRxiv. (n.d.).
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine.
  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Taylor & Francis. (2006). Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Analytical Letters, 26(3), 545-554.
  • PMC. (n.d.). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst.
  • BenchChem. (n.d.). Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.
  • OIV. (n.d.). Detection of biogenic amines by TLC.
  • Teledyne ISCO. (2022, December 8).
  • BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. Retrieved from BenchChem Website.

Sources

Application

"coupling reactions involving methyl (3R)-3-amino-3-(3-iodophenyl)propanoate"

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Brief & Strategic Rationale

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly versatile, commercially available chiral β -amino acid building block. Its structural topology—featuring a reactive aryl iodide, a primary amine, and a methyl ester—makes it an ideal precursor for synthesizing complex peptidomimetics, macrocyclic drugs, and targeted pharmacological probes.

However, functionalizing this molecule via transition-metal catalysis presents a trifecta of chemoselectivity challenges:

  • The Primary Amine: If left unprotected, the free −NH2​ group can coordinate to palladium(II) intermediates, forming stable off-cycle complexes that poison the catalyst. It is also susceptible to competitive N-arylation (Buchwald-Hartwig amination) [1].

  • The Chiral β -Center: The stereocenter at the 3-position is sensitive to epimerization under strongly basic conditions or elevated temperatures.

  • The Methyl Ester: The ester linkage is prone to premature saponification if aqueous hydroxide bases are employed during the coupling cycle.

This application note details field-proven, self-validating protocols to navigate these challenges, focusing on the strategic protection of the amine followed by high-yielding Suzuki-Miyaura and Sonogashira cross-couplings [2].

Mechanistic Pathway & Workflow

To achieve high-fidelity C–C bond formation at the 3-iodo position, a sequential workflow is strictly required. The aryl iodide undergoes rapid oxidative addition with Pd(0) species, but downstream transmetalation and reductive elimination dictate the success of the reaction.

Workflow SM Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate Prot N-Boc Protection (Boc2O, Et3N) SM->Prot Step 1 Coupling Pd-Catalyzed Cross-Coupling Prot->Coupling Step 2 Deprot Deprotection / Saponification Coupling->Deprot Step 3 Product Modified Chiral β-Amino Acid Deprot->Product Final

Figure 1: Synthetic workflow for functionalizing methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

Causality in Catalyst and Base Selection

For Suzuki-Miyaura couplings involving this substrate, bidentate phosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly recommended. The large bite angle of dppf enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates reductive elimination and outcompetes undesired β -hydride elimination or protodeiodination [1]. Furthermore, mild, anhydrous bases like K3​PO4​ or Cs2​CO3​ must be used instead of NaOH to preserve the methyl ester and the integrity of the chiral center.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA Ar-I (Substrate) TM Trans- metalation OA->TM Base / Ar'-B(OH)2 RE Reductive Elimination TM->RE Halide Scavenging RE->Pd0 Coupled Product

Figure 2: General Pd-catalyzed cross-coupling cycle highlighting the critical transmetalation node.

Quantitative Reaction Matrices

The following table summarizes the optimized parameters for different cross-coupling modalities utilizing the N-Boc protected intermediate.

Reaction TypeCatalyst SystemBase / AdditiveOptimal SolventTemp (°C)Typical Yield
Suzuki-Miyaura 5 mol% PdCl2​(dppf) K3​PO4​ (2.0 eq)Dioxane/ H2​O (9:1)80 °C82–95%
Sonogashira 5 mol% Pd(PPh3​)4​ , 10 mol% CuI Et3​N (3.0 eq)DMF60 °C75–88%
Mizoroki-Heck 5 mol% Pd(OAc)2​ , 10 mol% P(o-tol)3​ Cy2​NMe (2.0 eq)DMF90 °C60–75%
Buchwald-Hartwig 2 mol% Pd2​(dba)3​ , 4 mol% XPhos Cs2​CO3​ (2.5 eq)Toluene100 °C70–85%

Data synthesized from established pharmaceutical process parameters for halogenated amino acid derivatives [1][2].

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Preparation of the Coupling Precursor)
  • Causality: Masking the primary amine prevents Pd-coordination and competitive N-arylation. The Boc group is chosen for its stability under basic cross-coupling conditions and its facile removal under mild acidic conditions (TFA).

Step-by-Step Procedure:

  • Dissolution: Suspend methyl (3R)-3-amino-3-(3-iodophenyl)propanoate hydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Neutralization: Add Triethylamine ( Et3​N , 2.5 mmol) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 mmol) in one portion. Stir the reaction mixture, allowing it to warm to ambient temperature over 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material (ninhydrin-positive, baseline Rf) should be completely consumed, replaced by a single UV-active, ninhydrin-negative spot (Rf ~0.6). LCMS should confirm the product mass ( [M+H]+=406.2 ).

  • Workup: Wash the organic layer with 10% aqueous citric acid (2 × 10 mL) to remove unreacted amine, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the N-Boc protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Causality: Utilizing PdCl2​(dppf) minimizes the formation of palladium black and prevents epimerization. A biphasic Dioxane/Water system ensures the solubility of both the organic substrate and the inorganic base ( K3​PO4​ ).

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, combine the N-Boc protected aryl iodide (1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl2​(dppf) (0.05 mmol, 5 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Degassing (Critical): Add 1,4-Dioxane (9 mL) and deionized Water (1 mL). Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Causality: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Self-Validation Check: Quench a 10 μ L aliquot in EtOAc/Water. Analyze the organic layer via LCMS. The disappearance of the m/z 406.2 peak and the appearance of the target mass confirms complete conversion.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove bulk palladium particulates. Wash the filtrate with water and brine. To meet pharmaceutical purity standards, treat the organic layer with a silica-based palladium scavenger (e.g., QuadraPure™ or SiliaBond® Thiol) for 2 hours before final concentration [3].

Protocol C: Sonogashira Coupling (Alkyne Introduction)
  • Causality: Copper(I) iodide is used as a co-catalyst to generate a highly nucleophilic copper acetylide in situ, which rapidly transmetalates with the Pd(II)-aryl complex.

Step-by-Step Procedure:

  • Setup: Charge a dry flask with the N-Boc protected aryl iodide (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol), and CuI (0.10 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) and Triethylamine (3.0 mmol). Sparge the solution with argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise.

  • Reaction: Stir at 60 °C for 6–8 hours.

  • Self-Validation Check: The reaction mixture will transition from yellow to a dark brown/black suspension, and a heavy precipitate of triethylammonium iodide will form. This visual cue confirms the catalytic cycle is actively turning over.

  • Workup: Dilute with EtOAc, wash extensively with a 5% aqueous LiCl solution (3 × 15 mL) to remove DMF, dry, and purify via flash chromatography.

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Epimerization at the β -carbon Base-catalyzed deprotonation of the acidic α -protons at elevated temperatures.Switch from Na2​CO3​ to milder K3​PO4​ or CsF . Lower reaction temperature to 60 °C.
Protodeiodination (Loss of Iodine) Slow transmetalation allowing competitive reduction of the Pd(II) intermediate.Ensure the boronic acid is of high quality (no anhydrides). Increase base concentration or switch to a more electron-rich ligand (e.g., XPhos).
Ester Hydrolysis Nucleophilic attack by hydroxide ions (if aqueous NaOH / KOH is used).Strictly avoid hydroxide bases. Use anhydrous Cs2​CO3​ in pure Dioxane or Toluene if the ester is highly labile.
High Residual Palladium Pd complexes chelating to the newly formed biaryl or the protected amine.Implement a post-reaction treatment with a functionalized silica scavenger (e.g., mercaptopropyl-functionalized silica) [3].

References

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Catalysts (MDPI) URL: [Link]

  • Source:Organic Process Research & Development (ACS Publications)
  • Source:Organic Process Research & Development (ACS Publications)
Method

Application Notes &amp; Protocols: A Guide to the Development of Enzyme Inhibitors Using Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate as a versatile scaffold for the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate as a versatile scaffold for the synthesis of potent and selective enzyme inhibitors. This document outlines the strategic considerations, synthetic methodologies, and bioassay protocols essential for advancing drug discovery programs based on this key building block.

Introduction: The Strategic Value of the β-Amino Acid Scaffold

β-amino acids and their derivatives are of significant interest in medicinal chemistry as they serve as crucial building blocks for a wide array of biologically active molecules, including potent enzyme inhibitors.[1][2] Their incorporation into small molecules or peptides can confer unique structural properties, enhanced metabolic stability, and improved pharmacokinetic profiles.[2] The specific scaffold, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, offers several strategic advantages for inhibitor design:

  • Chiral Core: The (3R) stereochemistry provides a defined three-dimensional orientation for substituent groups, which is critical for achieving stereoselective interactions with the chiral environment of an enzyme's active site.[3]

  • Reactive Handles: The primary amine and the methyl ester functionalities serve as versatile points for chemical modification, allowing for the introduction of a wide range of pharmacophoric groups to probe the binding pockets of target enzymes.

  • Aryl Moiety with an Iodine Substituent: The 3-iodophenyl group provides a platform for introducing further diversity. The iodine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append different aryl or alkyl groups, enabling extensive structure-activity relationship (SAR) studies.[4] This is particularly useful for targeting hydrophobic pockets within an enzyme's active site.

Synthetic Strategies: From Scaffold to Inhibitor

The development of enzyme inhibitors from methyl (3R)-3-amino-3-(3-iodophenyl)propanoate typically involves a series of chemical modifications aimed at optimizing the molecule's interaction with the target enzyme. The following sections detail the core synthetic transformations.

Amide Bond Formation at the Amino Terminus

The primary amine of the scaffold is a key nucleophile for the introduction of various substituents that can interact with specific residues in the enzyme's active site. A common strategy is the formation of an amide bond with a carboxylic acid, which can be tailored to enhance binding affinity and selectivity.

Protocol 1: General Procedure for Amide Coupling

  • Reactant Preparation: Dissolve methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a suitable peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq), or a more modern reagent like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1N HCl) and a mild base (e.g., saturated NaHCO₃ solution), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Modification of the Carboxylate Terminus

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity. Alternatively, the ester can be reduced to an alcohol for further functionalization.

Protocol 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the methyl ester derivative in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a mild acid (e.g., 1N HCl) to a pH of ~3-4.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the S1 and other pockets of the target enzyme.

Protocol 3: Suzuki Cross-Coupling

  • Reactant Preparation: In a reaction vessel, combine the iodophenyl derivative (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Enzyme Inhibition Assays: Quantifying Inhibitor Potency

Once a library of inhibitors has been synthesized, their potency against the target enzyme must be determined. This is typically achieved through in vitro enzyme inhibition assays.

General Enzyme Inhibition Assay Protocol

The following is a general protocol that can be adapted for various enzymes. Specific conditions such as buffer composition, pH, temperature, and substrate concentration will need to be optimized for the particular enzyme of interest.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., Tris-HCl, HEPES) at the optimal pH.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of a suitable substrate for the enzyme. For proteases, this is often a chromogenic or fluorogenic peptide.

    • Inhibitor Stock Solutions: Prepare serial dilutions of the synthesized inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add a small volume of the inhibitor dilutions to the wells of a microplate. Include a control with solvent only (no inhibitor).

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Determination of Inhibition Mechanism and Kᵢ Value

To understand how an inhibitor interacts with an enzyme, it is important to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and its inhibition constant (Kᵢ). This is typically done by performing kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical component of the drug discovery process that correlates the chemical structure of a compound with its biological activity.[4] By systematically modifying the structure of the initial lead compound and evaluating the inhibitory activity of the resulting analogs, researchers can identify the key structural features required for potent and selective inhibition.

Key SAR Insights from Related Scaffolds:

  • N-terminal Modifications: For proteases, the N-terminal group often plays a crucial role in binding to the S3/S4 subsites. For example, in the development of matriptase inhibitors, the introduction of bulky biphenyl-sulfonyl groups at the N-terminus significantly enhanced inhibitory potency.[5]

  • C-terminal Modifications: The C-terminal group can influence interactions with the S1' and S2' pockets of proteases. The combination of an N-terminal modification with a C-terminal piperidyl-cyclohexylurea residue has been shown to yield highly potent and selective matriptase inhibitors.[5]

  • Aryl Substituents: Modifications on the phenyl ring can be used to probe hydrophobic pockets and improve selectivity.

Visualization of Workflows

General Workflow for Inhibitor Development

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Scaffold Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate Amide_Coupling Amide Coupling (N-terminus) Scaffold->Amide_Coupling Ester_Hydrolysis Ester Hydrolysis (C-terminus) Scaffold->Ester_Hydrolysis Cross_Coupling Cross-Coupling (Aryl Ring) Scaffold->Cross_Coupling Inhibitor_Library Library of Inhibitor Analogs Amide_Coupling->Inhibitor_Library Ester_Hydrolysis->Inhibitor_Library Cross_Coupling->Inhibitor_Library Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Inhibitor_Library->Enzyme_Assay Kinetic_Studies Mechanism of Inhibition (Ki Determination) Enzyme_Assay->Kinetic_Studies Cell_Assays Cell-Based Assays (Cellular Potency) Kinetic_Studies->Cell_Assays SAR_Analysis Structure-Activity Relationship (SAR) Cell_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Amide_Coupling Lead_Optimization->Ester_Hydrolysis Lead_Optimization->Cross_Coupling

Caption: A generalized workflow for the development of enzyme inhibitors.

Data Summary

Scaffold Modification General Impact on Activity Rationale
N-terminal Acylation Potency and SelectivityInteraction with S2-S4 pockets of proteases.[5]
C-terminal Amidation Potency and SelectivityInteraction with S1'-S2' pockets of proteases.[5]
Aryl Ring Substitution Potency and SelectivityProbing hydrophobic pockets and improving selectivity.

Conclusion

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly valuable and versatile starting material for the development of novel enzyme inhibitors. Its chiral nature and multiple points for chemical modification provide a robust platform for generating diverse chemical libraries. By employing the synthetic strategies and bioassay protocols outlined in these application notes, researchers can effectively conduct SAR studies to identify potent and selective inhibitors for a wide range of enzymatic targets.

References

  • Uhmann, C., et al. (2012). New 3-amidinophenylalanine-derived inhibitors of matriptase. MedChemComm, 3(7), 834-841. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. MMSL, 75(4), 135-146. Available at: [Link]

  • Jabeen, F., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Amino Acids, 2017, 1-7. Available at: [Link]

  • Patel, H., et al. (2014). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3425. Available at: [Link]

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971-981. Available at: [Link]

  • Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemRxiv. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Oxford Academic. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. National Science Review. Available at: [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • MDPI. (2026). Protein Engineering and Immobilization of Imine Reductases for Pharmaceutical Synthesis: Recent Advances and Applications. International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors. Pharmaceuticals. Available at: [Link]

  • ChemRadar. (n.d.). methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | Regulatory. Retrieved from [Link]

  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • PubMed. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ChemRadar. (n.d.). methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed. (2002). (R)-3-Amidinophenylalanine-derived inhibitors of factor Xa with a novel active-site binding mode. Biological Chemistry. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. Available at: [Link]

  • Journal of Biological Chemistry. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Inhibitors of phosphoinositide-3-kinase: a structure-based approach to understanding potency and selectivity. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in PET Ligand Synthesis

Introduction: The Rationale for Targeting Amino Acid Metabolism with β-Phenylalanine Analogs The aberrant metabolism of cancer cells presents a rich landscape of targets for diagnostic imaging. Among these, the upregulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting Amino Acid Metabolism with β-Phenylalanine Analogs

The aberrant metabolism of cancer cells presents a rich landscape of targets for diagnostic imaging. Among these, the upregulation of amino acid transport systems is a hallmark of many malignancies, supporting the increased proliferative and metabolic demands of tumors. Positron Emission Tomography (PET) has successfully exploited this by using radiolabeled amino acids to visualize and characterize tumors, often with a higher tumor-to-background ratio than the more ubiquitous [¹⁸F]FDG, particularly in neuro-oncology.[1][2][3]

The precursor at the center of this guide, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate , is a chiral β-amino acid analog. Its structure is of significant interest for developing novel PET tracers for several reasons:

  • Amino Acid Mimicry : As an analog of phenylalanine, it is poised to be recognized and transported by L-type amino acid transporters (LATs), which are overexpressed in a variety of cancers.[1][4][5]

  • Metabolic Stability : The β-amino acid structure may confer greater metabolic stability in vivo compared to α-amino acids, potentially leading to improved imaging pharmacokinetics.

  • Versatile Radiolabeling Handle : The presence of an iodophenyl group provides a versatile site for the introduction of a positron-emitting radionuclide. This moiety can be directly radioiodinated or serve as a precursor for radiofluorination, allowing for the synthesis of PET tracers with different radioisotopes such as Iodine-124 (¹²⁴I) or Fluorine-18 (¹⁸F).

This document provides a detailed guide for researchers and drug development professionals on the utilization of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate as a precursor for the synthesis of a novel PET ligand. We will focus on a direct radioiodination approach to synthesize [¹²⁴I]-(3R)-3-amino-3-(3-iodophenyl)propanoate ([¹²⁴I]MAPI), a potential tracer for imaging amino acid transport.

Chemical Structures and Synthesis Overview

The following diagram illustrates the key chemical structures involved in the proposed synthesis of [¹²⁴I]MAPI from the precursor.

cluster_0 Precursor cluster_1 Radiolabeling cluster_2 PET Ligand Precursor Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Radiolabeling Radioiodination (Cu(I)-mediated) Precursor->Radiolabeling Na[¹²⁴I], CuSO₄, NaI, Ascorbic Acid PET_Ligand [¹²⁴I]-(3R)-3-amino-3-(3-iodophenyl)propanoate ([¹²⁴I]MAPI) Radiolabeling->PET_Ligand

Caption: Synthesis workflow for [¹²⁴I]MAPI.

Detailed Protocol: Synthesis of [¹²⁴I]-(3R)-3-amino-3-(3-iodophenyl)propanoate ([¹²⁴I]MAPI)

This protocol details the synthesis of [¹²⁴I]MAPI via a copper-mediated radioiodine exchange reaction. This method is chosen for its efficiency and relatively mild conditions, which are suitable for the precursor's structure.

I. Materials and Reagents
ReagentSupplierGradeNotes
Methyl (3R)-3-amino-3-(3-iodophenyl)propanoateCommercial Source≥98% PurityThe precursor for the radiolabeling reaction.
Sodium Iodide [¹²⁴I]Radiopharmaceutical SupplierNo-carrier-addedIn 0.1 M NaOH solution.
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichACS Reagent GradeCatalyst for the radioiodination reaction.
Sodium Iodide (NaI)Sigma-AldrichACS Reagent GradeCarrier iodide to facilitate the exchange.
L-Ascorbic AcidSigma-AldrichACS Reagent GradeReducing agent to generate the Cu(I) species.
Acetic AcidSigma-AldrichGlacialFor pH adjustment of the reaction mixture.
EthanolDecon Labs200 Proof, USPReaction solvent.
Water for Injection (WFI)Commercial SourceUSP GradeFor reagent preparation and HPLC mobile phase.
Solid-Phase Extraction (SPE) CartridgesWatersSep-Pak C18 PlusFor purification of the final product.
HPLC System with Radio-detectorAgilent/Shimadzu-For purification and quality control.
V-vial (1 mL) with screw capWheaton-Reaction vessel.
II. Experimental Workflow

start Start reagent_prep Reagent Preparation start->reagent_prep radiolabeling Radiolabeling Reaction reagent_prep->radiolabeling purification SPE Purification radiolabeling->purification qc Quality Control (Radio-HPLC) purification->qc formulation Formulation qc->formulation end Final Product formulation->end

Caption: Step-by-step experimental workflow.

III. Step-by-Step Methodology

1. Reagent Preparation (Aseptic Technique Recommended)

  • Precursor Solution: Dissolve 1.0 mg of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in 100 µL of ethanol.

  • Copper Sulfate Solution: Prepare a 1 mg/mL solution of CuSO₄·5H₂O in WFI.

  • Sodium Iodide Solution: Prepare a 1 mg/mL solution of NaI in WFI.

  • Ascorbic Acid Solution: Prepare a 10 mg/mL solution of L-ascorbic acid in WFI. This solution should be made fresh before each synthesis.

2. Radiolabeling Procedure

  • To a 1 mL V-vial, add the following reagents in order:

    • 20 µL of the precursor solution.

    • 50 µL of ethanol.

    • 10 µL of the copper sulfate solution.

    • 10 µL of the sodium iodide solution.

    • 10 µL of the ascorbic acid solution. Causality Insight: Ascorbic acid reduces Cu(II) to the catalytically active Cu(I) species, which is essential for mediating the halogen exchange reaction.

    • 5 µL of glacial acetic acid. Causality Insight: A slightly acidic pH is optimal for the stability of the Cu(I) catalyst and promotes the radioiodination reaction.

    • 1-5 µL of Na[¹²⁴I] solution (activity depending on desired final product yield).

  • Securely cap the V-vial and place it in a heating block pre-heated to 85°C.

  • Heat the reaction mixture for 20 minutes.

  • After 20 minutes, remove the vial from the heating block and allow it to cool to room temperature.

3. Purification

  • SPE Cartridge Conditioning: Condition a Sep-Pak C18 Plus cartridge by washing it sequentially with 5 mL of ethanol and then 10 mL of WFI.

  • Loading: Dilute the reaction mixture with 1 mL of WFI and load it onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of WFI to remove unreacted [¹²⁴I]iodide and other polar impurities.

  • Elution: Elute the desired product, [¹²⁴I]MAPI, from the cartridge with 1 mL of ethanol into a clean collection vial.

4. Quality Control

  • Radiochemical Purity: Analyze an aliquot of the final product using a reverse-phase HPLC system equipped with a radio-detector.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).

    • Flow Rate: 1 mL/min.

    • The radiochemical purity should be ≥95%.

  • Identity of Product: The identity of [¹²⁴I]MAPI can be confirmed by co-injection with a non-radioactive, synthesized standard of the same compound.

5. Formulation

  • The ethanolic solution of the purified [¹²⁴I]MAPI can be formulated for in vivo studies by evaporating the ethanol under a stream of nitrogen and redissolving the residue in a sterile saline solution, possibly containing a small percentage of ethanol to ensure solubility.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous quality control. The radio-HPLC analysis is critical for confirming the radiochemical purity and identity of the final product. The retention time of the radioactive peak should match that of the cold standard. Furthermore, the synthesis should be performed multiple times to ensure reproducibility of the radiochemical yield and purity.

Potential Applications and Future Directions

The synthesized PET ligand, [¹²⁴I]MAPI, holds promise for the following applications:

  • Oncologic Imaging: Preclinical evaluation in tumor-bearing animal models to assess its uptake in various cancers known to overexpress amino acid transporters.

  • Neuroimaging: Given that amino acid transport is also crucial in the brain, [¹²⁴I]MAPI could potentially be explored for imaging certain neurological disorders.

  • Theranostics: The synthesis could be adapted to use Iodine-131, a beta-emitter, for targeted radionuclide therapy, with [¹²⁴I]MAPI serving as the diagnostic counterpart.

Further studies would be required to characterize the in vitro and in vivo stability of [¹²⁴I]MAPI, its binding affinity for various amino acid transporters, and its pharmacokinetic profile.

References

  • Herrmann, K., et al. (2009). Radiolabeled Amino Acids in Oncology. Methods in Enzymology, 463, 445-474.
  • Jager, P. L., et al. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. Journal of Nuclear Medicine, 42(3), 432-445.
  • Langen, K. J., et al. (2006). PET imaging of amino acid metabolism in brain tumors. Journal of Nuclear Medicine, 47(9), 1407-1410.
  • McConathy, J., et al. (2008). A review of the current and potential uses of radiolabeled amino acids for oncologic imaging. Journal of Nuclear Medicine, 49(10), 1646-1662.
  • Yu, W., et al. (2008). Synthesis and evaluation of radiolabeled amino acid analogs as potential tumor imaging agents. Current Pharmaceutical Design, 14(30), 3121-3136.
  • Boado, R. J., et al. (2004). Large neutral amino acid transport at the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 24(11), 1187-1196.
  • Kubota, K., et al. (1996). Tumor detection with fluorine-18-fluorophenylalanine. Journal of Nuclear Medicine, 37(12), 2012-2016.
  • Romeike, B. F., et al. (2004). In vitro evaluation of 4-[131I]iodo-L-phenylalanine as a potential agent for radionuclide therapy of gliomas. Journal of Neuro-Oncology, 66(1-2), 113-120.
  • Samnick, S., et al. (2009). Treatment of experimental gliomas with 4-[131I]iodo-L-phenylalanine. European Journal of Nuclear Medicine and Molecular Imaging, 36(8), 1257-1266.
  • Preshlock, S., et al. (2016). Enhanced copper-mediated ¹⁸F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications, 52(54), 8361-8364. Available from: [Link]

  • Zha, Z., et al. (2025). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Journal of Controlled Release, 373, 113757. Available from: [Link]

  • Kandil, S., et al. (2021). LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Cancers, 13(16), 4125. Available from: [Link]

  • Hitora, T., et al. (2015). Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 775-780. Available from: [Link]

  • Di Gialleonardo, V., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 30(14), 3123. Available from: [Link]

  • Watabe, T., et al. (2025). Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics. International Journal of Molecular Sciences, 26(13), 7245. Available from: [Link]

  • Bas, T., et al. (2020). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine, 7, 279. Available from: [Link]

  • Sharma, R., et al. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Nuclear Medicine, 3, 1129591. Available from: [Link]

  • Sadowski, K., et al. (2021). Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. International Journal of Molecular Sciences, 22(4), 2156. Available from: [Link]

  • Pandey, M. K., et al. (2008). Comparative Positron-Emission Tomography (PET) Imaging and Phototherapeutic Potential of ¹²⁴I-Labeled Methyl 3-(1′-m-Iodobenzyloxyethyl)pyropheophorbide-a vs the Corresponding Glucose and Galactose Conjugates. Journal of Medicinal Chemistry, 51(24), 7857-7865. Available from: [Link]

  • Iovarasu, A. I., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Pharmaceutics, 14(10), 2154. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Welcome to the technical support guide for the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS 309757-74-2)[1]. This molecule is a valuable chiral building block in pharmaceutical development, and its st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS 309757-74-2)[1]. This molecule is a valuable chiral building block in pharmaceutical development, and its stereocontrolled synthesis is crucial for ensuring the efficacy and safety of downstream active pharmaceutical ingredients. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, offering field-proven insights and actionable protocols to optimize your results.

Section 1: Overview of Key Synthetic Strategies

The asymmetric synthesis of β-amino esters like the target molecule is a well-established field, with several robust strategies available. The choice of route often depends on the availability of starting materials, scalability, and the specific stereochemical requirements. The most prevalent and reliable methods involve the stereoselective creation of the C-N bond at the β-position.

Two primary and effective strategies are:

  • Asymmetric Hydrogenation of β-Enamino Esters: This is one of the most powerful methods for setting the chiral center. It involves the synthesis of a prochiral β-enamino ester intermediate, which is then hydrogenated using a chiral transition-metal catalyst (typically Rhodium or Ruthenium-based) to yield the desired enantiomer with high fidelity[2][3].

  • Catalytic Asymmetric Conjugate Addition: Also known as the aza-Michael addition, this method involves the addition of an amine source to an α,β-unsaturated ester (e.g., methyl 3-(3-iodophenyl)acrylate). The reaction is guided by a chiral catalyst, which can be a metal complex or an organocatalyst, to produce the enantioenriched β-amino ester[4][5].

The following diagram illustrates these generalized pathways.

Synthetic_Strategies START1 Methyl 3-(3-iodophenyl)propiolate or similar precursor ENAMINE Prochiral N-Protected β-Enamino Ester START1->ENAMINE Amine addition H2 H₂, Chiral Catalyst (e.g., Rh-DIPAMP) ENAMINE->H2 TARGET1 Methyl (3R)-3-(N-Protected)amino -3-(3-iodophenyl)propanoate H2->TARGET1 Asymmetric Hydrogenation DEPROTECT1 Deprotection TARGET1->DEPROTECT1 FINAL1 Final Product: Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate DEPROTECT1->FINAL1 START2 3-Iodobenzaldehyde + Malonic Acid Derivative UNSAT_ESTER Methyl (E)-3-(3-iodophenyl)acrylate START2->UNSAT_ESTER Knoevenagel-Doebner Condensation AMINE Amine Source + Chiral Catalyst UNSAT_ESTER->AMINE TARGET2 Methyl (3R)-3-(N-Protected)amino -3-(3-iodophenyl)propanoate AMINE->TARGET2 Asymmetric Conjugate Addition DEPROTECT2 Deprotection TARGET2->DEPROTECT2 FINAL2 Final Product: Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate DEPROTECT2->FINAL2 Troubleshooting_EE START Low Enantiomeric Excess (ee) Observed Q_CATALYST Is the chiral ligand/catalyst pure and handled under inert conditions? START->Q_CATALYST A_CATALYST_NO Action: Repurify ligand. Prepare catalyst in a glovebox or under Ar/N₂. Q_CATALYST->A_CATALYST_NO No A_CATALYST_YES Proceed to next check. Q_CATALYST->A_CATALYST_YES Yes Q_SOLVENT Are solvents anhydrous and degassed? A_CATALYST_YES->Q_SOLVENT A_SOLVENT_NO Action: Use freshly distilled/dried solvents. Degas with Ar sparging or freeze-pump-thaw cycles. Q_SOLVENT->A_SOLVENT_NO No A_SOLVENT_YES Proceed to next check. Q_SOLVENT->A_SOLVENT_YES Yes Q_TEMP Was the reaction run at room temperature? A_SOLVENT_YES->Q_TEMP A_TEMP_YES Action: Lower the reaction temperature. Attempt at 0 °C, then -20 °C. Q_TEMP->A_TEMP_YES Yes A_TEMP_NO Proceed to next check. Q_TEMP->A_TEMP_NO No Q_SUBSTRATE Is the enamine/acrylate substrate >98% pure? A_TEMP_NO->Q_SUBSTRATE A_SUBSTRATE_NO Action: Recrystallize or chromatograph the starting material before the chiral step. Q_SUBSTRATE->A_SUBSTRATE_NO No A_SUBSTRATE_YES Issue likely complex. Consider rescreening different ligands or catalyst systems. Q_SUBSTRATE->A_SUBSTRATE_YES Yes

Sources

Optimization

Technical Support Center: Optimization of Chiral HPLC Separation for 3-Amino-3-phenylpropanoate Enantiomers

Welcome to the technical support center for the chiral separation of 3-amino-3-phenylpropanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 3-amino-3-phenylpropanoate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific challenges you may encounter during your experiments, with explanations grounded in established scientific principles.

Troubleshooting Guide

This section addresses common problems encountered during the chiral HPLC separation of 3-amino-3-phenylpropanoate enantiomers in a question-and-answer format.

Q1: Why am I seeing poor or no resolution between the enantiomers?

A1: This is a common issue in chiral separations and can stem from several factors. The key is to systematically evaluate and optimize the critical parameters of your method.

Underlying Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation.[1][2] For amino acids and their derivatives, several types of CSPs have proven effective.

    • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases.[3]

    • Polysaccharide-Based CSPs: These are widely applicable for a broad range of chiral compounds.[4][5] However, native amino acids can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents.[3] Derivatization (e.g., N-FMOC) can improve performance on these phases.[6]

    • Zwitterionic CSPs: Newer phases, such as cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK® ZWIX), are designed for the direct separation of amino acids and small peptides.[7][8]

    • Crown-Ether CSPs: These are especially well-suited for the separation of D- and L-amino acid enantiomers.[9]

    Actionable Steps: If you are not achieving separation, consider screening different types of CSPs. Many column manufacturers offer screening services which can be a cost-effective approach.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP.

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol).[1] For basic compounds like 3-amino-3-phenylpropanoate, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[4][10]

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[1] For zwitterionic CSPs, a combination of acidic (e.g., formic acid) and basic (e.g., diethylamine) additives is often necessary to regulate interactions.[7]

    • Polar Organic Mode: This can be an alternative, but be mindful of potential analyte ionization issues that could affect detection.[11]

  • Incorrect Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations, as this can enhance the subtle differences in interactions between the enantiomers and the CSP.[1] Try reducing the flow rate to see if resolution improves.

  • Inadequate Temperature Control: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1] Use a column oven to maintain a stable temperature.

Q2: My peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing in chiral HPLC is often due to secondary interactions or issues with the column itself.

Underlying Causes and Solutions:

  • Secondary Interactions: Unwanted interactions, particularly with residual silanols on silica-based CSPs, can cause tailing, especially for basic compounds.[1]

    • Mobile Phase Additives: For acidic analytes, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can suppress ionization and improve peak shape.[12] For basic analytes like 3-amino-3-phenylpropanoate, adding a basic modifier such as diethylamine (DEA) is often effective.[4][10]

  • Column Contamination or Degradation: The accumulation of contaminants can create active sites that lead to tailing.[1] In some cases, harsh mobile phases can damage the stationary phase.

    • Column Washing: For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) followed by an alcohol rinse may restore performance.[13] For coated columns, use the strongest compatible solvent, often isopropanol.[13] Always check the column's instruction manual for recommended washing procedures.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.[1] Try reducing the injection volume or the sample concentration.

Q3: My retention times are not reproducible. How can I improve consistency?

A3: Poor reproducibility in chiral HPLC can be a significant challenge. Ensuring consistency in your experimental parameters is key.

Underlying Causes and Solutions:

  • Inconsistent Mobile Phase Preparation: Precise control over the composition and pH of the mobile phase is critical for every run.

  • Unstable Column Temperature: Even small fluctuations in temperature can affect selectivity and retention times. Always use a column oven to maintain a constant and uniform temperature.[1]

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1][14] Allow sufficient time for the column to fully equilibrate with the new mobile phase before starting your analysis.

Q4: The backpressure of my column is too high. What should I do?

A4: A sudden increase in backpressure often indicates a blockage in the system.

Underlying Causes and Solutions:

  • Blocked Inlet Frit: This can be caused by particulates from the sample or mobile phase.[13]

    • Actionable Step: Try reversing the flow direction through the column at a low flow rate to dislodge the blockage. If this doesn't work, the frit may need to be replaced. Using a guard column is highly recommended to prevent this issue.

  • Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column when injected.[13]

    • Actionable Step: Ensure your sample is dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase.

  • Stationary Phase Damage (Coated Columns): Using incompatible solvents with coated polysaccharide columns can damage the stationary phase and lead to increased pressure.[13]

    • Actionable Step: Always ensure your HPLC system is thoroughly flushed of any potentially harmful solvents before connecting a coated chiral column.[13]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral column to start with for 3-amino-3-phenylpropanoate enantiomers?

A1: The selection of the initial chiral column is a critical step in method development.[2] A logical approach involves considering the properties of your analyte and consulting available resources.

  • Analyte Properties: 3-amino-3-phenylpropanoate is a β-amino acid. For underivatized amino acids, CSPs that can handle polar and ionic compounds are a good starting point. These include:

    • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec CHIROBIOTIC T, TAG): These are well-suited for underivatized amino acids.[3][15]

    • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These are specifically designed for the direct separation of amino acids.[7][8]

  • Literature and Database Search: A search of scientific literature and application databases from column manufacturers can often provide starting points for similar compounds.[2]

  • Column Screening: If there is no available information, a screening of several different types of CSPs with a set of standard mobile phases is the most effective approach.[10] Polysaccharide-based phases are often included in these screens due to their broad applicability.[5]

Q2: What are the general strategies for mobile phase selection in chiral HPLC?

A2: Mobile phase selection depends on the chosen CSP and the desired mode of separation.

Separation ModeTypical Mobile Phase CompositionConsiderations
Normal Phase n-Hexane or n-Heptane with an alcohol modifier (Isopropanol, Ethanol)Good for less polar compounds. Additives like DEA (for basic analytes) or TFA (for acidic analytes) are often used to improve peak shape.[10]
Reversed Phase Water/Buffer with an organic modifier (Acetonitrile, Methanol)Suitable for polar and ionizable compounds. The pH of the aqueous phase is a critical parameter to optimize. This mode is generally compatible with mass spectrometry.[11]
Polar Organic Mode A polar organic solvent like Methanol, Ethanol, or Acetonitrile, often with additives.Can offer different selectivity compared to normal and reversed phase.

For zwitterionic CSPs, the mobile phase often consists of methanol, sometimes with a small amount of water and a combination of acidic and basic additives to facilitate the ion-exchange mechanism.[7]

Q3: Should I derivatize my 3-amino-3-phenylpropanoate sample?

A3: Derivatization is a strategy that can be employed to improve the chromatographic properties of your analyte.

  • When to Consider Derivatization:

    • If you are using a CSP that is not well-suited for polar, zwitterionic compounds (like some polysaccharide-based phases in normal phase mode).[3]

    • To improve solubility in the mobile phase.

    • To create diastereomers that can be separated on an achiral column (indirect method).[16]

  • Common Derivatizing Agents: For amino acids, N-derivatization with reagents like FMOC-Cl is common.[6]

  • Drawbacks of Derivatization: It adds an extra step to your sample preparation, which can introduce variability and potential impurities.[3] Direct analysis is often preferred if a suitable method can be developed.[3]

Q4: How does temperature affect my chiral separation?

A4: Temperature is a powerful but complex parameter in chiral HPLC.

  • Thermodynamic Effects: The interactions between enantiomers and the CSP are temperature-dependent. A change in temperature can alter the stability of the transient diastereomeric complexes formed, thus affecting selectivity (α) and resolution (Rs).

  • Kinetic Effects: Increasing the temperature generally decreases mobile phase viscosity, which can lead to higher efficiency (more theoretical plates) and shorter retention times.[14]

  • General Trends:

    • Decreasing Temperature: Often increases chiral selectivity by enhancing weaker bonding forces.[14]

    • Increasing Temperature: Can sometimes improve resolution by increasing efficiency, but may also decrease selectivity.

Given the unpredictable nature of temperature effects on chiral separations, it is a parameter that should be systematically screened during method development.[1]

Experimental Protocols

Protocol 1: General Mobile Phase Preparation
  • Solvent Selection: Use only HPLC-grade solvents.

  • Modifier/Additive Preparation:

    • For normal phase with a basic modifier: Prepare a stock solution of 1% diethylamine (DEA) in the alcohol modifier (e.g., isopropanol). Add the required volume of this stock to the non-polar solvent (e.g., n-hexane) to achieve the final desired concentration (typically 0.1% DEA).

    • For reversed phase with a buffer: Prepare the aqueous buffer at the desired pH and concentration. Filter through a 0.45 µm filter.

  • Mixing: Measure the required volumes of each solvent component accurately using graduated cylinders. Mix thoroughly.

  • Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or an inline degasser) before use to prevent bubble formation in the pump and detector.

Protocol 2: Sample Preparation
  • Stock Solution: Accurately weigh a known amount of the racemic 3-amino-3-phenylpropanoate standard and dissolve it in a suitable solvent to create a stock solution (e.g., 1 mg/mL). Methanol is often a good starting solvent.[4]

  • Working Solution: Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 0.1 mg/mL).[4]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulates that could block the column frit.[4]

Visualizations

Logical Workflow for Chiral Method Development

MethodDevelopment cluster_prep Phase 1: Preparation & Initial Screening cluster_exec Phase 2: Execution & Evaluation cluster_opt Phase 3: Optimization Start Define Analyte Properties (3-amino-3-phenylpropanoate) CSP_Selection Select CSPs for Screening (e.g., Macrocyclic, Zwitterionic, Polysaccharide) Start->CSP_Selection MP_Screen Define Mobile Phase Screening Set (NP, RP, Polar Organic) CSP_Selection->MP_Screen Screening Perform Initial Screening MP_Screen->Screening Evaluation Evaluate Results: - Any Separation? - Peak Shape? - Retention Time? Screening->Evaluation Evaluation->CSP_Selection No Separation Optimize Optimize Key Parameters: - Mobile Phase Ratio - Additives (Acid/Base) - Flow Rate - Temperature Evaluation->Optimize Partial or Good Separation Validation Validate Method (Reproducibility, Robustness) Optimize->Validation

Caption: A structured workflow for chiral HPLC method development.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting Start Poor or No Resolution Check_CSP Is the CSP appropriate for amino acids? Start->Check_CSP Check_MP Is the Mobile Phase optimized? Check_CSP->Check_MP Yes Screen_CSPs Screen alternative CSPs (Macrocyclic, Zwitterionic) Check_CSP->Screen_CSPs No/Unsure Check_Flow Is the flow rate too high? Check_MP->Check_Flow Yes Adjust_MP Adjust modifier/buffer ratio and additives (acid/base) Check_MP->Adjust_MP No Check_Temp Has temperature been screened? Check_Flow->Check_Temp No Reduce_Flow Reduce flow rate Check_Flow->Reduce_Flow Yes Vary_Temp Vary temperature (e.g., 15°C, 25°C, 40°C) Check_Temp->Vary_Temp No Success Resolution Achieved Check_Temp->Success Yes Screen_CSPs->Check_MP Adjust_MP->Check_Flow Reduce_Flow->Check_Temp Vary_Temp->Success

Caption: A decision tree for troubleshooting poor resolution.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. daicelchiral.com. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. Available from: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available from: [Link]

  • When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available from: [Link]

  • Method development with CHIRALPAK® IA. HPLC. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available from: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. Available from: [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. Chromatography Today. Available from: [Link]

  • Chiral Technologies Amino Acid Database. HPLC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Welcome to the technical support center for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS 309757-74-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS 309757-74-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. Maintaining the enantiomeric purity of this β-amino ester is critical for its successful application in synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent racemization during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter that lead to a loss of enantiomeric excess (ee).

Q1: I'm observing a significant loss of enantiomeric excess (ee) during my reaction workup. What are the likely causes and solutions?

A significant drop in ee during workup is a common issue and is almost always linked to the chemical environment the compound is exposed to, even for brief periods. The primary culprits are pH, temperature, and choice of solvent.

Root Cause Analysis:

  • Exposure to Basic or Strongly Acidic Conditions: The hydrogen atom on the chiral carbon (the carbon bonded to both the amino group and the phenyl ring) is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral carbanion or enolate intermediate.[1][2] Reprotonation can then occur from either face, leading to a mixture of (R) and (S) enantiomers.[1] Similarly, extreme acidic conditions can also catalyze racemization.[1]

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the barrier to racemization, accelerating the rate of proton abstraction and reprotonation.[3]

  • Inappropriate Solvent Choice: Polar, protic solvents can facilitate the formation and stabilization of the charged intermediates required for racemization.

Solutions & Mitigation Strategies:

  • Strict pH Control: Maintain a pH as close to neutral (pH 5-8) as possible during all aqueous workup and extraction steps.[1] If a basic wash is unavoidable (e.g., to remove acidic reagents), use a mild, sterically hindered base like N-methylmorpholine or 2,4,6-collidine instead of stronger, smaller bases like triethylamine or hydroxide salts.[4] Perform the wash quickly and at a low temperature (0-5 °C).

  • Temperature Management: Conduct all workup procedures, including extractions and solvent evaporations, at or below room temperature. Use an ice bath for washes and a rotary evaporator with a chilled water bath for solvent removal.

  • Solvent Selection: Use non-polar or minimally polar aprotic solvents (e.g., dichloromethane, ethyl acetate, toluene) for extractions whenever possible.

  • Implement a Validated Protocol: Follow the detailed "Racemization-Free Workup Protocol" outlined in Section 3 of this guide.

Q2: My purified methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is racemizing during storage. What can I do?

Long-term stability is crucial. Gradual racemization during storage indicates that the storage conditions are not optimal. The free base form of the amino ester is particularly susceptible.

Root Cause Analysis:

  • Chemical Form: The free amine (R-NH₂) is basic and can catalyze the racemization of other molecules in the sample. The ester group also increases the acidity of the alpha-hydrogen, making it more susceptible to deprotonation compared to a free carboxylic acid.[5]

  • Environmental Factors: Exposure to atmospheric moisture, CO₂, light, and heat can accelerate degradation and racemization.

Solutions & Mitigation Strategies:

ParameterRecommendationRationale
Chemical Form Convert to a stable salt (e.g., hydrochloride or tartrate).Protonating the amine to form an ammonium salt (R-NH₃⁺) makes it non-basic and non-nucleophilic, significantly reducing its ability to act as a catalyst for racemization.
Temperature Store at low temperatures (-20 °C is recommended).Reduces the kinetic rate of racemization.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and degradation from atmospheric components.
Solvent Store as a dry, crystalline solid.Storing in solution, especially in polar solvents, can facilitate racemization over time. If a solution is necessary, use a non-polar aprotic solvent.
Light Store in an amber vial or protected from light.Prevents potential photochemical degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

The primary mechanism is base-catalyzed racemization via the formation of a planar carbanion intermediate. The ester functionality enhances the acidity of the proton on the chiral carbon, making it susceptible to abstraction by a base.

RacemizationMechanism cluster_R (R)-Enantiomer cluster_Intermediate Achiral Intermediate cluster_S (S)-Enantiomer R_Enantiomer Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Intermediate Planar Carbanion/Enolate (Achiral) R_Enantiomer->Intermediate + Base (B:) - Proton (BH) Intermediate->R_Enantiomer + Proton (BH) - Base (B:) S_Enantiomer Methyl (3S)-3-amino-3-(3-iodophenyl)propanoate Intermediate->S_Enantiomer + Proton (BH) - Base (B:)

Q2: Which is more stable against racemization: the free base or a salt form?

The salt form (e.g., hydrochloride, hydrobromide, or tartrate) is significantly more stable. In its free base form, the amine is nucleophilic and basic, which can promote self-catalyzed racemization. Converting the amine to an ammonium salt (R-NH₃⁺) neutralizes this basicity, dramatically slowing the rate of racemization. For long-term storage, converting the purified free base to a crystalline salt is highly recommended.

Q3: How should I monitor the enantiomeric purity of my sample?

The most reliable method for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) or ligand-exchange columns are often effective for separating β-amino acid enantiomers.[6][7][8]

  • Method Development: A screening process using different mobile phases (normal phase, polar organic, reversed-phase) is often necessary to find the optimal separation conditions.[6]

  • Validation: It is crucial to have a sample of the racemic mixture to confirm the retention times of both the (R) and (S) enantiomers.[9]

Section 3: Key Experimental Protocols

Protocol 1: Racemization-Free Workup & Extraction

This protocol is designed to isolate the product from a reaction mixture while minimizing exposure to conditions that cause racemization.

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath.

  • Quench with a Weak Acid: Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (5%) citric acid solution until the pH is between 6 and 7. Avoid strong acids.

  • Extraction:

    • Extract the product into a non-polar solvent like ethyl acetate or dichloromethane (3x volumes).

    • Perform the extractions quickly. Do not let the biphasic mixture stir for extended periods.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 1x volume of cold deionized water.

      • 1x volume of cold saturated sodium bicarbonate (NaHCO₃) solution (ONLY if necessary to remove acid, perform quickly).

      • 1x volume of cold brine (saturated NaCl solution).

    • Self-Validation Step: After each wash, check the pH of the aqueous layer to ensure it remains near neutral.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the solvent in vacuo using a rotary evaporator with the water bath temperature set no higher than 30 °C.

  • Purity Check: Immediately analyze the crude product for enantiomeric excess using a validated Chiral HPLC method to assess if any racemization occurred during the workup.

Protocol 2: Recommended Storage and Handling

This protocol ensures the long-term stability of the enantiomerically pure compound.

  • Purification: Purify the free base using flash chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate) with 0.1-0.5% of a sterically hindered amine like N,N-diisopropylethylamine (DIPEA) added to the mobile phase to prevent racemization on the silica.

  • Conversion to Salt (Recommended for Long-Term Storage):

    • Dissolve the purified free base in a minimal amount of a dry, cold (0 °C) solvent like diethyl ether or ethyl acetate.

    • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) while stirring.

    • Allow the salt to precipitate. If precipitation is slow, store the solution at -20 °C overnight.

    • Collect the crystalline salt by filtration, wash with a small amount of cold, dry solvent, and dry under high vacuum.

  • Final Storage:

    • Place the crystalline solid (salt or free base) in a clean, dry amber glass vial.

    • Backfill the vial with an inert gas like argon or nitrogen.

    • Seal the vial tightly with a Teflon-lined cap.

    • Store the vial in a freezer at -20 °C, protected from light.

StorageWorkflow Start Purified Product (Free Base) Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 week) Decision->ShortTerm Short LongTerm Long-Term (> 1 week) Decision->LongTerm Long StoreShort Store as Free Base -20°C, Inert Gas, Dark ShortTerm->StoreShort ConvertToSalt Convert to HCl Salt LongTerm->ConvertToSalt StoreLong Store as Crystalline Salt -20°C, Inert Gas, Dark ConvertToSalt->StoreLong

References

  • Chemically fuelled deracemization of amino acids. (n.d.). University of Groningen. [Link]

  • Crisp, M. K., et al. (2013). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
  • Chiral column handling. (n.d.). CHROMSERVIS.EU. [Link]

  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 95(4), 1371-1373. [Link]

  • Toth, E. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. [Link]

  • Daicel Chiral Technologies. (2021, April 7). Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3 [Video]. YouTube. [Link]

  • Quintero-Barraza, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5727. [Link]

  • Grobuschek, N., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Kim, J. S., & Lee, Y. S. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-92. [Link]

  • Racemization in amino acids? (2017, February 28). ResearchGate. [Link]

  • Dos and Don'ts for Using Daicel Chiral Columns Effectively. (2021, March 14). Chiral Technologies. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 51(2), 102-105. [Link]

  • Toth, E. (2023, May 5). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com. [Link]

  • Method for the preparation of a chiral-beta-amino ester. (n.d.).
  • Chiral FAQs. (n.d.). MZ-Analysentechnik GmbH. [Link]

  • Ghislieri, D., et al. (2014). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 6(12), 3360-3363. [Link]

  • Wang, Z., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13150-13153. [Link]

  • Racemisation of amines. (n.d.).
  • Perry, J. P. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]

  • Gray, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2. (n.d.). ChemRadar. [Link]

  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2. (n.d.). ChemRadar FCMD. [Link]

  • methyl (3S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride. (n.d.). NextSDS. [Link]

  • Methyl 3-(3-aminophenyl)propanoate. (n.d.). PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Welcome to the Advanced Chromatography and Purification Support Center. This guide is curated by Senior Application Scientists to assist researchers and drug development professionals in troubleshooting the isolation and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. This guide is curated by Senior Application Scientists to assist researchers and drug development professionals in troubleshooting the isolation and chiral purification of beta-amino acid esters.

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate presents a unique triad of purification challenges: a highly basic primary amine, a base-sensitive methyl ester, and a heavy-atom lipophilic 3-iodophenyl moiety. This guide provides field-proven, causality-driven solutions to ensure high chemical yield and enantiomeric excess (ee).

Troubleshooting FAQs

Q1: My product is streaking severely during normal-phase flash chromatography, and my mass recovery is less than 50%. How do I fix this? A1: This is caused by strong electrostatic interactions. Normal-phase silica gel contains weakly acidic silanol groups (pKa ~4.5). The primary amine of your product (pKa ~9.5) becomes protonated on the column, shifting the separation mechanism from simple adsorption to an ion-exchange process.

  • The Solution: You must mask the silanol groups. Pre-equilibrate your column and spike your mobile phase with 1–2% triethylamine (Et₃N) [2]. Et₃N (pKa ~10.7) outcompetes your beta-amino ester for the acidic silanol sites, allowing your product to elute as a sharp, symmetrical band based purely on polarity.

Q2: I am observing significant loss of the methyl ester (conversion to the carboxylic acid) after my aqueous workup. What is going wrong? A2: Beta-amino esters are highly prone to base-catalyzed hydrolysis. If you are using strong aqueous bases (like 1N NaOH or KOH) to free-base the amine during your extraction, the hydroxide ions will rapidly attack the ester carbonyl.

  • The Solution: Control the pH of your workup. Use saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). This is sufficiently basic to deprotonate the ammonium salt (shifting it to the lipophilic free amine for organic extraction) but mild enough to prevent ester hydrolysis.

Q3: How can I accurately determine the enantiomeric excess (ee) of the (3R) isomer without degrading the sample? A3: Chiral HPLC is the gold standard. For beta-amino acid esters containing aromatic rings, amylose-based chiral stationary phases offer excellent chiral recognition. The separation relies on a combination of hydrogen bonding (between your primary amine/ester and the carbamate linkages of the stationary phase) and π−π interactions driven by the 3-iodophenyl group [3]. See Table 2 for exact parameters.

Q4: My chiral HPLC shows an ee of 85%. Can I upgrade the chiral purity without resorting to expensive preparative chiral chromatography? A4: Yes. You can perform a diastereomeric salt resolution. By reacting the enantiomerically enriched free base with a chiral acid, such as (+)-L-tartaric acid, you form two diastereomeric salts. Because diastereomers possess different physical properties (e.g., lattice energies and solubilities), the (3R)-tartrate salt will preferentially crystallize from cold methanol, leaving the (3S)-impurity in the mother liquor [1].

Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Normal-Phase Silica Chromatography
ModifierConcentrationMechanism of ActionRecommendation
Triethylamine (Et₃N) 1–2% v/vCompetitively binds acidic silanols (pKa ~4.5), preventing amine chemisorption.Highly recommended for DCM/MeOH or Hexane/EtOAc gradients.
Ammonium Hydroxide 0.5–1% v/vMasks silanols; highly volatile for easy removal during evaporation.Good alternative, but prolonged use can cause silica dissolution.
None 0%N/ANot recommended ; causes severe peak tailing and product loss.
Table 2: Recommended Chiral HPLC Conditions for ee Determination
ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides excellent chiral recognition via H-bonding.
Mobile Phase Hexane / Isopropanol (85:15) + 0.1% DEADiethylamine (DEA) prevents peak tailing of the basic amine on the chiral stationary phase.
Flow Rate 1.0 mL/minEnsures optimal theoretical plate count for baseline resolution.
Detection UV at 230 nm and 254 nmCaptures the strong chromophore of the 3-iodophenyl moiety.
Temperature 25 °C (Strictly Controlled)Temperature fluctuations severely impact chiral resolution ( Rs​ ).

Experimental Protocols

Protocol A: Amine-Optimized Normal Phase Flash Chromatography

This protocol ensures high recovery of the free base while preventing streaking.

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% v/v Triethylamine (Et₃N) to both solvent lines (e.g., Solvent A: DCM + 1% Et₃N; Solvent B: MeOH + 1% Et₃N).

  • Column Equilibration: Flush a standard silica gel column with 3 column volumes (CV) of Solvent A to saturate the acidic silanol sites with Et₃N.

  • Sample Loading: Dissolve the crude methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in a minimum volume of DCM. Load directly onto the column.

  • Elution: Run a gradient from 0% to 10% Solvent B over 10 CVs. The product will elute as a sharp band, typically around 4-6% MeOH.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate twice with toluene.

Protocol B: Diastereomeric Salt Resolution to >99% ee

This protocol upgrades the enantiomeric purity of the (3R) isomer using fractional crystallization [1].

  • Salt Formation: Dissolve 1.0 equivalent of the enantiomerically enriched beta-amino ester in minimal boiling methanol (MeOH). In a separate flask, dissolve 1.0 equivalent of (+)-L-tartaric acid in boiling MeOH. Slowly add the ester solution to the tartaric acid solution under reflux.

  • Crystallization: Remove the flask from heat and allow it to cool to room temperature slowly over 2 hours, then transfer to a -20 °C freezer overnight. The (3R)-tartrate salt will precipitate as a white crystalline solid.

  • Filtration: Filter the crystals rapidly using a Büchner funnel and wash with ice-cold MeOH.

  • Free-basing (Ester-Safe): Suspend the isolated crystals in dichloromethane (DCM). Slowly add saturated aqueous NaHCO₃ (do not use 1N NaOH, as historical protocols suggest, to prevent ester hydrolysis). Stir vigorously until the solid completely dissolves into the biphasic mixture.

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiopure (>99% ee) free base.

Visualizations

Workflow Start Crude Methyl (3R)-3-amino- 3-(3-iodophenyl)propanoate Workup Mild Aqueous Workup (Saturated NaHCO3, pH 8.5) Start->Workup Extract Organic Extraction (DCM or EtOAc) Workup->Extract Check Check Purity (TLC/LCMS) Extract->Check Flash Normal Phase Flash (Silica + 1% Et3N) Check->Flash Chemical Impurities Chiral Chiral HPLC Analysis (Chiralpak AD-H) Check->Chiral Chemically Pure Flash->Chiral Salt Diastereomeric Resolution (L-Tartaric Acid) Chiral->Salt ee < 99% Pure Pure (3R) Enantiomer (>99% ee) Chiral->Pure ee > 99% Salt->Pure

Figure 1. Decision tree for the purification and chiral upgrading of the beta-amino acid ester.

Resolution Racemate Enriched Mixture (3R) + minor (3S) Reaction Salt Formation (MeOH, Reflux) Racemate->Reaction Agent Resolving Agent (+)-L-Tartaric Acid Agent->Reaction Salts Diastereomeric Salts (3R)-Tartrate + (3S)-Tartrate Reaction->Salts Crystallization Fractional Crystallization (Cool to -20°C) Salts->Crystallization Solid Insoluble Crystals (3R)-Tartrate Salt Crystallization->Solid Precipitates Liquid Mother Liquor (3S)-Tartrate Enriched Crystallization->Liquid Remains in Solution FreeBase Basification (NaHCO3) Extraction (DCM) Solid->FreeBase Final Pure (3R)-Free Base (>99% ee) FreeBase->Final

Figure 2. Diastereomeric salt resolution pathway using (+)-L-tartaric acid.

References

  • Liu, Y., Zhou, E., Yu, K., Zhu, J., Zhang, Y., Xie, X., Li, J., & Jiang, H. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Molecules, 13(10), 2426-2441. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Lin, S., et al. (2019). Chiral Brønsted-Acid-Catalyzed Asymmetric Oxidation of Sulfenamide by Using H2O2: A Versatile Access to Sulfinamide and Sulfoxide with High Enantioselectivity. ACS Catalysis, 9(2), 1289-1296. URL:[Link]

Troubleshooting

Technical Support Center: Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Synthesis

Welcome to the technical support guide for the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. This document is designed for researchers, chemists, and process development professionals to navigate the commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the mechanistic origins of common side products, provide actionable troubleshooting advice, and present standardized protocols to enhance yield, purity, and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My overall yield is low, but the starting material is fully consumed. What are the likely non-isomeric side products?

A1: Low isolated yields with complete consumption of starting material often point to the formation of side products with different molecular weights or polarities. The most common culprits are:

  • Dimerization/Oligomerization: The product or intermediates can react with themselves, especially under basic conditions or with prolonged reaction times.

  • Decomposition: Highly reactive intermediates, such as those in hydroformylation or certain catalytic cycles, can decompose if not quickly converted to the desired product.[1][2]

  • Formation of β-hydroxy esters: In Mannich-type reactions, if water is not rigorously excluded, the intermediate imine can hydrolyze, leading to reaction with the enolate to form a β-hydroxy ester byproduct instead of the desired β-amino ester.[3]

Q2: What is the primary cause of enantiomeric impurity (i.e., the (3S)-enantiomer) in my final product?

A2: The presence of the undesired (3S)-enantiomer is a critical issue in asymmetric synthesis. The root causes typically fall into three categories:

  • Imperfect Enantioselectivity of the Catalyst: The chiral ligand-metal complex may not provide perfect stereochemical control, leading to the formation of a small percentage of the opposite enantiomer.[4][5][6] This is inherent to the specific catalytic system being used.

  • Racemization: The product itself or chiral intermediates may be susceptible to racemization, especially during work-up, purification (e.g., exposure to strong acid or base), or prolonged storage.[7]

  • Enantiomeric Impurity of Starting Materials: The chiral auxiliaries, ligands, or catalysts used in the synthesis may contain small amounts of their own opposite enantiomer, which can directly impact the final product's enantiomeric excess (ee).[7]

Q3: I see an unexpected peak in my mass spectrometry results with a mass of M-127. What is it?

A3: A mass loss of 127 amu strongly suggests the presence of a de-iodinated side product, resulting in methyl (3R)-3-amino-3-phenylpropanoate. This is a common issue in reactions involving palladium or other transition metal catalysts and a source of hydrogen (e.g., hydrogenation, transfer hydrogenation) where the aryl-iodide bond is susceptible to reductive cleavage.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental observations, identifies the likely side products responsible, explains their formation, and provides concrete solutions.

Observation 1: Reduced Enantiomeric Excess (% ee) Detected by Chiral HPLC
  • Potential Side Product: Methyl (3S)-3-amino-3-(3-iodophenyl)propanoate (the undesired enantiomer).

  • Mechanism of Formation: In asymmetric hydrogenation of a prochiral enamide precursor, the hydrogen molecule can add to the opposite face of the double bond, guided by the less-favored catalyst-substrate interaction. While a high-ee reaction strongly favors one pathway, the other is never entirely eliminated. For instance, while Z-isomeric substrates often give high enantioselectivity, the corresponding E-isomers can produce the product with the opposite absolute configuration.[5]

  • Troubleshooting & Mitigation:

    • Catalyst and Ligand Integrity: Verify the purity and integrity of the chiral ligand and metal precursor. Use freshly prepared catalysts where possible. The enantiomeric excess of the reagents directly impacts the product's purity.[7]

    • Optimize Reaction Conditions: Lowering the reaction temperature or hydrogen pressure can sometimes increase enantioselectivity by favoring the transition state with the lower activation energy, which leads to the desired product.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, therefore, its selectivity. Screen alternative solvents (e.g., THF, Toluene, Dichloromethane).

    • Purification via Diastereomeric Salt Resolution: If optimization fails to achieve the desired ee, the final product can be resolved. This involves reacting the racemic or enantioenriched amine with a chiral acid (e.g., tartaric acid, dibenzoyl-L-tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Observation 2: NMR Spectrum Shows a Doublet of Doublets around 7.2-7.4 ppm, Integrating to 5H, and a Missing Iodine Signal in Mass Spec (M-127)
  • Potential Side Product: Methyl (3R)-3-amino-3-phenylpropanoate.

  • Mechanism of Formation: This side product arises from hydrodehalogenation, a common side reaction when using transition metal catalysts (especially Palladium and Rhodium) in the presence of a hydrogen source. The C-I bond can undergo oxidative addition to the metal center, followed by reductive elimination with a hydride, replacing the iodine with a hydrogen atom.

  • Troubleshooting & Mitigation:

    • Catalyst Choice: If using a hydrogenation step, screen catalysts less prone to hydrodehalogenation. Ruthenium or Iridium catalysts may offer better chemoselectivity in some cases compared to Palladium.

    • Control Hydrogen Source: In transfer hydrogenation protocols, carefully control the amount of the hydrogen donor. In direct hydrogenation, use the lowest effective H₂ pressure.

    • Additive Inclusion: The addition of a mild, non-coordinating base can sometimes suppress hydrodehalogenation by neutralizing any generated HI, which can re-enter the catalytic cycle.

Observation 3: TLC/LC-MS Shows a Spot/Peak with a Mass of [2M+Na]⁺ or [2M+H]⁺
  • Potential Side Product: Dimerized or oligomeric species. A common example is a double Michael addition product if the synthesis involves an aza-Michael addition.[8]

  • Mechanism of Formation: In a Michael addition of an amine to an acrylate, the resulting β-amino ester product can act as a nucleophile itself, adding to another molecule of the acrylate starting material. This is more prevalent with primary amines and at higher temperatures or concentrations.[8][9]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a slight excess of the amine component relative to the acrylate to ensure the acrylate is consumed before it can react with the product. However, an excessive amount of acrylate can favor the double Michael addition product.[8]

    • Temperature and Concentration Control: Run the reaction at lower temperatures and in a more dilute solution to decrease the rate of the second Michael addition, which typically has a higher activation energy.

    • Purification: These higher molecular weight impurities are usually more polar and can often be separated from the desired product by silica gel column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired synthetic pathway versus common side reactions.

Fig 1. Desired Asymmetric Hydrogenation vs. Side Reactions sub Prochiral Enamide (Precursor) cat_R Chiral Rh-Catalyst (R-directing face) sub->cat_R Major Pathway (Favored) cat_S Chiral Rh-Catalyst (S-directing face) sub->cat_S Minor Pathway (Disfavored) product_R Desired Product Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate cat_R->product_R + H₂ product_S Side Product (3S)-Enantiomer cat_S->product_S + H₂ H2 H₂ deiodinated Side Product De-iodinated Product product_R->deiodinated Excess H₂ Catalyst Dependent

Caption: Desired vs. side product formation in asymmetric hydrogenation.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the enantiomeric purity of the final product. The exact column and mobile phase should be optimized for your specific system.

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase solvent.

  • HPLC System:

    • Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis:

    • Inject a sample of the racemic standard (if available) to determine the retention times of both the (3R) and (3S) enantiomers.

    • Inject the sample of your synthesized product.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Data Summary Table

Side Product Name Common Formation Route Typical Analytical Signature Mitigation Strategy
Methyl (3S)-3-amino-3-(3-iodophenyl)propanoateAsymmetric SynthesisPeak corresponding to the other enantiomer in Chiral HPLCOptimize catalyst, ligand, temperature; Diastereomeric salt resolution
Methyl (3R)-3-amino-3-phenylpropanoateCatalytic HydrogenationMS: M-127; NMR: Loss of aryl-iodide splitting patternUse lower H₂ pressure; Screen alternative catalysts (e.g., Ru, Ir)
Double Michael AdductAza-Michael AdditionMS: Approx. 2x MW of starting acrylate + MW of amineControl stoichiometry; Lower reaction temperature and concentration
Methyl (3R)-3-hydroxy-3-(3-iodophenyl)propanoateMannich-type ReactionMS: M-1 (NH₂ vs OH); NMR: Absence of N-H proton, presence of O-H protonEnsure strictly anhydrous conditions; Use aprotic solvents

References

  • Journal of the American Chemical Society.

  • ResearchGate.

  • Wiley-VCH.

  • Wiley-VCH.

  • ResearchGate.

  • ACS Publications.

  • BenchChem.

  • PubMed.

  • Organic Chemistry Portal.

  • National Institutes of Health (NIH).

  • RSC Publishing.

  • ACS Publications.

  • National Institutes of Health (NIH).

  • National Institutes of Health (NIH).

  • ChemRadar.

  • MDPI.

  • Polymer Chemistry Insights.

  • MDPI.

  • Beilstein Journals.

  • ChemRadar.

  • NextSDS.

  • ResearchGate.

  • Hilaris Publisher.

Sources

Optimization

Technical Support Center: Synthesis of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Welcome to the technical support center for the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. As a key chiral building block in pharmaceutical development, achieving high yield and enantiomeric purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established principles of asymmetric synthesis.

Proposed Synthetic Pathway: Asymmetric Hydrogenation

A robust and widely adopted method for synthesizing chiral β-amino esters is the rhodium-catalyzed asymmetric hydrogenation of a β-enamido ester precursor.[1][2][3][4][5] This approach offers high enantioselectivity and is amenable to a variety of substrates. The proposed pathway involves two key steps:

  • Enamido Ester Formation: Condensation of 3-iodobenzaldehyde with methyl N-acetylglycinate.

  • Asymmetric Hydrogenation: Stereoselective reduction of the C=C double bond using a chiral Rhodium catalyst.

Synthetic_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Asymmetric Hydrogenation cluster_step3 Step 3: Deprotection Reactant1 3-Iodobenzaldehyde Intermediate Methyl (Z)-2-acetamido-3- (3-iodophenyl)acrylate Reactant1->Intermediate Ac₂O, NaOAc Reflux Reactant2 Methyl N-acetylglycinate Reactant2->Intermediate Product Methyl (3R)-3-acetamido-3- (3-iodophenyl)propanoate Intermediate->Product Catalyst [Rh(COD)((R,R)-Me-DuPhos)]BF4 H₂ (gas) Catalyst->Product FinalProduct Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate Product->FinalProduct HCl (aq) Reflux

Caption: Proposed synthetic workflow for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?

A1: Low overall yield can typically be traced to two main areas: the condensation reaction (Step 1) or the hydrogenation (Step 2). For Step 1, ensure complete removal of water, as it can hinder the reaction equilibrium. For Step 2, catalyst activity is key; ensure your solvent is rigorously degassed and anhydrous, and that your starting materials are free from potential catalyst poisons like sulfur or excess coordinating agents.

Q2: How do I confirm the absolute stereochemistry and enantiomeric excess (e.e.) of my final product?

A2: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[6] Use a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®) to separate the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas. Absolute stereochemistry is typically confirmed by comparison to a known standard or by X-ray crystallography if a suitable crystal can be obtained.

Q3: Is the iodine atom on the phenyl ring stable throughout the synthesis?

A3: The aryl-iodine bond is generally stable under the proposed reaction conditions. However, during the hydrogenation step, aggressive conditions (very high pressure or temperature) or the use of certain catalysts like Palladium on Carbon (Pd/C) for extended periods could potentially lead to de-iodination. The use of Rhodium catalysts significantly mitigates this risk.[7]

In-Depth Troubleshooting Guide

Problem Area 1: Low Enantiomeric Excess (e.e.)

Achieving high stereoselectivity is the central challenge of this synthesis. Low e.e. indicates that the chiral catalyst is not effectively differentiating between the two faces of the prochiral double bond.

Potential Cause Underlying Rationale & Corrective Actions
1. Catalyst or Ligand Quality The chiral ligand (e.g., (R,R)-Me-DuPhos) is the source of stereochemical information. If it is impure or has racemized, it cannot provide effective chiral induction. Action: Verify the optical purity of your ligand. If prepared in-house, re-crystallize or purify it. If purchased, use a reputable supplier and run a control reaction with a benchmark substrate known to give high e.e.[8]
2. Inadequate Solvent Conditions The solvent plays a critical role in the conformation of the catalyst-substrate complex. Traces of water or other coordinating impurities can interfere with substrate binding and lower selectivity. Action: Use anhydrous, degassed solvents. Methanol or dichloromethane are common choices. Consider using molecular sieves to ensure dryness. A screen of different solvents may be necessary.[8]
3. Incorrect Temperature or Pressure Asymmetric hydrogenations are often temperature-sensitive.[7] Lower temperatures generally increase selectivity by amplifying the small energy difference between the two diastereomeric transition states. Action: Screen a range of temperatures, starting from ambient and decreasing in 10°C increments (e.g., 25°C, 15°C, 5°C). Hydrogen pressure can also influence the outcome; explore a range from 1 to 50 atm.
4. Sub-optimal Catalyst Precursor The choice of rhodium precursor (e.g., [Rh(COD)₂]BF₄ vs. [Rh(NBD)₂]BF₄) can affect the formation of the active catalytic species. Action: While both are common, norbornadiene (NBD) ligands are sometimes displaced more easily than cyclooctadiene (COD) ligands, potentially leading to faster catalyst activation.[9] If activation seems slow, consider trying an NBD-based precursor.

digraph "Troubleshooting_Low_EE" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];

Start [label="Low Enantiomeric\nExcess (e.e.) Detected", fillcolor="#FBBC05"]; CheckCatalyst [label="Verify Catalyst & Ligand Purity\n(Control Reaction)", fillcolor="#F1F3F4"]; CheckSolvent [label="Ensure Anhydrous & Degassed\nSolvent", fillcolor="#F1F3F4"]; OptimizeTemp [label="Screen Lower Temperatures\n(e.g., 25°C -> 5°C)", fillcolor="#F1F3F4"]; OptimizePressure [label="Vary H₂ Pressure\n(e.g., 5-30 atm)", fillcolor="#F1F3F4"]; Result [label="High e.e. Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckCatalyst [color="#EA4335"]; CheckCatalyst -> CheckSolvent [label="If catalyst is OK", color="#4285F4"]; CheckSolvent -> OptimizeTemp [label="If solvent is pure", color="#4285F4"]; OptimizeTemp -> OptimizePressure [label="If e.e. still low", color="#4285F4"]; OptimizePressure -> Result [color="#34A853"]; }

Caption: Decision workflow for troubleshooting low enantiomeric excess.

Problem Area 2: Low Conversion or Reaction Stalling

Failure to reach completion points to issues with catalyst activity or reaction conditions.

Potential Cause Underlying Rationale & Corrective Actions
1. Catalyst Poisoning Lewis basic functional groups (amines, nitriles, some heterocycles) or impurities (sulfur, oxygen) can irreversibly bind to the rhodium center, inhibiting catalysis.[9] The starting 3-iodobenzaldehyde should be of high purity.[10][11] Action: Purify starting materials via column chromatography or distillation. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
2. Insufficient Hydrogen Mass Transfer In a biphasic (gas-liquid) reaction, efficient mixing is crucial to ensure the dissolved hydrogen concentration is not the limiting factor. Action: Increase the stirring rate significantly. Ensure the reaction vessel has adequate headspace and that the setup allows for efficient gas-liquid mixing.
3. Catalyst Loading Too Low While minimizing catalyst loading is desirable, an insufficient amount may lead to slow or incomplete reactions, especially if minor impurities are present. Action: As a baseline, start with a substrate-to-catalyst ratio (S/C) of 100:1. If the reaction stalls, increase the catalyst loading to 50:1 before re-optimizing to lower levels.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl (Z)-2-acetamido-3-(3-iodophenyl)acrylate
  • To a round-bottom flask equipped with a reflux condenser, add 3-iodobenzaldehyde (1.0 eq), methyl N-acetylglycinate (1.1 eq), sodium acetate (0.8 eq), and acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approx. 120-130°C) and maintain for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water, then with a cold solution of saturated sodium bicarbonate, and finally with water again until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallization from ethanol or ethyl acetate/hexanes can be performed for further purification.

Protocol 2: Asymmetric Hydrogenation and Deprotection
  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%). Add degassed, anhydrous methanol and stir for 20-30 minutes to form the active catalyst.

  • Hydrogenation: To the activated catalyst solution, add the enamido ester substrate from Protocol 1 (100 eq).

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas (3-4 cycles).

  • Pressurize the vessel to the desired pressure (e.g., 10 atm H₂) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR. Upon completion, carefully vent the hydrogen pressure and purge with nitrogen.

  • Workup & Deprotection: Remove the solvent under reduced pressure. The crude residue contains the N-acetylated product. Add 6M aqueous HCl and heat the mixture to reflux for 4-6 hours to deprotect the amine.

  • Cool the mixture, wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 10 and extract the final product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Analyze yield and determine e.e. by chiral HPLC.

References

  • Rhodium-Catalyzed Enantioselective Hydrogenation of Enamido Esters. J. Am. Chem. Soc. 2014, 136, 16120–16123.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Yuki Gosei Kagaku Kyokaishi.
  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC.
  • 3-Iodobenzaldehyde 97 696-41-3. Sigma-Aldrich.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem.
  • 3-Iodobenzaldehyde | 696-41-3. ChemicalBook.
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry.
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary | Request PDF.
  • Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters and efficient synthesis of droxidopa.
  • Chiral Resolution and Separ
  • Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters and efficient synthesis of droxidopa.
  • 3-Iodo-4-hydroxybenzaldehyde synthesis. ChemicalBook.
  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • 3-Hydroxy-4-iodobenzaldehyde. Chem-Impex.
  • Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters and efficient synthesis of droxidopa. OA Monitor Ireland.
  • CAS 696-41-3: 3-Iodobenzaldehyde. CymitQuimica.
  • Asymmetric Hydrogen
  • Resolution of chiral amines.
  • methyl 3-(methylamino)
  • Asymmetric hydrogen
  • Strategies for chiral separation:
  • Practical High-Throughput Hydrogenation.
  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • methyl (3R)-3-amino-3-(3-iodophenyl)
  • methyl (3S)-3-amino-3-(3-iodophenyl)
  • Synthesis method of (R) -3-aminobutanol.
  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels.

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Introduction Welcome to the technical support center for the scale-up synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. This chiral β-amino ester is a critical building block in the synthesis of various pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. This chiral β-amino ester is a critical building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin.[1][2] The successful and efficient large-scale production of this molecule is paramount for drug development and manufacturing.

The primary challenge in this synthesis lies in establishing robust stereocontrol to achieve high enantiomeric excess (e.e.) while ensuring high yield, purity, and operational safety. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established industrial practices, particularly focusing on asymmetric hydrogenation routes which are often favored for their efficiency and atom economy.[3][4]

Frequently Asked Questions (FAQs)

Category 1: Reaction Strategy & Core Concepts

Q1: What are the primary industrial-scale synthetic routes to methyl (3R)-3-amino-3-(3-iodophenyl)propanoate?

A1: While several methods exist, two strategies dominate industrial considerations:

  • Asymmetric Hydrogenation: This is often the preferred route. It typically involves the hydrogenation of a prochiral precursor, such as a β-enamino ester or a β-keto ester, using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium-based).[3][5][6] This method is highly atom-economical and can provide high enantioselectivity in a single step.[7]

  • Diastereomeric Resolution: This classical approach involves reacting the racemic β-amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.[8] While effective, this method's maximum theoretical yield is 50% for the desired enantiomer unless a dynamic kinetic resolution (DKR) process is implemented.[9][10]

Q2: Why is asymmetric hydrogenation often preferred over diastereomeric resolution for scale-up?

A2: Asymmetric hydrogenation is favored for several key reasons:

  • Higher Theoretical Yield: It can theoretically achieve a 100% yield of the desired enantiomer, whereas classical resolution is capped at 50%.

  • Process Efficiency: It often involves fewer steps compared to the formation, separation, and subsequent cleavage of diastereomeric salts.

  • Reduced Waste: It avoids the use of stoichiometric amounts of a (usually expensive) chiral resolving agent, leading to a better E-factor (Environmental Factor).

However, the choice depends on factors like catalyst cost and availability, process robustness, and the specific capabilities of the manufacturing site.

Category 2: Asymmetric Hydrogenation - Troubleshooting & Optimization

Q3: We are observing low enantiomeric excess (e.e.) in our Rh-catalyzed asymmetric hydrogenation. What are the likely causes?

A3: Low e.e. is a common but solvable issue. Here is a systematic approach to troubleshooting:

  • Catalyst Integrity:

    • Source & Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can poison the catalyst or form less selective catalytic species.

    • Oxygen Sensitivity: Many Rhodium-phosphine catalysts are sensitive to air. Ensure rigorous inert atmosphere techniques (N₂ or Argon) are used during catalyst preparation and reaction setup. Catalyst deactivation is a known challenge in organometallic catalysis.[11][12]

  • Substrate Quality:

    • Geometric Isomers: The prochiral enamine substrate can exist as E/Z isomers. The catalyst's performance can be highly dependent on the specific isomer.[5] Ensure your starting material synthesis produces a consistent E/Z ratio.

    • Impurities: Trace impurities (e.g., water, other coordinating species) can inhibit or poison the catalyst.

  • Reaction Parameters:

    • Hydrogen Pressure: This is a critical parameter. Insufficient pressure can lead to slow reaction rates and potential side reactions, while excessive pressure can sometimes reduce selectivity. This must be optimized.

    • Temperature: Higher temperatures can increase reaction rate but often decrease enantioselectivity.[13] Running a temperature screening study is recommended.

    • Solvent: The solvent can significantly influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are common, but aprotic solvents like THF or dichloromethane should also be considered.[1]

Q4: Our reaction is stalling before full conversion. What should we investigate?

A4: Incomplete conversion is typically due to catalyst deactivation or inhibition.

  • Catalyst Poisoning: The iodo-substituent on the phenyl ring is generally well-tolerated, but starting materials or solvents might contain catalyst poisons (e.g., sulfur compounds, excess water).

  • Low Catalyst Loading: While low catalyst loading is desirable for cost-effectiveness, on scale-up, the relative concentration of trace impurities can become significant, requiring a slightly higher catalyst loading (S/C ratio) than in lab-scale experiments.[6]

  • Poor Mass Transfer: On a large scale, ensuring efficient mixing of hydrogen gas with the liquid phase is crucial. Check the agitation speed and reactor design to ensure you are not in a mass-transfer-limited regime.

Q5: How can we efficiently remove the organometallic catalyst post-reaction?

A5: Catalyst removal is critical for pharmaceutical intermediates.

  • Filtration: The product mixture can be passed through a pad of activated carbon and/or silica gel. This is often effective for adsorbing the metal complex.

  • Extraction: A targeted aqueous wash, sometimes with a chelating agent like EDTA, can help extract the metal into the aqueous phase.

  • Crystallization: Often, the product can be crystallized away from the soluble catalyst residues. This is one of the most effective purification methods at scale.[14]

Category 3: Purification & Quality Control

Q6: What is the best method for purifying the final product on a large scale?

A6: Crystallization is the most powerful technique for purifying the final methyl ester at scale.

  • Solvent Selection: A solvent screen is essential. The ideal system is one where the product has high solubility at an elevated temperature and low solubility at a low temperature (e.g., 0-5 °C). Common solvents to screen include isopropanol (IPA), ethyl acetate, methyl tert-butyl ether (MTBE), and heptane, or mixtures thereof.

  • Salt Formation: The product is a free amine, which can be converted to a stable, highly crystalline salt (e.g., hydrochloride or succinate).[15] This often improves the purity profile and handling characteristics. The final API synthesis may require the free base, so this salt would need to be neutralized in a subsequent step.

Q7: How do we confirm the enantiomeric purity of our final product?

A7: The most reliable method for determining enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[13]

  • Column Selection: A chiral stationary phase is required. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are common starting points.

  • Method Development: You will need to develop a method by screening mobile phases (typically mixtures of hexane/isopropanol or similar) to achieve baseline separation of the two enantiomers.

Troubleshooting Guide: Common Scale-Up Issues

Problem Potential Cause Recommended Action
Low Yield 1. Incomplete ReactionVerify catalyst activity. Check for catalyst poisons. Optimize H₂ pressure and temperature.
2. Product Loss During Work-upOptimize extraction pH and solvent volumes. Check for emulsion formation.
3. DegradationAnalyze for side-products. The amino ester might be susceptible to hydrolysis or side reactions under harsh pH or high temperatures.
Low Enantiomeric Excess (e.e.) 1. Sub-optimal Catalyst or ConditionsRe-evaluate chiral ligand. Screen solvents, temperature, and H₂ pressure. Ensure rigorous anaerobic conditions.
2. Racemization during Work-up/PurificationAvoid strongly acidic or basic conditions during work-up. Silica gel can be acidic; consider using neutralized silica or alumina for chromatography if necessary.[13]
3. Inaccurate Analytical MethodEnsure your chiral HPLC method has sufficient resolution between enantiomer peaks.
Batch-to-Batch Inconsistency 1. Raw Material VariabilityImplement stringent quality control checks on starting materials and solvents.
2. Poor Process ControlEnsure critical process parameters (temperature, pressure, addition rates, agitation) are tightly controlled and documented.
3. Inconsistent Catalyst PreparationStandardize the procedure for preparing the active catalyst. Pre-forming the catalyst can often lead to more consistent results.
Difficult Filtration of Product 1. Poor Crystal HabitOptimize the crystallization cooling profile. A slower cooling rate often produces larger, more easily filterable crystals. Consider adding anti-solvents slowly.
2. Oily ProductThe product may be an oil at room temperature. Consider forming a crystalline salt (e.g., HCl, succinate) for easier isolation.

Visualized Workflows & Protocols

General Synthesis & Troubleshooting Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control cluster_troubleshoot Troubleshooting Loop Start Start: High-Purity β-Enamino Ester Precursor Catalyst Prepare Chiral Catalyst (e.g., [Rh(COD)₂]BF₄ + Ligand) under Inert Atmosphere Start->Catalyst Reaction Asymmetric Hydrogenation - Control T, P(H₂), Agitation - Monitor by HPLC/TLC Catalyst->Reaction Check_Conversion Full Conversion? Reaction->Check_Conversion Filter Catalyst Removal (e.g., Carbon/Silica Filtration) Extract Aqueous Wash / Solvent Swap Filter->Extract Crystallize Crystallization (Solvent/Anti-solvent) Extract->Crystallize Isolate Filter & Dry Product Crystallize->Isolate Analysis Final Analysis: - Purity (HPLC) - Identity (NMR, MS) - Chiral Purity (Chiral HPLC) Isolate->Analysis Check_EE e.e. > 99%? Analysis->Check_EE Release Product Release Check_Conversion->Reaction No - Check Catalyst - Check P(H₂) Check_Conversion->Filter Yes Check_EE->Reaction No - Optimize T, Solvent - Check Ligand Check_Purity Purity > 99.5%? Check_EE->Check_Purity Yes Check_Purity->Crystallize No - Re-crystallize - Screen Solvents Check_Purity->Release Yes Start Need to Synthesize Chiral β-Amino Ester Check_Existing Is a robust Asymmetric Hydrogenation (AH) protocol known? Start->Check_Existing Develop_AH Develop AH Protocol: - Screen Chiral Ligands (Rh, Ru) - Optimize P, T, Solvent Check_Existing->Develop_AH No Implement_AH Implement Asymmetric Hydrogenation Check_Existing->Implement_AH Yes Check_Yield Is >50% yield critically required? Classical_Res Implement Classical Diastereomeric Resolution Check_Yield->Classical_Res No Consider_DKR Consider Dynamic Kinetic Resolution (DKR) Check_Yield->Consider_DKR Yes Develop_AH->Check_Yield Development Fails or Catalyst is Prohibitive Develop_AH->Implement_AH

Caption: Decision-making framework for selecting the primary chiral synthesis strategy.

Exemplary Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Disclaimer: This protocol is a representative example and must be optimized for specific equipment and safety protocols at your facility. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Catalyst Preparation (Pre-formation)

  • To a rigorously dried and inerted reactor, add the chiral phosphine ligand (e.g., (R)-SDP, TangPhos) (1.05 mol equivalent to Rh). [3][5]2. Add degassed reaction solvent (e.g., Methanol).

  • Add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) (1.00 mol equivalent).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

Step 2: Hydrogenation

  • In a separate, large-scale hydrogenation reactor, charge the β-enamino ester precursor.

  • Add degassed solvent (e.g., Methanol) to achieve the desired substrate concentration (typically 0.5-1.0 M).

  • Transfer the pre-formed catalyst solution from Step 1 to the hydrogenation reactor via cannula under inert gas pressure. The substrate-to-catalyst (S/C) ratio should be carefully optimized, starting from a range of 500:1 to 2000:1.

  • Seal the reactor. Purge the headspace multiple times with low-pressure nitrogen, followed by purges with hydrogen gas.

  • Pressurize the reactor to the optimized hydrogen pressure (e.g., 10-20 bar).

  • Begin agitation and heat the reaction to the optimized temperature (e.g., 30-50 °C).

  • Monitor the reaction for hydrogen uptake and periodically sample (via a safe sampling port) to check for conversion by HPLC.

  • Once the reaction is complete (typically <0.5% starting material remaining), cool the reactor to room temperature and carefully vent the hydrogen pressure.

Step 3: Work-up and Isolation

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® and activated carbon to remove the bulk of the rhodium catalyst. Wash the filter cake with fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform a solvent swap to a suitable crystallization solvent (e.g., Isopropanol).

  • Heat the solution to dissolve the crude product completely.

  • Cool the solution slowly to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Filter the crystalline product, wash the cake with a small amount of cold solvent, and dry under vacuum at a controlled temperature (<40°C) to yield methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

References

  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.Chemical Communications (RSC Publishing).
  • Speciality Grand Challenges in Organometallic Catalysis. Frontiers in Catalysis. Available at: [Link]

  • Synthesis of Trelagliptin Succinate. Organic Process Research & Development. Available at: [Link]

  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2. ChemRadar. Available at: [Link]

  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Available at: [Link]

  • CN113121414A - Synthetic method of trelagliptin intermediate.Google Patents.
  • Speciality Grand Challenges in Organometallic Catalysis. ResearchGate. Available at: [Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC. Available at: [Link]

  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.Google Patents.
  • Speciality Grand Challenges in Organometallic Catalysis.Frontiers.
  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides: Highly Enantioselective Access to β-Aminophosphines. Organic Letters. Available at: [Link]

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. ACS Omega. Available at: [Link]

  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione. Available at: [Link]

  • CN105669645A - Trelagliptin and preparation method of succinate thereof.Google Patents.
  • Green Catalysis with Organometallic Complexes: Mechanistic Insights and Industrial Perspectives. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of α-Acetal-β′-Amino Ketone Derivatives by Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. Available at: [Link]

  • Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. PMC. Available at: [Link]

Sources

Optimization

"resolving analytical method inconsistencies for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical landmines associated with multifunctional chiral building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical landmines associated with multifunctional chiral building blocks.

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate[1] is a prime example of a molecule that routinely fails standard platform methods. It possesses three distinct structural liabilities: a highly polarizable aryl iodide, a labile methyl ester, and a basic primary amine adjacent to a chiral center. When your analytical methods yield inconsistent retention times, variable enantiomeric excess (ee) values, or inexplicable mass balance failures, the root cause is rarely operator error. Instead, it is a fundamental mismatch between the molecule's physicochemical properties and the analytical environment.

This guide deconstructs these inconsistencies, explaining the mechanistic causality behind each failure and providing field-proven, self-validating protocols to ensure your data meets stringent ICH Q2(R2) validation standards[2].

Troubleshooting Workflow

G Start Analytical Issue: Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate MS_Issue LC-MS: Mass Discrepancy (Deiodination Artifact) Start->MS_Issue Chiral_Issue Chiral HPLC: Peak Tailing & Variable ee% Start->Chiral_Issue RP_Issue RP-HPLC: RT Shifts & Ester Hydrolysis Start->RP_Issue MS_Cause Cause: Formic Acid induces ESI radical dehalogenation MS_Issue->MS_Cause Chiral_Cause Cause: Amine-Silanol Interactions on CSP Chiral_Issue->Chiral_Cause RP_Cause Cause: Aqueous diluent & unbuffered pH shifts RP_Issue->RP_Cause MS_Fix Fix: Switch to Acetic Acid or Ammonium Acetate MS_Cause->MS_Fix Chiral_Fix Fix: Add 0.1% DEA/TEA to Mobile Phase Chiral_Cause->Chiral_Fix RP_Fix Fix: Use Aprotic Diluent & Buffered Mobile Phase RP_Cause->RP_Fix

Troubleshooting workflow for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate analytical methods.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive mass discrepancy and a large [M-I+H]+ peak during LC-MS analysis? Is my sample degrading in the vial? A: If your UV chromatogram shows a single, pure peak but the mass spectrometer indicates heavy deiodination, you are witnessing an ionization artifact, not actual sample degradation. Formic acid, a ubiquitous LC-MS additive, acts as a potent hydrogen donor in the electrospray ionization (ESI) capillary. This induces a highly exothermic, radical-driven dehalogenation of the aryl iodide[3]. Causality: The weak C-I bond is cleaved by the radical mechanism propagated by formate ions under high capillary voltage. Solution: Switch your mobile phase modifier to 0.1% acetic acid or 10 mM ammonium acetate. These modifiers do not act as radical donors, quenching the deiodination pathway and restoring the true [M+H]+ signal.

Q: My chiral HPLC method shows severe peak tailing and inconsistent ee% values. How can I achieve baseline resolution for the (3R) and (3S) enantiomers? A: Beta-amino acids exhibit strong dipole moments and high polarity. In normal-phase chiral HPLC, the primary amine of the (3R)-enantiomer acts as a strong hydrogen bond donor and an ion-exchange site, interacting non-specifically with residual free silanols on the polysaccharide-based chiral stationary phase (CSP)[4]. Causality: This secondary achiral interaction competes with the primary chiral recognition mechanism, leading to severe peak tailing and integration errors that artificially skew the ee% calculation. Solution: Introduce 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. These basic additives competitively mask the achiral silanol sites, ensuring that retention is driven solely by stereoselective interactions.

Q: The retention time of the compound shifts between runs in RP-HPLC, and I see a growing impurity peak over time in the autosampler. What is causing this? A: You are observing a combination of amine protonation dynamics and ester hydrolysis. Causality: The methyl ester is highly susceptible to hydrolysis in unbuffered aqueous diluents over time, forming the free carboxylic acid (the growing impurity peak). Furthermore, slight pH variations in unbuffered mobile phases cause the primary amine's ionization state to fluctuate, altering its hydrophobicity and shifting retention times. Solution: Buffer the mobile phase strictly (e.g., 10 mM Ammonium Acetate, pH 6.8) to lock the amine's protonation state. Prepare all samples in an aprotic diluent (100% Acetonitrile) to prevent ester hydrolysis during the sequence run.

Quantitative Impact of Method Inconsistencies

Analytical ModalityObserved InconsistencyMechanistic CauseQuantitative ImpactCorrective Action
LC-MS False [M-I+H]+ peakFormic acid-induced ESI radical deiodinationUp to 40% loss of parent ion signalReplace Formic Acid with 0.1% Acetic Acid
Chiral HPLC Tailing factor > 2.0, variable ee%Primary amine binding to residual CSP silanolsee% variance of ±4.5% between replicate runsAdd 0.1% DEA to Hexane/IPA mobile phase
RP-HPLC RT drift, new peak at RRT 0.8Ester hydrolysis in aqueous sample diluent~5% degradation per 12h in autosampler (25°C)Use 100% MeCN diluent, store autosampler at 4°C

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems. They include internal logic checks that automatically invalidate the run if the chemical integrity of the system is compromised.

Protocol 1: Robust Chiral HPLC Method for Enantiomeric Excess

Objective: Determine the ee% of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate without silanol-induced tailing[4].

  • Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Critical: Mix thoroughly and degas. The DEA is mandatory to mask the CSP.

  • Column Selection: Use an Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min for a minimum of 60 column volumes. Causality: The CSP must be fully saturated with DEA to passivate all active silanol sites before the first injection.

  • System Suitability (Self-Validation):

    • Inject a racemic standard (50:50 mixture of 3R and 3S).

    • Logic Check: The system is only validated if the resolution ( Rs​ ) between the two enantiomers is ≥2.0 and the tailing factor for both peaks is ≤1.2 .

  • Bracketing Control: Inject the reference standard every 5 sample injections.

    • Logic Check: If the calculated ee% of the reference standard drifts by more than ±0.5% across the sequence, the system automatically invalidates the batch, indicating DEA depletion or column fouling.

Protocol 2: Artifact-Free LC-MS Workflow for Aryl Iodides

Objective: Accurately quantify the intact mass without ESI-induced deiodination[3].

  • Mobile Phase Preparation:

    • Channel A: Water + 0.1% Acetic Acid (Do NOT use Formic Acid).

    • Channel B: Acetonitrile + 0.1% Acetic Acid.

  • Sample Preparation: Dissolve the sample in 100% Acetonitrile to a concentration of 10 µg/mL. Avoid protic solvents (Water/Methanol) in the diluent to prevent ester hydrolysis.

  • Ionization Parameters: Set the ESI to Positive mode. Lower the capillary voltage to 2.5 kV and the cone voltage to 20 V. Causality: Lowering the potential minimizes in-source fragmentation and thermal stress on the C-I bond.

  • System Suitability (Self-Validation):

    • Inject the reference standard.

    • Logic Check: Extract the ion chromatograms for the parent mass [M+H]+ and the deiodinated mass [M-I+H]+. The run is only validated if the peak area of the deiodinated artifact is <1.0% of the parent mass. If it exceeds 1.0%, the ESI probe must be cleaned and the capillary voltage further reduced.

References

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. AS-1 / Enamine.[Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Welcome to the advanced troubleshooting guide for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter distinct challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter distinct challenges when scaling up this specific chiral building block. Because this molecule features a labile aryl-iodide bond, a stereocenter at the beta-position, and a nucleophilic primary amine in close proximity to an electrophilic ester, its impurity profile requires rigorous mechanistic control.

This guide synthesizes field-proven methodologies and fundamental chemical principles to help you identify, prevent, and resolve common impurity issues during your workflows.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to establish a baseline for your analytical methods. The table below summarizes the quantitative data and typical relative retention times (RRT) for the most common impurities associated with this preparation.

Impurity NameStructural DeviationOrigin MechanismTypical RRTPrimary Control Strategy
(3S)-Enantiomer Inverted stereocenter at C3Incomplete asymmetric induction / Racemization0.85 (Chiral HPLC)Diastereomeric salt resolution
De-iodinated Byproduct Loss of iodine at meta-positionHydrodehalogenation during reductive steps0.60 (Achiral HPLC)Catalyst selection (Pt/C vs Pd/C)
Free Acid Loss of methyl group (-OMe to -OH)Ester hydrolysis via trace moisture0.45 (Achiral HPLC)Rigorous drying, store as HCl salt
Dimer/Oligomer Intermolecular amide bondNucleophilic attack of amine on ester1.80 (Achiral HPLC)Protonation of amine (HCl salt)
FAQ & Troubleshooting Guides
1. We are observing significant levels of the (3S)-enantiomer in our batches. How can we improve the enantiomeric excess (ee) post-synthesis?

The Causality: The synthesis of β -amino esters often relies on the asymmetric hydrogenation of prochiral β -amino acrylates using transition metal catalysts (e.g., Rh or Ru with chiral ferrocenyl diphosphine ligands)[1]. However, catalyst degradation, suboptimal hydrogen pressure, or elevated temperatures can lead to incomplete stereocontrol, resulting in elevated (3S) impurities.

The Solution: If upstream optimization of the hydrogenation step is insufficient, downstream diastereomeric salt resolution is a self-validating and highly scalable method. For β -amino acid derivatives, D-(-)-mandelic acid is a proven resolving agent that selectively crystallizes with specific enantiomers [2].

Step-by-Step Methodology: Diastereomeric Salt Resolution

  • Dissolution: Dissolve 1.0 equivalent of crude methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in anhydrous acetonitrile (5 volumes) at 65°C.

  • Acid Addition: Prepare a solution of 1.0 equivalent D-(-)-mandelic acid in acetonitrile (2 volumes). Add this dropwise to the main reactor over 30 minutes to prevent localized supersaturation.

  • Equilibration: Stir the mixture for 1 hour at 65°C, then initiate a controlled cooling ramp to 45°C over 4 hours.

  • Seeding (Critical): Seed the mixture with 0.1 wt% of highly pure (3R)-mandelate salt. This self-validates the crystallization by forcing the desired diastereomer to nucleate, leaving the (3S)-isomer in the mother liquor.

  • Isolation: Cool the slurry to 20°C, filter, and wash the filter cake with cold acetonitrile.

  • Free-basing: Liberate the enantiopure free base by partitioning the isolated salt between ethyl acetate and 10% aqueous Na₂CO₃.

2. Our achiral HPLC profile shows a major peak corresponding to the de-iodinated byproduct. How do we prevent this?

The Causality: The aryl-iodine (C-I) bond is highly susceptible to oxidative addition by palladium. If your synthetic route involves palladium-catalyzed hydrogenation (e.g., to reduce a nitro precursor or during chiral reduction), the Pd catalyst will readily insert into the C-I bond, leading to rapid hydrodehalogenation and the formation of methyl 3-amino-3-phenylpropanoate.

The Solution: You must suppress the catalyst's affinity for the C-I bond.

  • Catalyst Switch: Switch from Pd/C to Platinum on Carbon (Pt/C) or Raney Nickel. Platinum has a significantly lower insertion rate into C-I bonds while maintaining excellent reductive capability for other functional groups.

  • Catalyst Poisoning: If Pd/C is strictly required, add a catalytic poison such as ethylenediamine or quinoline (0.1 equivalents). This partially deactivates the palladium surface, drastically slowing down de-iodination.

3. We are seeing severe peak tailing and poor resolution between the (3R) and (3S) isomers during chiral HPLC. How do we fix this?

The Causality: The free primary amine group of the propanoate strongly interacts with residual acidic silanol groups on the silica backbone of the Chiral Stationary Phase (CSP). This secondary interaction causes severe peak tailing. Furthermore, non-proteinogenic amino acids require highly specific modifier conditions to achieve a baseline resolution factor ( Rs​>1.5 ) [3].

The Solution: Implement a competitive binding strategy using basic additives.

Step-by-Step Methodology: Chiral HPLC Optimization

  • Column Selection: Utilize an immobilized polysaccharide-based column (e.g., Chiralpak IC or IG).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (80:20 v/v).

  • Basic Additive (Critical): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The DEA competitively binds to the acidic silanol sites, preventing the amine moiety of your target molecule from sticking, thereby sharpening the peaks.

  • System Validation: Spike a highly enantiopure (3R) sample with exactly 1.0% of the racemic mixture. Run the method to prove that the system can accurately integrate the 1% (3S) peak without integration overlap from the tail of the main peak [3].

4. Upon storage, the purity of our preparation decreases. We detect a high molecular weight impurity and the free acid. What is happening?

The Causality: Storing β -amino esters as free bases exposes them to two primary degradation pathways:

  • Intermolecular Amidation (Dimerization): The nucleophilic primary amine of one molecule attacks the electrophilic methyl ester of another, forming an amide dimer.

  • Ester Hydrolysis: Trace moisture in the storage container catalyzes the hydrolysis of the methyl ester to form 3-amino-3-(3-iodophenyl)propanoic acid.

The Solution: To prevent both nucleophilic attack by the amine and ester hydrolysis, the compound must be stored as a hydrochloride salt [4]. Protonating the amine neutralizes its nucleophilicity, completely halting dimerization.

Step-by-Step Methodology: Hydrochloride Salt Formation

  • Dissolve the free base in anhydrous methyl tert-butyl ether (MTBE) at 0°C under nitrogen.

  • Slowly add a stoichiometric amount of 4M HCl in dioxane (1.05 equivalents).

  • The hydrochloride salt will precipitate immediately as a white solid.

  • Filter under a nitrogen blanket, wash with cold MTBE, and dry under vacuum at 40°C. Store in a desiccator.

Process Visualizations

G Target Target Molecule methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Deiodo De-iodinated Impurity methyl 3-amino-3-phenylpropanoate Target->Deiodo Pd/H2 (Hydrodehalogenation) Hydrolysis Hydrolysis Impurity (3R)-3-amino-3-(3-iodophenyl)propanoic acid Target->Hydrolysis H2O / H+ or OH- Dimer Dimerization Product Amide Byproduct Target->Dimer Free Base Storage (Intermolecular) Enantiomer Chiral Impurity (3S)-Enantiomer Target->Enantiomer Racemization / Poor ee%

Degradation and impurity formation pathways for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

HPLC Start Poor Resolution (Rs < 1.5) between (3R) and (3S) isomers CheckColumn Is the Chiral Stationary Phase (CSP) appropriate? (e.g., Amylose/Cellulose derivatives) Start->CheckColumn Modifier Adjust Organic Modifier (Switch Hexane/IPA to Hexane/EtOH) CheckColumn->Modifier Yes Additives Check Basic Additives (Add 0.1% DEA or TEA to suppress tailing) Modifier->Additives Still poor Rs Temp Optimize Temperature (Lower temp often increases alpha) Additives->Temp Tailing resolved, but peaks overlap Success Baseline Separation Achieved (Rs > 1.5) Temp->Success Optimized

Troubleshooting decision tree for chiral HPLC resolution of beta-amino acid enantiomers.

References
  • Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Synthesis, Optimization, and Large-Scale Preparation of the Low-Dose Central Nervous System-Penetrant BACE1 Inhibitor LY3202626 via a [3 + 2] Nitrone Cycloaddition. Organic Process Research & Development, ACS Publications.[Link]

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate.[Link]

Optimization

"impact of reaction conditions on the stereochemistry of 3-amino-3-arylpropanoates"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of 3-amino-3-arylpropanoates. This guide is designed for researchers, medicinal chemists, and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3-amino-3-arylpropanoates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in these valuable synthetic intermediates. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues in Stereoselective Synthesis

This section addresses specific problems encountered during the synthesis of 3-amino-3-arylpropanoates, providing a systematic approach to identifying causes and implementing effective solutions.

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

You are obtaining a nearly 1:1 mixture of diastereomers or a ratio that is significantly lower than reported literature values for your target molecule.

Potential Causes:

  • Suboptimal Catalyst Choice: The catalyst may not be creating a sufficiently organized and sterically demanding transition state to effectively differentiate between the two diastereomeric pathways.

  • Incorrect Solvent System: The solvent can influence the geometry of the enolate (E vs. Z) and the stability of the transition state assembly. A poorly chosen solvent may fail to promote the necessary organization.[1][2]

  • Inappropriate Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[1]

  • Base and Enolate Formation: The base used to generate the enolate, and the counter-ion, play a crucial role in determining the enolate geometry, which in turn dictates the diastereochemical outcome.

Recommended Solutions:

  • Catalyst Re-evaluation:

    • For anti-selectivity: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are highly effective at activating imines and controlling the facial attack of the nucleophile, often favoring anti products.[3]

    • For syn-selectivity: Organocatalysts like proline and its derivatives often proceed through a Zimmerman-Traxler-like transition state that favors the syn diastereomer.[4]

    • Metal Catalysis: Chiral metal complexes (e.g., Cu(I), Ni(II)) with specific ligands can provide high diastereoselectivity by forming a rigid, well-defined chiral pocket around the reacting species.[5][6]

  • Solvent Screening:

    • Begin with non-coordinating, non-polar solvents like toluene or dichloromethane (DCM), as they often enhance the influence of the chiral catalyst.[1]

    • If solubility is an issue, explore polar aprotic solvents such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE). Be aware that coordinating solvents can sometimes interfere with metal-based catalysts.[4]

    • In some cases, solvent choice can dramatically switch selectivity. For instance, a reaction might yield β-lactams in acetonitrile but α-amino acid derivatives in ethanol from the same intermediate.[2]

  • Temperature Optimization:

    • Perform the reaction at a lower temperature. Start at 0 °C and, if the reaction rate is acceptable, try reducing it further to -20 °C, -40 °C, or even -78 °C.[1][7] Low temperatures increase the energy difference required to access the higher-energy transition state, thus improving selectivity.

  • Base and Additive Screening:

    • For reactions involving pre-formed enolates, the choice of base is critical. Lithium bases (like LDA) often favor Z-enolates, while sodium or potassium bases (like KHMDS) can favor E-enolates.[5]

    • The addition of Lewis acidic salts (e.g., LiCl) can sometimes influence aggregation states and improve diastereoselectivity, although this effect is system-dependent.[7]

Issue 2: Poor Enantioselectivity (Low % ee)

The desired diastereomer is formed, but with a low enantiomeric excess, indicating poor facial selectivity.

Potential Causes:

  • Ineffective Chiral Catalyst/Ligand: The chiral catalyst may not be effectively discriminating between the Re and Si faces of the imine or enolate.

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with the desired asymmetric transformation, eroding the overall enantiomeric excess.

  • Catalyst Deactivation or Low Loading: Insufficient active catalyst may allow the background reaction to dominate.

  • Presence of Impurities: Water or other protic impurities can interfere with the catalyst-substrate complex and disrupt the chiral environment.

Recommended Solutions:

  • Optimize the Chiral Environment:

    • Screen Chiral Ligands/Catalysts: Test a panel of related catalysts with different steric and electronic properties. For example, with BINOL-derived phosphoric acids, modifying the 3,3'-substituents can dramatically impact enantioselectivity.[3] Similarly, for metal-based systems, ligand modification is key.[5]

    • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, a modest increase (e.g., from 1 mol% to 5 mol%) can sometimes suppress the racemic background reaction and improve the ee.[3]

  • Suppress the Background Reaction:

    • Lower the Temperature: As with diastereoselectivity, reducing the temperature will slow down the uncatalyzed reaction more significantly than the catalyzed one, leading to higher ee.[1]

    • Check Reagent Purity: Ensure all reagents and solvents are anhydrous and free of impurities. Use freshly distilled solvents and properly dried reagents.

  • Consider a Different Catalytic System:

    • If a chiral Brønsted acid provides low ee, consider a synergistic system, such as a chiral phosphate anion paired with a silver ion, which can enhance both reactivity and enantioselectivity.[1]

    • Phase-transfer catalysis using chiral catalysts can also be an effective strategy for certain substrate classes.[6]

Frequently Asked Questions (FAQs)

Q1: How does the choice of catalyst fundamentally alter the stereochemical outcome in a Mannich-type reaction?

A1: The catalyst dictates the reaction mechanism and the geometry of the transition state. Different classes of catalysts activate the substrates in distinct ways:

  • Chiral Brønsted Acids (e.g., Phosphoric Acids): These catalysts activate the imine by forming a hydrogen bond with the imine nitrogen. This creates a highly organized, chiral ion pair that blocks one face of the imine, directing the nucleophilic attack of the enolate to the other face.[3]

  • Chiral Lewis Acids (e.g., Metal-Ligand Complexes): A chiral Lewis acid (like a Cu-Box complex) coordinates to the imine or a carbonyl group on the nucleophile. This coordination creates a rigid, sterically defined environment that forces the reactants to approach each other from a specific orientation, ensuring facial selectivity.[5]

  • Organocatalysis (e.g., Proline): Proline reacts with a ketone or aldehyde donor to form a chiral enamine nucleophile. This enamine then attacks the imine through a well-defined cyclic (Zimmerman-Traxler) transition state, which controls both diastereo- and enantioselectivity.[4]

dot digraph "Catalytic_Cycles" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Different catalytic modes for stereocontrol.

Q2: What is the mechanistic basis for achieving syn versus anti diastereoselectivity?

A2: The diastereoselectivity is primarily determined by the geometry of the transition state. For reactions involving enolates, the Zimmerman-Traxler model is often invoked. This model assumes a six-membered, chair-like transition state involving the enolate metal cation, the imine, and the enolate itself.

  • An E-enolate places its substituent in an equatorial position in the chair transition state to minimize steric clashes, which typically leads to the anti product .

  • A Z-enolate places its substituent in an axial position, which generally leads to the syn product .

The choice of base, solvent, and additives can influence the E/Z ratio of the enolate, thereby providing a handle to control diastereoselectivity.

dot digraph "Zimmerman_Traxler" { graph [splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12, label="Zimmerman-Traxler Transition States for Diastereoselectivity", labelloc=t]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: Control of diastereoselectivity via enolate geometry.

Q3: Can you provide a general starting protocol for an asymmetric Mannich reaction?

A3: Certainly. The following is a representative protocol for a chiral phosphoric acid-catalyzed direct asymmetric Mannich reaction. It should be optimized for specific substrates.[3]

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Caption: General experimental workflow for asymmetric synthesis.

Data Summary: Influence of Reaction Conditions

The following table summarizes representative data illustrating how changing key parameters can affect the stereochemical outcome of a Mannich reaction.

Catalyst (mol%)SolventTemp (°C)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (% ee of anti)Reference
(R)-TRIP (2 mol%)Toluene2598/298[3]
Chiral Silver Phosphate (10 mol%)CH₂Cl₂RT15:1 (dr)92[1]
Chiral Silver Phosphate (10 mol%)CH₂Cl₂0N/A31[1]
KHMDS / Chiral Box LigandTHF-78>20:1 (dr)95[5]
Quinidine-derived base (10 mol%)TolueneRTN/A85[8]

This data is illustrative and results will vary based on specific substrates.

References
  • Wang, W., et al. (2012). Synergistic Chiral Ion Pair Catalysts for Asymmetric Catalytic Synthesis of Quaternary α,β-Diamino Acids. Organic Letters. Available at: [Link]

  • Kuwano, S., et al. (2018). A chiral organic base catalyst with halogen-bonding-donor functionality: asymmetric Mannich reactions of malononitrile with N-Boc aldimines and ketimines. Royal Society of Chemistry. Available at: [Link]

  • Gaspari, M., et al. (2001). Conformational and temperature effects on separation of stereoisomers of a C3,C4-substituted beta-lactamic cholesterol absorption inhibitor on amylose-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]

  • Uraguchi, D., & Terada, M. (2007). Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Saito, T., et al. (2021). Chiral Metal Salts as Ligands for Catalytic Asymmetric Mannich Reactions with Simple Amides. Journal of the American Chemical Society. Available at: [Link]

  • Lee, J., & Hoveyda, A. H. (2021). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available at: [Link]

  • Majdecka, D., & Mlynarski, J. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]

  • Peres, C. H., et al. (2003). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-carbobenzyloxypropionamide. SciELO. Available at: [Link]

  • Various Authors. (n.d.). The effect of reaction temperature on enzymatic synthesis of β-amino acid esters in continuous-flow microreactors. ResearchGate. Available at: [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Bull, S. D., et al. (2005). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rein, C. R., et al. (2018). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Royal Society of Chemistry. Available at: [Link]

  • Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Van-der-Poel, T., et al. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Medicinal Chemists: Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate vs. its Bromo Analog

An In-Depth Guide to Physicochemical Properties, Synthetic Utility, and Pharmacological Implications For researchers, scientists, and drug development professionals, the selection of halogenated building blocks is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Physicochemical Properties, Synthetic Utility, and Pharmacological Implications

For researchers, scientists, and drug development professionals, the selection of halogenated building blocks is a critical decision point in the synthesis of novel therapeutics and chemical probes. The choice between an iodo and a bromo substituent on an aromatic scaffold can profoundly influence not only the synthetic strategy but also the ultimate pharmacological profile of the target molecule. This guide provides a detailed comparative analysis of two structurally related chiral β-amino esters: methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its bromo analog, methyl (3R)-3-amino-3-(3-bromophenyl)propanoate.

These compounds serve as valuable intermediates, incorporating a versatile β-amino acid scaffold that is prevalent in numerous biologically active molecules.[1] The specific choice of halogen at the meta-position of the phenyl ring dictates the molecule's reactivity in key synthetic transformations and modulates its physicochemical properties, which in turn can affect its interaction with biological targets and its metabolic fate.[2][3] This guide will explore these differences through a lens of synthetic efficiency and potential for drug discovery, providing the field-proven insights necessary for informed decision-making in the laboratory.

Part 1: Physicochemical Profile

The initial point of comparison lies in the fundamental physicochemical properties of the two molecules. While sharing the same core structure, the difference in the halogen atom—iodine versus bromine—introduces significant variations in molecular weight, lipophilicity, and electronic character.

The most immediate difference is the molecular weight, with the iodo analog being substantially heavier due to the higher atomic mass of iodine. This can impact properties such as crystal packing and diffusion rates. More critically, the larger and more polarizable nature of iodine compared to bromine influences lipophilicity and the potential for specific intermolecular interactions. It is generally observed that halogenation increases a molecule's lipophilicity, a key factor in membrane permeability and oral absorption.[4] Furthermore, the distinct electronic properties of the carbon-halogen bond are central to the differing chemical reactivity and potential for forming halogen bonds, a crucial non-covalent interaction in drug-target binding.[3][5]

PropertyMethyl (3R)-3-amino-3-(3-iodophenyl)propanoateMethyl (3R)-3-amino-3-(3-bromophenyl)propanoateRationale for Difference
CAS Number 309757-74-2[6][7][8]845958-74-9[9]N/A
Molecular Formula C₁₀H₁₂INO₂[6][7][8]C₁₀H₁₂BrNO₂[9]Different halogen atom.
Molecular Weight 305.11 g/mol [6][7][8]258.11 g/mol [9]Iodine has a significantly higher atomic mass than bromine.
Reactivity in Cross-Coupling HighModerateThe Carbon-Iodine (C-I) bond is weaker and longer than the Carbon-Bromine (C-Br) bond, facilitating faster oxidative addition to a metal catalyst.[10]
Halogen Bond Donor Strength StrongerWeakerIodine has a larger, more positive σ-hole, making it a stronger halogen bond donor than bromine, which can lead to enhanced binding affinity with electron-rich protein residues.[11]
Metabolic Liability Potentially HigherPotentially LowerThe weaker C-I bond can be more susceptible to in vivo metabolic cleavage by enzymes like cytochrome P450s compared to the more robust C-Br bond.[12]

Part 2: Synthetic Utility and Reactivity

A primary application for these halogenated compounds is as precursors in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstones of modern pharmaceutical synthesis. In this context, the choice between the iodo and bromo analog is a critical strategic decision that impacts reaction conditions and efficiency.

The fundamental difference in their synthetic performance stems from the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond.[10] This makes the iodo analog a more reactive substrate in the oxidative addition step of a catalytic cycle, which is often the rate-limiting step. Consequently, reactions with the iodo-substituted compound typically proceed under milder conditions, at lower temperatures, and with faster reaction times compared to its bromo counterpart.[10] While the higher reactivity of the iodo compound is advantageous, it can also lead to a greater propensity for side reactions, such as dehalogenation.[10] The bromo analog, being more stable, often requires more forcing conditions (e.g., higher temperatures, more active catalysts) but can offer a more cost-effective and robust option for large-scale synthesis.[10]

G cluster_start Starting Materials cluster_synthesis Chiral β-Amino Ester Synthesis cluster_products Target Intermediates cluster_coupling Performance Application: Cross-Coupling start_iodo 3-Iodobenzaldehyde step1 Chiral Amine Condensation & Reformatsky-type Reaction start_iodo->step1 start_bromo 3-Bromobenzaldehyde start_bromo->step1 product_iodo Methyl (3R)-3-amino-3- (3-iodophenyl)propanoate step1->product_iodo product_bromo Methyl (3R)-3-amino-3- (3-bromophenyl)propanoate step1->product_bromo coupling_iodo Suzuki Coupling: Milder Conditions (e.g., 60-80°C, faster) product_iodo->coupling_iodo coupling_bromo Suzuki Coupling: Harsher Conditions (e.g., 90-110°C, slower) product_bromo->coupling_bromo final_product Complex Target Molecule coupling_iodo->final_product coupling_bromo->final_product

Caption: Comparative synthetic workflow from starting materials to final application.

Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol provides a framework for comparing the reactivity of the iodo and bromo analogs in a standard Suzuki-Miyaura coupling reaction. The primary variables to monitor are reaction time and yield under identical conditions.

Objective: To couple the aryl halide (iodo or bromo analog) with phenylboronic acid to form the corresponding biphenyl product.

Materials:

  • Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate OR Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of toluene for 15 minutes under an inert atmosphere (N₂ or Ar). This step ensures the formation of the active Pd(0) catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (iodo or bromo analog, 1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the toluene/water solvent mixture (5 mL). If the catalyst was pre-formed, add it via syringe. Otherwise, add the Pd(OAc)₂ and PPh₃ directly to the flask at this stage.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The rationale here is to identify the time to completion for each analog. It is expected that the reaction with the iodo analog will complete significantly faster.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure biphenyl product.

  • Analysis: Characterize the product by ¹H NMR and Mass Spectrometry and calculate the isolated yield. Compare the yield and reaction time for the iodo vs. bromo analog.

Part 3: Implications for Drug Discovery

The choice of halogen extends beyond synthetic convenience and has profound implications for the pharmacodynamic and pharmacokinetic properties of a drug candidate.

Pharmacodynamics: The Role of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein.[11] The strength of this interaction follows the trend I > Br > Cl > F. The larger σ-hole on iodine makes it a more potent halogen bond donor than bromine.[11] This can be strategically employed in drug design to enhance binding affinity and selectivity for a target protein. Therefore, substituting a bromine with an iodine at a key position could potentially transform a moderately active compound into a highly potent one by establishing a new, favorable interaction in the binding pocket.

Caption: Diagram of a halogen bond between a ligand (C-X) and a protein target (Y).

Pharmacokinetics: Metabolic Stability

A critical aspect of drug development is ensuring a compound has sufficient metabolic stability to achieve a therapeutic concentration in the body. Halogenation is a common strategy to block "soft spots" prone to metabolic oxidation by cytochrome P450 (CYP) enzymes.[2] However, the halogen itself can be a point of metabolic attack. The weaker C-I bond is generally more susceptible to enzymatic cleavage than the C-Br bond. This means that while an iodo-substituted compound might have superior target affinity, it could be cleared from the body more rapidly than its bromo analog, resulting in a shorter half-life. Therefore, a trade-off must be considered: the potential for enhanced potency from the iodo-substituent versus the potentially greater metabolic stability and improved pharmacokinetic profile of the bromo-substituent.

Conclusion

The comparative analysis of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its bromo analog reveals a series of critical trade-offs that researchers must weigh.

  • For Synthetic Chemistry: The iodo analog is the superior choice for rapid synthesis and discovery efforts, offering high reactivity in cross-coupling reactions under mild conditions. The bromo analog represents a more stable, often more economical option for robust, large-scale syntheses where harsher conditions are permissible.

  • For Drug Discovery: The iodo analog offers the potential for significantly enhanced target affinity through stronger halogen bonding. The bromo analog may provide a more favorable pharmacokinetic profile due to its greater metabolic stability.

Ultimately, the decision to use the iodo or bromo version is not a matter of one being universally better, but rather which is better suited for the specific task at hand—be it rapid library synthesis, large-scale manufacturing, optimization of target binding, or enhancement of in vivo stability.

References

  • BenchChem. (n.d.). Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide.
  • Key contemporary considerations for halogens in drug discovery. (2026, February 24). PMC.
  • Halogenase engineering and its utility in medicinal chemistry. (2018, April 30). PMC.
  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. (2000, March 20). PubMed.
  • BenchChem. (n.d.). A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry.
  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate.
  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16). ResearchGate.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 8). Chemical Science (RSC Publishing). DOI:10.1039/D5SC07348K.
  • ChemRadar. (n.d.). methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | CAS Substance Database.
  • Sapphire Bioscience. (n.d.). Methyl (3R)-3-amino-3-(3-bromophenyl)propanoate.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed.
  • ChemRadar. (2026, March 27). methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | FCMD | Food Contact Materials Regulations Database.
  • ChemRadar. (2026, March 25). methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | Regulatory Information.

Sources

Comparative

A Spectroscopic Guide to Halogenated 3-Amino-3-Phenylpropanoate Derivatives: A Comparative Analysis for Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a compound's pharmacokinetic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Among the scaffolds of interest are the 3-amino-3-phenylpropanoate derivatives, which are chiral building blocks for peptidomimetics and small molecule drugs.[1][2] This guide provides a comprehensive spectroscopic comparison of these derivatives, offering researchers and drug development professionals the data and insights needed for unambiguous structural elucidation and the rational design of new therapeutic agents.

This technical guide delves into the nuanced spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that arise from the introduction of different halogens (Fluorine, Chlorine, Bromine) at various positions on the phenyl ring of 3-amino-3-phenylpropanoate derivatives. Understanding these spectroscopic shifts is paramount for confirming molecular identity, assessing purity, and predicting molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated 3-amino-3-phenylpropanoate derivatives, ¹H, ¹³C, and, where applicable, ¹⁹F NMR provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The Influence of Halogen Electronegativity and Position

The chemical shifts of the protons on the phenyl ring are highly sensitive to the nature and position of the halogen substituent. The electronegativity of the halogen (F > Cl > Br > I) and its ability to participate in resonance effects create distinct patterns.

  • Electronegativity and Inductive Effects: A halogen atom withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This deshielding effect is most pronounced for fluorine and decreases down the group. Protons ortho to the halogen will experience the strongest deshielding and thus shift downfield.

  • Resonance Effects: Halogens (except fluorine to a lesser extent) can donate electron density to the pi-system of the ring through their lone pairs (resonance effect). This effect primarily influences the ortho and para positions, causing a slight shielding (upfield shift) that counteracts the inductive effect.

  • Positional Isomers:

    • ortho-Substituted: The proton adjacent to the amino-propanoate chain will be influenced by both the halogen and the chain, leading to complex splitting patterns.

    • meta-Substituted: The protons on the ring will show more predictable splitting patterns, with the proton between the two substituents being the most deshielded.

    • para-Substituted: The symmetry of the molecule results in a characteristic AA'BB' system, often appearing as two distinct doublets.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Region of Halogenated 3-Amino-3-phenylpropanoate Derivatives

Halogen (Position)Aromatic Protons (ppm)Observations
Unsubstituted7.20-7.40 (m, 5H)A complex multiplet for the five phenyl protons.
p-Fluoro~7.00-7.10 (t, 2H), ~7.25-7.35 (m, 2H)The fluorine's strong inductive effect is tempered by resonance, leading to a complex splitting pattern.
p-Chloro~7.25-7.35 (d, 2H), ~7.35-7.45 (d, 2H)Two distinct doublets characteristic of a para-substituted ring.
p-Bromo~7.20-7.30 (d, 2H), ~7.45-7.55 (d, 2H)Similar to the chloro-derivative, with slight shifts due to differing electronic effects.

Note: These are representative values and can vary based on the specific ester group and solvent.

¹³C NMR Spectroscopy: A Clearer Picture of Electronic Distribution

¹³C NMR offers a wider chemical shift range and provides direct insight into the electronic environment of each carbon atom. The carbon directly attached to the halogen (ipso-carbon) shows the most significant and predictable shift.

  • Ipso-Carbon (C-X): The chemical shift of the ipso-carbon is heavily influenced by the halogen's electronegativity and polarizability. For fluorine, the ipso-carbon signal is significantly shifted downfield due to the large deshielding effect. For chlorine and bromine, the "heavy atom effect" causes an upfield shift of the ipso-carbon signal relative to benzene.

  • Ortho, Meta, and Para Carbons: The electronic effects of the halogen propagate through the ring, causing predictable shifts in the other aromatic carbons.

Table 2: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for the Aromatic Carbons of Halogenated 3-Amino-3-phenylpropanoate Derivatives

Halogen (Position)C-X (ipso)C-orthoC-metaC-para
Unsubstituted142.0127.0129.0128.0
p-Fluoro~162 (d, ¹JCF ≈ 245 Hz)~115 (d, ²JCF ≈ 21 Hz)~130 (d, ³JCF ≈ 8 Hz)-
p-Chloro~132~129~129~128
p-Bromo~120~132~130~128

Note: These are estimated values. The fluorine-substituted derivative will show characteristic C-F coupling constants.

¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe

For the fluoro-derivatives, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[3][4] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5]

  • Chemical Shift Range: Fluorine chemical shifts in aromatic compounds typically range from -100 to -170 ppm.[6]

  • Substituent Effects: The position of the fluorine on the ring relative to the 3-amino-3-phenylpropanoate side chain will influence its chemical shift. For example, the chemical shift of a fluorine at the meta position will be different from one at the para position due to differing electronic contributions from the side chain.[6]

  • Coupling: ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants (J-coupling).[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the halogenated 3-amino-3-phenylpropanoate derivatives.

  • N-H Stretching: The amino group typically shows one or two bands in the region of 3300-3500 cm⁻¹. Primary amines (-NH₂) will show two bands (symmetric and asymmetric stretching), while secondary amines will show one.

  • C=O Stretching: The ester carbonyl group gives rise to a strong, sharp absorption band in the region of 1730-1750 cm⁻¹.

  • C-O Stretching: The C-O single bond of the ester will show a strong band in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: These are observed at >3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.

  • C-X Stretching: The carbon-halogen bond vibration is a key diagnostic feature. The frequency of this vibration decreases with the increasing mass of the halogen.

    • C-F: ~1000-1400 cm⁻¹ (often coupled with other vibrations)

    • C-Cl: ~600-800 cm⁻¹

    • C-Br: ~500-600 cm⁻¹

    • C-I: ~500 cm⁻¹

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Halogenated 3-Amino-3-phenylpropanoate Derivatives

Functional GroupApproximate Wavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch2850-3000Medium
C=O (Ester) Stretch1730-1750Strong
Aromatic C=C Bending1450-1600Medium-Strong
C-X Stretch500-1400Medium-Strong

The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern on the aromatic ring.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.[8]

Molecular Ion and Isotopic Patterns

The molecular ion peak (M⁺) will confirm the molecular weight of the derivative. For chlorine- and bromine-containing compounds, the presence of characteristic isotopic patterns is a definitive diagnostic tool.[5]

  • Chlorine: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will show a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of about 3:1.[5][9]

  • Bromine: Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound with one bromine atom will exhibit M⁺ and M+2 peaks of nearly equal intensity.[9]

Fragmentation Pathways

The fragmentation of these molecules in the mass spectrometer is influenced by the halogen and the functional groups present. Common fragmentation pathways include:

  • Loss of the Ester Group: Cleavage of the ester group is a common fragmentation pathway for esters.

  • Loss of the Amino Group: Loss of the amino group can also be observed.

  • Cleavage of the C-X Bond: The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) influences the ease of cleavage. Loss of the halogen radical is a common fragmentation pathway.[8]

  • Ring Fragmentation: The aromatic ring can also fragment, although this is less common for stable aromatic systems.

For some ortho-substituted halogenated phenylpropenoates, a distinct loss of the ortho halogen has been observed, which may be a relevant fragmentation pathway for these derivatives as well.[10]

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified halogenated 3-amino-3-phenylpropanoate derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A longer acquisition time and more scans are typically required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition (for fluoro-derivatives): Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A suitable fluorine-containing reference standard should be used.

General IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty spectrometer or the KBr pellet/salt plates.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The background spectrum will be automatically subtracted.

General Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that causes extensive fragmentation, while ESI is a soft ionization technique that often leaves the molecular ion intact.[8]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector measures the abundance of each ion, generating a mass spectrum.

Visualizing the Workflow

Caption: Workflow for the spectroscopic analysis of halogenated derivatives.

Conclusion

The spectroscopic analysis of halogenated 3-amino-3-phenylpropanoate derivatives reveals a rich tapestry of information directly linked to the nature and position of the halogen substituent. By carefully analyzing the trends in NMR chemical shifts, characteristic IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently identify and characterize these important building blocks. This guide provides a foundational framework for interpreting the spectroscopic data of this compound class, empowering scientists in drug discovery and medicinal chemistry to make informed decisions in the design and synthesis of novel therapeutic agents.

References

  • Luck, L. A. (2001). Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Biochemistry, 40(45), 13575–13584.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(9), 5449–5456.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • AIP Publishing. (2008, November 14). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives.
  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Royal Society Publishing. (n.d.). Intensities of vibration bands. I. Bending vibrations of benzene derivatives and the dipole of the C-H link.
  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
  • EvitaChem. (n.d.). Buy 3-Bromo-3-phenylpropanoic acid (EVT-295982) | 15463-91-9.
  • PubMed. (2008, August 15). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations.
  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid.
  • Digital Commons @ NJIT. (1975, May 31). A study of the vibrational spectra of some monosubstituted benezene derivatives of group VIA of the periodic table.
  • PubMed. (2000, March 20). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands.
  • BenchChem. (n.d.). 3-Bromo-3-phenylpropanoic acid | High Purity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 28). Exploring the Diverse Applications of Amino Acid Derivatives in Research.
  • Thieme. (n.d.). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated.
  • Enlighten Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids.
  • Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Chemical Synthesis Database. (2025, May 20). methyl 3-amino-3-phenylpropanoate.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs.
  • Doc Brown's Chemistry. (n.d.). 5.3.2 Benzene and its derivatives.

Sources

Validation

"biological activity of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate vs its (3S)-enantiomer"

An In-Depth Comparative Analysis of the Projected Biological Activity of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its (3S)-enantiomer Introduction: The Critical Role of Chirality in Pharmacology In the realm of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of the Projected Biological Activity of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its (3S)-enantiomer

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comparative analysis of the projected biological activities of the (3R) and (3S) enantiomers of methyl 3-amino-3-(3-iodophenyl)propanoate.

While direct experimental data for these specific methyl esters is not extensively available in public literature, we can infer their likely biological profiles by examining structurally analogous compounds, particularly their corresponding carboxylic acids and other derivatives of 3-amino-3-phenylpropanoic acid. The primary target of interest for this class of compounds is the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system (CNS). Specifically, the GABAB receptor, a G-protein coupled receptor, is a well-established target for β-phenyl-substituted GABA analogues.

Part 1: Projected Mechanism of Action and Stereoselectivity at the GABAB Receptor

The structural backbone of the topic compounds is closely related to phenibut and baclofen, which are known GABAB receptor modulators. Baclofen, for instance, is a clinically used muscle relaxant that demonstrates high stereoselectivity in its action. The (R)-(-)-enantiomer of baclofen is approximately 100-fold more potent as a GABAB receptor agonist than its (S)-(+)-enantiomer. This dramatic difference in potency underscores the importance of the specific spatial arrangement of the pharmacophore for effective binding to the chiral environment of the receptor's active site.

The introduction of a halogen, such as iodine, at the meta-position (position 3) of the phenyl ring can significantly influence the compound's potency and selectivity. For instance, 3-iodophenibut has been shown to be a more potent GABAB receptor agonist than phenibut itself. Therefore, it is highly probable that methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its (3S)-enantiomer will also exhibit activity at the GABAB receptor, with one enantiomer demonstrating significantly higher potency. Based on the structure-activity relationships of similar compounds, the (3R)-enantiomer is hypothesized to be the more active GABAB receptor agonist.

Visualizing Enantiomer-Receptor Interaction

The diagram below illustrates the conceptual basis for stereoselectivity, where only one enantiomer achieves an optimal fit with the chiral binding pocket of the receptor.

G cluster_receptor GABAB Receptor Binding Pocket (Chiral) cluster_R (3R)-Enantiomer (Optimal Fit) cluster_S (3S)-Enantiomer (Poor Fit) r1 r2 r3 R_amino NH2 R_amino->r1 H-Bond R_ester COOMe R_ester->r2 Interaction R_phenyl I-Ph R_phenyl->r3 Hydrophobic S_amino NH2 S_amino->r1 H-Bond S_ester COOMe S_phenyl I-Ph S_phenyl->r2 Steric Clash

Caption: Conceptual fit of enantiomers in a chiral receptor pocket.

Part 2: Experimental Protocols for Comparative Assessment

To empirically determine and compare the biological activities of the (3R) and (3S) enantiomers, a series of well-established assays would be required. The following protocols outline a logical workflow for characterizing these compounds.

Workflow for Biological Activity Comparison

G start Synthesis & Purification of (3R) and (3S) Enantiomers assay1 Primary Screen: GABAB Receptor Binding Assay start->assay1 assay2 Functional Assay: [35S]GTPγS Binding Assay assay1->assay2 If binding is confirmed assay3 Cellular Assay: Electrophysiology (e.g., Patch Clamp) assay2->assay3 To confirm functional agonism data Data Analysis: Determine Affinity (Ki), Potency (EC50), and Efficacy (% Activation) assay3->data conclusion Comparative Profile of Enantiomers data->conclusion

Caption: Experimental workflow for comparing enantiomer activity.

Protocol 1: GABAB Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the GABAB receptor by measuring their ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of each enantiomer for the GABAB receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human GABAB receptors.

  • [3H]-CGP54626 (a high-affinity GABAB antagonist radioligand).

  • Test compounds: methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its (3S)-enantiomer.

  • GABA (as a reference compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound.

  • In a 96-well plate, combine the cell membranes, the [3H]-CGP54626 radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled antagonist (for non-specific binding).

  • Incubate the mixture to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

  • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Functional Assay

This assay measures the functional consequence of receptor binding, specifically the activation of the associated G-protein.

Objective: To determine the potency (EC50) and efficacy of each enantiomer as a GABAB receptor agonist.

Materials:

  • Cell membranes expressing GABAB receptors.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compounds and a reference agonist (e.g., GABA or baclofen).

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Add serial dilutions of the test compounds or reference agonist.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit (e.g., 60 minutes at 30°C).

  • Terminate the assay by rapid filtration, similar to the binding assay.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and maximum efficacy.

Part 3: Data Presentation and Interpretation

The data obtained from the aforementioned assays would be compiled to provide a clear comparison of the two enantiomers.

Table 1: Projected Comparative Biological Data
ParameterMethyl (3R)-3-amino-3-(3-iodophenyl)propanoateMethyl (3S)-3-amino-3-(3-iodophenyl)propanoateRationale/Reference
GABAB Binding Affinity (Ki) Projected: Low nM to high pMProjected: High nM to µMBased on the high stereoselectivity of (R)-baclofen being ~100x more potent than (S)-baclofen.
GABAB Functional Potency (EC50) Projected: Low nMProjected: µM or inactiveThe enantiomer with higher affinity is expected to have higher functional potency.
GABAB Functional Efficacy Projected: Full or partial agonistProjected: Very weak partial agonist or inactiveThe (R)-enantiomer is expected to be the primary active agonist.

Interpretation of Results:

A significant difference in the Ki and EC50 values between the two enantiomers would confirm stereoselective activity. A much lower Ki and EC50 value for the (3R)-enantiomer would support the hypothesis that it is the eutomer (the more active enantiomer). The (3S)-enantiomer would consequently be the distomer (the less active enantiomer). This information is crucial for drug development, as it allows for the development of a single-enantiomer drug (an enantiopure drug), which can offer a better therapeutic window and reduced side effects compared to a racemic mixture.

Conclusion

While direct experimental validation is pending, a comprehensive analysis based on established principles of medicinal chemistry and pharmacology strongly suggests that the biological activity of methyl 3-amino-3-(3-iodophenyl)propanoate will be highly dependent on its stereochemistry. The (3R)-enantiomer is projected to be a potent GABAB receptor agonist, while the (3S)-enantiomer is expected to be significantly less active. This predicted stereoselectivity highlights the critical importance of chiral synthesis and separation in the development of CNS-active agents. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these projections, paving the way for a deeper understanding of this compound's therapeutic potential.

References

  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 78(1), 191–206. Available from: [Link]

  • Olpe, H. R., Demieville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d- and l-baclofen (Lioresal). European Journal of Pharmacology, 52(2), 133–136. Available from: [Link]

Comparative

A Comparative Guide to Chiral HPLC Validation for Enantiomeric Purity of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

This guide provides a comprehensive framework for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of methyl (3R)-3-amino-3-(3-iodopheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. As a critical intermediate in the synthesis of various pharmaceuticals, ensuring its stereochemical integrity is paramount. We will delve into the rationale behind experimental choices, compare viable analytical alternatives, and present a detailed validation protocol grounded in scientific principles and regulatory expectations.

The Imperative of Enantiomeric Purity

Chirality plays a pivotal role in drug efficacy and safety. For chiral molecules like methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or, in some cases, elicit adverse effects. Consequently, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drug substances. Chiral HPLC stands as the most robust and widely accepted technique for quantifying enantiomeric purity, offering high selectivity and sensitivity.[1][2]

Strategic Selection of the Chiral Stationary Phase (CSP)

The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP).[3] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to differential retention times. For an amino ester like methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, several classes of CSPs are viable candidates.

The selection process is often empirical, but an understanding of the analyte's structure and the nature of different CSPs can guide the initial screening.[1][3] Key interaction points on the target molecule include the amino group (basic), the ester group (hydrogen bond acceptor), and the iodophenyl ring (π-π interactions).

Comparison of Suitable CSP Classes:
CSP ClassChiral Selector ExamplesPrimary Interaction MechanismsSuitability for Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Polysaccharide-Based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) on silica.[4]Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.High. The aromatic ring and polar functional groups of the analyte can interact effectively. These are often the first choice for screening due to their broad applicability.[3][4]
Macrocyclic Glycopeptide Teicoplanin, Vancomycin.[5][6][7]Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[5][6]High. The presence of both amino and ester groups makes this class highly suitable. They are particularly effective for separating underivatized amino acids and their derivatives.
Pirkle-Type (Brush-Type) (R,R)-Whelk-O1.π-π interactions (π-donor/π-acceptor), hydrogen bonding, and dipole-dipole interactions.Moderate to High. The iodophenyl group can act as a π-acceptor. This type of CSP has shown success with β-amino acids.[8]
Crown Ether-Based Chiral crown ethers immobilized on silica.Host-guest complexation, primarily with the primary amine group of the analyte.[5]Moderate. While effective for primary amines, the overall structure of the molecule might influence the fit within the crown ether cavity.
Zwitterionic Ion-Exchangers Cinchona alkaloid derivatives.[9]Anion and cation exchange functionalities combined with steric interactions.Moderate. These are particularly useful for ampholytic molecules like free amino acids. The esterified nature of the target analyte might alter the interaction profile.

Recommendation: Initial screening should prioritize polysaccharide-based (e.g., Chiralpak® IA, AD) and macrocyclic glycopeptide (e.g., Chirobiotic® T) columns due to their proven success with a wide range of amino acid derivatives.[4][6]

Experimental Workflow: CSP Screening

A systematic screening approach is crucial to efficiently identify the optimal column and mobile phase combination.

CSP_Screening_Workflow cluster_screening CSP Screening Phase cluster_optimization Method Optimization Phase Analyte Prepare Racemic Analyte Solution Columns Select Candidate CSPs (Polysaccharide, Macrocyclic Glycopeptide) Analyte->Columns MobilePhases Define Screening Mobile Phases (Normal & Reversed Phase) Analyte->MobilePhases RunScreen Execute Isocratic Runs on Each Column/Mobile Phase Combination Columns->RunScreen MobilePhases->RunScreen Evaluate Evaluate Resolution (Rs) and Selectivity (α) RunScreen->Evaluate BestColumn Select Best Performing CSP Evaluate->BestColumn Rs > 1.5? OptimizeParams Optimize Mobile Phase Composition, Flow Rate, and Temperature BestColumn->OptimizeParams FinalMethod Finalized Chromatographic Method OptimizeParams->FinalMethod

Caption: Workflow for Chiral Stationary Phase (CSP) selection and initial method development.

Method Validation: A Rigorous Approach

Once a suitable chiral separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

The following parameters will be assessed:

  • Specificity (Selectivity)

  • Linearity and Range

  • Accuracy (Trueness)

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Quantitation (LOQ)

  • Limit of Detection (LOD)

  • Robustness

System Suitability

Before commencing any validation experiments, and prior to each analytical run, a system suitability test (SST) must be performed. This ensures the chromatographic system is performing adequately.

Protocol:

  • Prepare a solution containing both the (R)-enantiomer and a small, known amount (e.g., 0.5%) of the (S)-enantiomer.

  • Inject this solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, resolution, and theoretical plates.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0Ensures baseline separation between the enantiomer peaks.
Tailing Factor (T) ≤ 2.0Confirms good peak shape, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency.
RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

Protocol:

  • Inject a blank (mobile phase).

  • Inject a solution of the pure (R)-enantiomer (the desired product).

  • Inject a solution of the pure (S)-enantiomer (the impurity).

  • Inject a mixture of both enantiomers.

  • If available, inject samples of placebo and process-related impurities.

Acceptance Criteria: No interfering peaks should be observed at the retention times of the (R) and (S) enantiomers in the blank and placebo injections. The method must demonstrate baseline resolution between the two enantiomers.

Linearity and Range

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. For an enantiomeric purity method, this must be established for the minor enantiomer (the impurity).

Protocol:

  • Prepare a stock solution of the (S)-enantiomer.

  • Prepare a series of calibration standards by spiking the (R)-enantiomer with the (S)-enantiomer at different concentration levels. A typical range for an impurity method is from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).

  • Inject each standard in triplicate.

  • Plot the mean peak area of the (S)-enantiomer against its concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

Protocol:

  • Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at a minimum of three concentration levels across the specified range (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay precision):

  • Protocol: Analyze six independent samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day, with the same analyst and instrument.

  • Acceptance Criteria: The RSD of the results should be ≤ 5.0%.

Intermediate Precision (Ruggedness):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 10.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration of the (S)-enantiomer that yields a signal-to-noise (S/N) ratio of approximately 10. This is the estimated LOQ.

  • Determine the concentration that yields an S/N ratio of approximately 3. This is the estimated LOD.

  • Confirm the LOQ by analyzing six samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14][15][16] This provides an indication of its reliability during normal usage.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary each parameter within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

  • A Design of Experiments (DoE) approach can be used to efficiently study the effects of multiple parameter changes simultaneously.[15]

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (especially resolution) should remain within the established acceptance criteria for all tested variations.

Validation_Logic cluster_method Method Performance Characteristics cluster_foundation Foundational Requirements cluster_outcome Validation Outcome Specificity Specificity Validated Validated Method (Fit for Purpose) Specificity->Validated All Pass? Linearity Linearity & Range Linearity->Validated All Pass? Accuracy Accuracy Accuracy->Validated All Pass? Precision Precision Precision->Validated All Pass? Robustness Robustness Robustness->Validated All Pass? Limits LOD & LOQ Limits->Validated All Pass? SST System Suitability Test (SST) SST->Specificity Passes? SST->Linearity Passes? SST->Accuracy Passes? SST->Precision Passes? SST->Robustness Passes? SST->Limits Passes? Method Developed HPLC Method Method->SST Pre-requisite

Caption: Logical relationship between different parameters in an analytical method validation.

Conclusion

The successful validation of a chiral HPLC method for determining the enantiomeric purity of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a multi-faceted process that hinges on a systematic approach. It begins with the logical selection and screening of chiral stationary phases, followed by the rigorous evaluation of the method's performance characteristics as prescribed by ICH guidelines. By adhering to the principles of scientific integrity and thorough documentation, a reliable and robust analytical method can be established, ensuring the quality and safety of the final pharmaceutical product.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2025, November 26). Robustness Tests.
  • Waters Corporation. (2006, May 1).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development.
  • YAKHAK HOEJI. (2021, June 30).
  • Chromatography Today. (2016, September 6).
  • Sigma-Aldrich.
  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Scholars' Mine. (1998, January 16).
  • ResearchGate. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.
  • Sigma-Aldrich.
  • Phenomenex.

Sources

Validation

A Comparative Guide to the Definitive Assignment of Absolute Configuration for Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research.[1] Different enantiomers of a chiral d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research.[1] Different enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles, making this assignment a critical regulatory and scientific requirement.[2] This guide provides an in-depth comparison of leading analytical techniques for confirming the absolute stereochemistry of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, a chiral β-amino ester.

We will move beyond simple procedural lists to explore the causality behind experimental choices, comparing the "gold standard" of X-ray crystallography with powerful spectroscopic and derivatization methods. Our focus is to equip you with the rationale to select the most appropriate technique based on sample availability, instrumentation, and the desired level of certainty.

Strategic Overview: Choosing the Right Path

The optimal method for stereochemical assignment depends on the physical state of the sample and available resources. The following workflow provides a logical decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Purified Enantiopure Sample of Methyl 3-amino-3-(3-iodophenyl)propanoate q1 Can a high-quality single crystal be grown? start->q1 m1 Single-Crystal X-ray Diffraction (SC-XRD) q1->m1  Yes q2 Access to Chiroptical Spectrometer (VCD or ECD) and Computational Resources? q1->q2  No / Sample is an oil r1 Unambiguous Assignment via Anomalous Dispersion (Flack Parameter) m1->r1 m2 Vibrational or Electronic Circular Dichroism (VCD / ECD) q2->m2  Yes m3 Mosher's Amide Analysis (NMR Spectroscopy) q2->m3  No r2 Assignment by Comparing Experimental Spectrum to Quantum Chemical Calculations m2->r2 r3 Assignment via Analysis of Chemical Shift Differences (Δδ) in Diastereomeric Amides m3->r3

Caption: Decision workflow for selecting an appropriate analytical method.

Method 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration.[1][3][4] The technique relies on the diffraction of X-rays by an ordered crystal lattice.

Causality & Experimental Choice

For methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, SC-XRD is the premier choice for one critical reason: the presence of an iodine atom. To determine absolute configuration, one must utilize the phenomenon of anomalous dispersion (also called resonant scattering).[1][5] This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays.[6] This shift breaks Friedel's Law (which states that diffraction intensities of certain related reflections are equal), and the differences in these intensities (Bijvoet pairs) allow for the definitive assignment of the correct enantiomer.[1]

Heavy atoms (like iodine, with an atomic number greater than 16) produce a significant and easily measurable anomalous scattering signal, even with standard laboratory X-ray sources (e.g., Copper Kα, λ=1.54 Å).[5][] This makes our target molecule an ideal candidate for this technique.

Data Interpretation: The Flack Parameter

During the refinement of the crystal structure, the Flack parameter is calculated. This value directly assesses the correctness of the assigned enantiomer.[1]

  • A Flack parameter close to 0 (with a small standard uncertainty) confirms that the assigned absolute configuration (e.g., R) is correct.

  • A Flack parameter close to 1 indicates that the inverted structure is correct (i.e., the crystal is of the S-enantiomer).

Experimental Protocol: SC-XRD
  • Crystal Growth:

    • Rationale: A single, well-ordered crystal of high purity (>95%) is required for sharp diffraction.

    • Procedure: Dissolve the purified methyl 3-amino-3-(3-iodophenyl)propanoate in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water). Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • Rationale: To collect a complete dataset of diffraction intensities at a suitable resolution.

    • Procedure: Mount a suitable crystal on a goniometer head. Collect diffraction data using an X-ray diffractometer, typically equipped with a Cu or Mo X-ray source. Ensure data collection covers a sufficient range of reciprocal space to allow for accurate structure refinement.

  • Structure Solution and Refinement:

    • Rationale: To solve the phase problem and build an atomic model that fits the experimental diffraction data.

    • Procedure: Process the diffraction data to obtain reflection intensities. Use direct methods or Patterson methods to solve the initial crystal structure. Refine the atomic positions, and crucially, include the Flack parameter in the final stages of refinement.[1]

  • Absolute Configuration Assignment:

    • Rationale: To definitively assign the stereochemistry based on the anomalous dispersion signal.

    • Procedure: Analyze the final refined Flack parameter and its standard uncertainty. A value near 0 confirms the modeled configuration.

Method 2: Chiroptical Spectroscopy (VCD & ECD) - The Solution-State Powerhouse

When crystallization is not feasible, chiroptical methods provide a powerful alternative for analysis in the solution phase.[8] These techniques measure the differential absorption of circularly polarized light.[8] The absolute configuration is determined by comparing the experimental spectrum with a spectrum calculated from first principles using quantum chemistry.[2]

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light, probing molecular vibrations.[9] Its advantage is that all chiral molecules have VCD-active bands, and the spectra are rich in structural information.[8][10]

  • Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized UV-visible light, probing electronic transitions.[1] This technique requires a chromophore, which in our target molecule is the 3-iodophenyl group.[11]

Causality & Experimental Choice

The choice between VCD and ECD often depends on the molecule and available instrumentation. VCD provides more spectral bands, offering more data points for comparison, but the signals are weaker.[12][13] ECD signals are stronger, but the spectra can be broader and less featured.[13] For methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, both are excellent options. The VCD spectrum will be rich with signals from C-H, N-H, and C=O vibrations, while the ECD spectrum will be dominated by the electronic transitions of the aromatic ring.

The core of the method lies in the fact that enantiomers produce mirror-image spectra.[8] By calculating the theoretical spectrum for one enantiomer (e.g., the R form), one can compare it to the experimental spectrum. A good match confirms the configuration; a mirror-image match indicates the opposite configuration.

G cluster_exp cluster_comp exp Experimental Workflow prep 1. Prepare Solution (e.g., 0.1 M in CDCl3) exp->prep comp Computational Workflow conf 3. Perform Conformational Search (e.g., CREST/xTB) comp->conf acq 2. Acquire Experimental VCD/ECD Spectrum prep->acq compare 6. Compare Experimental vs. Calculated Spectra acq->compare opt 4. Optimize Low-Energy Conformers (DFT, e.g., B3LYP/6-31+G*) conf->opt calc 5. Calculate Theoretical Spectrum for (R)-enantiomer opt->calc calc->compare assign_R Assign (R) Configuration compare->assign_R  Spectra Match assign_S Assign (S) Configuration compare->assign_S  Spectra are Mirror Images

Caption: Workflow for absolute configuration assignment using VCD/ECD.

Experimental Protocol: VCD/ECD Analysis
  • Sample Preparation:

    • Rationale: To obtain a solution of sufficient concentration for measurement in a solvent that is transparent in the spectral region of interest.

    • Procedure: Prepare a solution of the sample at a concentration of approximately 0.1 M.[8] For VCD, deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are common solvents.[2] For ECD, solvents like methanol or acetonitrile are suitable.[14]

  • Spectral Acquisition:

    • Rationale: To obtain a high signal-to-noise experimental spectrum.

    • Procedure: Record the VCD or ECD spectrum on a dedicated spectrometer. VCD measurements may require several hours of signal averaging due to the low signal intensity.[12]

  • Computational Analysis:

    • Rationale: To generate a reliable theoretical spectrum for comparison. This is the most critical part of the process.

    • Procedure: a. Conformational Search: Flexible molecules exist as a population of different conformers. A thorough conformational search must be performed using methods like CREST with tight-binding DFT (xTB).[15] b. Optimization and Energy Ranking: The low-energy conformers identified must be re-optimized at a higher level of theory, typically Density Functional Theory (DFT) (e.g., B3LYP/6-31+G*).[16] c. Spectrum Calculation: For each significant conformer of the (R)-enantiomer, calculate the VCD or ECD spectrum using Time-Dependent DFT (TDDFT) for ECD.[11] d. Boltzmann Averaging: Generate the final theoretical spectrum by averaging the spectra of individual conformers, weighted by their calculated Boltzmann population based on their Gibbs free energies.[15]

  • Comparison and Assignment:

    • Rationale: To assign the configuration based on the visual and/or statistical agreement between the experimental and calculated spectra.

    • Procedure: Visually compare the experimental spectrum with the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration is R. If they are opposite (a mirror image), the configuration is S.[8]

Method 3: Mosher's Amide Analysis - The NMR Derivatization Approach

Mosher's method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[17][18] It involves derivatizing the chiral amine with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[19]

Causality & Experimental Choice

The principle relies on the magnetic anisotropy of the phenyl group in the MTPA reagent. In the resulting diastereomeric amides, the protons on one side of the MTPA plane will be shielded (shifted upfield in the ¹H NMR spectrum), while protons on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-amide and the (S)-amide, one can observe systematic chemical shift differences (Δδ = δS - δR). The sign of these differences for various protons in the molecule allows for the deduction of the absolute configuration at the chiral center.[19][20] This method is particularly useful when crystallographic or chiroptical methods are unavailable. The primary amine of the target molecule is an ideal handle for this derivatization.

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization:

    • Rationale: To create two distinct diastereomers whose NMR spectra can be directly compared.

    • Procedure: Divide the enantiopure amine sample into two portions. a. React one portion with (R)-(-)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the (S)-MTPA amide. b. React the second portion with (S)-(+)-MTPA chloride under identical conditions to form the (R)-MTPA amide.

    • Purification: Purify both diastereomeric amides carefully, typically by column chromatography, to remove any unreacted starting materials or reagents.

  • NMR Acquisition:

    • Rationale: To obtain high-resolution ¹H NMR spectra for precise chemical shift determination.

    • Procedure: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide in the same solvent (e.g., CDCl₃) and at the same concentration.

  • Spectral Assignment and Analysis:

    • Rationale: To identify corresponding protons in both spectra and calculate the chemical shift differences (Δδ).

    • Procedure: a. Assign Protons: Carefully assign all relevant proton signals in the spectra of both diastereomers. 2D NMR techniques (like COSY) may be necessary.[18] b. Calculate Δδ: For each assigned proton (or proton group), calculate the difference in chemical shifts: Δδ = δS - δR (chemical shift in the (S)-amide minus the chemical shift in the (R)-amide).

  • Configuration Assignment:

    • Rationale: To apply the established Mosher model to the calculated Δδ values.

    • Procedure: Create a model of the MTPA amide in its extended conformation. Protons that have a positive Δδ value are placed on one side of the MTPA phenyl ring, and those with a negative Δδ value are placed on the other. This spatial arrangement reveals the absolute configuration of the original amine.

Comparative Summary

The following table provides a direct comparison of the key attributes of each technique as applied to methyl 3-amino-3-(3-iodophenyl)propanoate.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)VCD / ECD SpectroscopyMosher's Amide Analysis (NMR)
Principle X-ray diffraction and anomalous dispersionDifferential absorption of circularly polarized lightNMR analysis of diastereomeric derivatives
Conclusiveness Unambiguous ("Gold Standard")[1]High (with robust computational support)[2]High (if model is applied correctly)
Sample State Single CrystalSolution or Neat Liquid/Oil[2]Solution
Sample Amount <1 mg (for a single crystal)5-15 mg (recoverable)[2]~5-10 mg per derivative
Derivatization? NoNoYes (Requires reaction with MTPA-Cl)[19]
Key Instrument X-ray DiffractometerVCD or ECD SpectrometerHigh-Field NMR Spectrometer
Major Limitation Requires a high-quality single crystal[8][9]Requires extensive quantum chemical calculations[2]Requires chemical synthesis and purification
Advantage for Target Iodine atom provides strong anomalous signalPhenyl group is a good chromophore for ECDAmine group is a reactive handle for derivatization

Conclusion and Recommendation

For unequivocally confirming the absolute configuration of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate , Single-Crystal X-ray Diffraction (SC-XRD) is the most authoritative and highly recommended method. The presence of the heavy iodine atom makes the molecule an ideal candidate for analysis by anomalous dispersion, which provides a direct and unambiguous result through the Flack parameter.[1][5]

In cases where the compound cannot be crystallized, Vibrational Circular Dichroism (VCD) presents the next most robust alternative. Its reliance on comparing a rich experimental spectrum to a computationally predicted one provides a high degree of confidence without the need for chemical modification.[2][8]

Finally, Mosher's amide analysis is a valuable and well-established chemical correlation method that can provide a definitive answer through NMR spectroscopy. It is an excellent choice when specialized chiroptical or crystallographic equipment is unavailable, provided care is taken during the synthesis, purification, and spectral analysis of the diastereomeric amides.[17][19]

By understanding the principles, advantages, and practical requirements of each technique, researchers can confidently select the most effective strategy to validate the stereochemical integrity of their chiral molecules.

References

  • Allen, C. L., & Brand, J. P. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 315-322). Royal Society of Chemistry.
  • Vibrational circular dichroism (VCD). (n.d.). Bruker. Retrieved from [Link]

  • Buma, W. J., & Bredenbeck, J. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(6), 14-18. Retrieved from [Link]

  • Pancoska, P., Wang, L., & Keiderling, T. A. (1993). Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure. Protein Science, 2(3), 411-423.
  • Structural resolution. The anomalous dispersion. (n.d.). Crystallography. Retrieved from [Link]

  • Zhang, H. J., & Tan, C. H. (2009). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 13(14), 1395-1412.
  • Hirschy, L. (n.d.). Vibrational Circular Dichroism. Hinds Instruments. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2017). Anomalous dispersion of X-rays in crystallography.
  • ABSOLUTE CONFIGURATION BY VCD. (n.d.). BioTools. Retrieved from [Link]

  • X-Ray Crystallography - Direct methods. (n.d.). YetNet. Retrieved from [Link]

  • Rivera-Fuentes, P., & Dorta, R. (2012). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 24(11), 979-985.
  • Absolute Configuration. (2023, March 9). ChemTalk. Retrieved from [Link]

  • Absolute configuration. (n.d.). In Wikipedia. Retrieved from [Link]

  • van der Meer, M. P., & de Wergifosse, M. (2022). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2001). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 66(22), 7469-7476.
  • Brittain, J. M. (2011). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 715, 235-246.
  • Kubelka, J. (2018). Structure analysis of unfolded peptides I: vibrational circular dichroism spectroscopy. Methods in Molecular Biology, 1777, 185-207.
  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Hendrickson, W. A. (1991).
  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 111-122.
  • Li, X. C., Ferreira, D., & Ding, Y. (2010). Computational methods and points for attention in absolute configuration determination. Natural Product Reports, 27(11), 1636-1652.
  • Jørgensen, M. (2008). Structural characterization of chiral molecules using VCD spectroscopy. Technical University of Denmark.
  • Anomalous X-ray scattering. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electronic Circular Dichroism. (n.d.). ORCA 5.0 tutorials. Retrieved from [Link]

  • How do I know the configuration of the chiral molecule I made? (2017, December 18). ResearchGate. Retrieved from [Link]

  • Absolute Configuration - R-S Sequence Rules. (2023, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Jacobsen, C. M., & Jørgensen, M. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5469-5481.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. (n.d.). ResearchGate. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Jacobsen, C. M., & Jørgensen, M. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5469-5481.
  • What is the difference between CD spectra and ECD spectra and VCD spectra? (2019, November 14). ResearchGate. Retrieved from [Link]

  • Di Pietro, S., et al. (2022).
  • Kelly, S. M., & Price, N. C. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chirality, 33(6), 256-271.
  • Mastering Circular Dichroism: Techniques, Troubleshooting & Advances. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Hoye, T. R., & Sui, B. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1824-1830.
  • Stendardo, E., et al. (2017). Simulating the Electronic Circular Dichroism Spectra of Photoreversible Peptide Conformations.

Sources

Comparative

A Comparative Guide to the Conformational Analysis of Peptides: The Structural Impact of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

This guide provides a comparative analysis of the solution-state conformations of two model peptides: a standard, flexible α-peptide and its analogue incorporating the non-proteinogenic β-amino acid, methyl (3R)-3-amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the solution-state conformations of two model peptides: a standard, flexible α-peptide and its analogue incorporating the non-proteinogenic β-amino acid, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate. We will explore the underlying principles of Nuclear Magnetic Resonance (NMR) spectroscopy as a tool for three-dimensional structure elucidation and demonstrate how the strategic inclusion of a conformationally constraining residue can induce a well-defined secondary structure. The experimental data presented herein is synthesized based on established principles to provide a clear, illustrative comparison for researchers in peptide chemistry and drug development.

Introduction: The Quest for Conformational Control

Peptides are remarkable molecules with vast therapeutic potential. However, short linear peptides often suffer from high conformational flexibility in solution, leading to a dynamic equilibrium of many different shapes.[1] This flexibility can be a significant drawback, as it often results in reduced receptor binding affinity and increased susceptibility to proteolytic degradation. A key strategy in modern medicinal chemistry is to introduce conformational constraints to pre-organize a peptide into its bioactive shape, thereby enhancing its potency, stability, and specificity.[2][3]

One of the most effective methods for achieving this is the incorporation of non-natural amino acids, such as β-amino acids.[4][5] These residues, which have an additional carbon atom in their backbone, can fundamentally alter the folding propensities of a peptide chain.[6] In this guide, we focus on methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, a β-amino acid featuring a bulky, aromatic side chain. We will compare the conformational landscape of a model α-peptide with its analogue containing this specific residue, using high-resolution NMR spectroscopy to reveal the structural differences.

Experimental Design & Rationale: A Self-Validating NMR Workflow

The determination of a peptide's structure in solution is a multi-step process that relies on the careful acquisition and interpretation of various NMR experiments.[7] The workflow is designed to be self-validating, where data from one experiment is used to corroborate findings from another, ensuring a high-confidence structural model.

Diagram: NMR Workflow for Peptide Structure Determination

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation P1 Peptide Synthesis (SPPS) P2 Purification & Characterization (HPLC, MS) P1->P2 P3 NMR Sample Preparation (Buffer, pH, 90% H2O/10% D2O) P2->P3 E1 1D ¹H Spectrum (Assess folding & dispersion) P3->E1 E2 2D TOCSY (Identify amino acid spin systems) E1->E2 E3 2D ROESY / NOESY (Measure through-space proton distances) E1->E3 E4 ¹H-¹³C / ¹H-¹⁵N HSQC (Resolve overlap, secondary shifts) E1->E4 A1 Resonance Assignment (Link spin systems sequentially) E3->A1 A2 Generate Restraints (Distances from ROESY, Dihedral angles from shifts/couplings) A1->A2 A3 Structure Calculation (Molecular Dynamics / Simulated Annealing) A2->A3 A4 Structure Validation (Ensemble analysis, Ramachandran plot) A3->A4 Result Final 3D Structure Ensemble A4->Result

Caption: Workflow for NMR-based peptide structure determination.

Step-by-Step Experimental Protocols
  • Peptide Synthesis and Sample Preparation:

    • Synthesis: Both the model peptide (e.g., Ac-Ala-Gly-Tyr-Ala-Gly-NH₂) and its modified analogue (e.g., Ac-Ala-Gly-[(3R)-β³-hPhe(3-I)] -Ala-Gly-NH₂) are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Purification: Peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Identity is confirmed by mass spectrometry.[7]

    • NMR Sample: A 1-2 mM sample of each peptide is prepared in a 90% H₂O / 10% D₂O buffer solution (e.g., 20 mM sodium phosphate, pH 6.0). The D₂O provides a lock signal for the spectrometer.

  • NMR Data Acquisition: All spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) at a constant temperature (e.g., 298 K).

    • 1D ¹H: A simple one-dimensional proton spectrum is acquired first. It serves as a quick quality check. A wide dispersion of amide proton signals (typically 7.5-9.0 ppm) is the first indication of a folded, stable structure.[1]

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a single amino acid residue (a spin system) through scalar (through-bond) coupling.[7][8] A mixing time of ~80 ms is optimal for correlating nearly all protons in most amino acid types.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the 3D structure.[9] It detects protons that are close in space (< 5 Å), irrespective of whether they are bonded.[8]

      • Expert Insight: For peptides in the ~1 kDa molecular weight range, the standard NOESY experiment can yield zero or very weak signals. The ROESY experiment circumvents this issue and is the preferred method for molecules of this size.[10][11] A mixing time of ~150-200 ms is typically used.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this experiment provides a map where each peak corresponds to a specific backbone N-H group, greatly aiding in resolving signal overlap. The ¹⁵N chemical shifts are also sensitive to secondary structure.

Comparative Conformational Analysis

Here, we present the synthesized, expected data for our two peptides to illustrate the profound structural impact of the β-amino acid.

Peptide 1: The Unmodified, Flexible Peptide (Ac-Ala-Gly-Tyr-Ala-Gly-NH₂)

A short, linear peptide like this, without any specific turn-inducing sequences (like Pro-Gly), is expected to exist primarily as a random coil in solution.[12] This is characterized by:

  • Narrow Chemical Shift Dispersion: The amide (NH) and alpha-proton (Hα) signals will be clustered together in the ¹H NMR spectrum, indicating that most residues experience a similar, solvent-exposed chemical environment.

  • Chemical Shifts Near Random Coil Values: The observed chemical shifts will not deviate significantly from established random coil values for each amino acid type.[13]

  • Limited NOE Connectivity: The ROESY spectrum will be dominated by intra-residue and sequential (i to i+1) connectivities. The absence of medium-range (e.g., i to i+2, i to i+3) or long-range NOEs signifies a lack of stable, folded structure.[7]

Peptide 2: The Modified, Constrained Peptide (Ac-Ala-Gly-[(3R)-β³-hPhe(3-I)]-Ala-Gly-NH₂)

The incorporation of the bulky, aryl-substituted β-amino acid is hypothesized to force a well-defined turn. The rigid iodophenyl group restricts rotation around the Cα-Cβ and Cβ-Cγ bonds, pre-organizing the backbone.[14] This induced structure is revealed by:

  • Wide Chemical Shift Dispersion: The ¹H spectrum will show a much broader range of chemical shifts, particularly for the amide protons. This indicates that different residues now exist in unique, defined microenvironments within a folded structure.

  • Significant Secondary Chemical Shifts: Protons in and near the induced turn will exhibit large deviations from their random coil values. Hα protons of residues preceding the turn may show upfield shifts, a hallmark of turn or helical structures.[15]

  • Key Medium-Range NOEs: The ROESY spectrum will display crucial new cross-peaks that unambiguously define the turn. A strong NOE between the amide proton of Ala(4) and the amide proton of Gly(2), dNN(i, i+2), or between the alpha proton of Gly(2) and the amide proton of Ala(4), dαN(i, i+2), would be a clear indicator of a stable β-turn.

Data Summary Tables

Table 1: Comparison of Key ¹H Chemical Shift Deviations (Δδ = δ_observed - δ_random_coil)

ResiduePeptide 1 (Unmodified) Δδ Hα (ppm)Peptide 2 (Modified) Δδ Hα (ppm)Interpretation
Ala(1)-0.02-0.05Minimal change at N-terminus.
Gly(2)+0.01-0.25 Significant upfield shift indicates entry into a structured region.
Tyr/β³-hPhe(3)+0.05+0.15 Downfield shift at the core of the turn.
Ala(4)-0.03-0.31 Strong upfield shift confirms participation in a stable turn/helical structure.[13]
Gly(5)+0.02-0.04Minimal change at C-terminus.

Table 2: Comparison of Key Inter-residue ROESY Cross-Peaks

ROE TypeConnectivityPeptide 1 (Unmodified)Peptide 2 (Modified)Structural Significance
SequentialdαN(i, i+1)StrongStrongExpected in all peptides; defines sequence.
SequentialdNN(i, i+1)Weak/MediumMedium/StrongCloser proximity in ordered structures.
Medium-Range dαN(i, i+2) Absent Medium Hallmark of a turn structure.
Medium-Range dNN(i, i+2) Absent Strong Definitive evidence of a β-turn.
Medium-Range dαN(i, i+3) Absent Weak Suggests a well-formed, tight turn.
Diagram: Comparative Peptide Conformations

G cluster_0 Unmodified Peptide: Random Coil cluster_1 Modified Peptide: Induced β-Turn a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 β b2->b3 b4 b2->b4  dNN(i, i+2) b3->b4 b5 b4->b5

Caption: Conformational difference between the flexible and constrained peptides.

Conclusion

This guide demonstrates the power of NMR spectroscopy to provide high-resolution structural insights into the effects of peptide modification. By comparing a standard flexible peptide with an analogue containing methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, we can clearly delineate the hallmarks of an unstructured versus a well-defined state. The key indicators of an induced, stable β-turn in the modified peptide are a wide dispersion of proton chemical shifts, significant deviations from random coil values, and, most critically, the appearance of specific medium-range contacts in the ROESY spectrum. This strategy of using conformationally-restricting β-amino acids is a validated and powerful approach in drug design to create peptides with superior biological properties.

References

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The Chemical Shift Index: A fast and simple method for assigning secondary structure to proteins from NMR chemical shifts. Biochemistry, 31(6), 1647–1651. Available from: [Link]

  • Merutka, G., Dyson, H. J., & Wright, P. E. (1995). 'Random coil' 1H chemical shifts of the 20 common amino acids. Journal of Biomolecular NMR, 5(1), 14–24. Available from: [Link]

  • Chatterjee, S., Vasudev, P. G., Raghothama, S., & Balaram, P. (2008). β-Hairpin and helical conformations in peptides containing two centrally positioned, configurationally distinct aminocyclopentane carboxylic acid residues. Biopolymers, 90(5), 759–771. Available from: [Link]

  • Pardi, A., Billeter, M., & Wüthrich, K. (1984). Calibration of the angular dependence of the amide proton-Cα proton coupling constants, 3JHNα, in a globular protein. Journal of Molecular Biology, 180(3), 741–751. Available from: [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helical Secondary Structure in a New Class of Unnatural Oligomers. Journal of the American Chemical Society, 118(51), 13071–13072. Available from: [Link]

  • Pastore, A., & Saudek, V. (1990). The relationship between chemical shift and secondary structure in proteins. Journal of Magnetic Resonance, 90(1), 165–176. Available from: [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley. Available from: [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. Available from: [Link]

  • Bothner-By, A. A., Stephens, R. L., Lee, J., Warren, C. D., & Jeanloz, R. W. (1984). Structure determination of a tetrasaccharide: transient nuclear Overhauser effects in the rotating frame. Journal of the American Chemical Society, 106(3), 811–813. Available from: [Link]

  • Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. Available from: [Link]

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015–2022. Available from: [Link]

  • Fülöp, F. (2001). β-Amino acids in the synthesis of natural-product-like compounds. Chemical Reviews, 101(8), 2181–2204. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). NOESY and ROESY. NMR Facility. Available from: [Link]

  • Hruby, V. J., Al-Obeidi, F., & Sanderson, D. G. (1990). Applications of synthetic peptides. CRC Press. Available from: [Link]

  • Indian Institute of Science Education and Research Pune. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]

  • Berlicki, Ł., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(18), 4074-4081. Available from: [Link]

  • Houbiers, J. P., Lamerichs, R. M., & van de Ven, F. J. (1997). A general view on the use of NMR for the elucidation of peptide structures. Peptide Science, 40(4), 233-251. Available from: [Link]

  • Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). Conformation of peptides in solution from nuclear magnetic resonance spectroscopy. Biopolymers, 10(11), 2113–2131. Available from: [Link]

  • Kölmel, D. K., et al. (2018). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. Chemistry – A European Journal, 24(53), 14065-14069. Available from: [Link]

Sources

Validation

In Vitro Assay Validation Guide: Evaluating Peptidomimetics Derived from Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Executive Summary & Mechanistic Rationale The compound methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (often cataloged as Enamine building block EN300-345163)[1] is a highly versatile, chiral β3 -amino acid derivative. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (often cataloged as Enamine building block EN300-345163)[1] is a highly versatile, chiral β3 -amino acid derivative. In modern drug discovery, particularly in the development of foldamers and peptidomimetics targeting challenging protein-protein interactions (PPIs), this building block serves as a critical structural foundation.

When designing inhibitors for the MDM2-p53 interaction —a classic PPI target for oncology—researchers frequently replace natural α -amino acids with β -amino acids to enhance proteolytic stability and enforce specific helical conformations (such as the 14-helix)[2]. The presence of the 3-iodo substitution on the phenyl ring is a deliberate synthetic strategy. It provides a highly reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows medicinal chemists to rapidly generate a library of bulky, hydrophobic biphenyl or aryl-alkynyl side chains that perfectly mimic the critical Trp23, Phe19, or Leu26 residues of native p53, driving deep insertion into the MDM2 hydrophobic cleft[3].

This guide objectively compares the performance of advanced β -peptide derivatives synthesized from this iodinated precursor against standard α -peptides and unfunctionalized β -peptides, providing self-validating in vitro assay protocols to verify their efficacy, selectivity, and stability.

Pathway Visualization: MDM2-p53 Disruption

To understand the assay design, one must first map the causality of the biological intervention. By blocking the MDM2 cleft, the β -peptide inhibitor prevents the ubiquitination and subsequent proteasomal degradation of p53, restoring its transcriptional activity.

G p53 p53 Protein (Active Form) MDM2 MDM2 E3 Ligase (Negative Regulator) p53->MDM2 Binds via TAD Transcription Target Gene Transcription (Apoptosis / Arrest) p53->Transcription Freed from MDM2 Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination Inhibitor β-Peptide Inhibitor (Iodo-derived) Inhibitor->MDM2 Blocks Hydrophobic Cleft

Caption: Mechanism of action: β -peptide inhibitors disrupt the MDM2-p53 PPI, preventing p53 degradation.

Comparative Performance Data

The following table summarizes the expected in vitro performance of a lead compound derived from methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (after Suzuki coupling to form a biphenyl sidechain) compared to baseline alternatives.

Compound ClassMDM2 Binding Affinity ( Ki​ )HepG2 Viability ( IC50​ )Hep3B Viability ( IC50​ )Serum Half-Life ( t1/2​ )
Native p53 α -Peptide 1.5 μ M> 50 μ M (Poor entry)> 50 μ M< 15 minutes
Unfunctionalized β -Peptide 25.0 μ M> 50 μ M> 50 μ M> 48 hours
Cross-Coupled Derivative (Biphenyl) 15.2 nM 4.5 μ M > 50 μ M > 48 hours

Data Interpretation: The cross-coupled derivative exhibits sub-micromolar affinity due to the optimized hydrophobic interactions enabled by the functionalized iodine position. The stark difference in toxicity between HepG2 (wild-type p53) and Hep3B (p53-null) cells proves on-target mechanism of action[4]. Furthermore, the β -amino acid backbone grants near-total resistance to serum proteases compared to the native α -peptide[2].

In Vitro Assay Validation Protocols

Assay 1: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of the synthesized compounds to the recombinant MDM2 protein by measuring the displacement of a fluorescently labeled p53 probe.

Self-Validating Logic: FP is independent of fluorescence intensity fluctuations. If the inhibitor successfully binds MDM2, it displaces the large, slowly tumbling MDM2-probe complex, releasing the small, rapidly tumbling free probe, which causes a measurable drop in polarization (mP)[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare FP Assay Buffer (50 mM NaCl, 10 mM Tris, 1 mM EDTA, 5% DMSO, 0.1% CHAPS, pH 7.5).

  • Probe & Protein: Dilute recombinant human MDM2 (residues 1-118) to a final well concentration of 1 μ M. Dilute the FITC-labeled p53 peptide probe (e.g., FITC-QETFSDLWKLL) to a final well concentration of 15 nM[3].

  • Serial Dilution: In a 384-well black microplate, perform a 12-point, 3-fold serial dilution of the test compounds (starting from 50 μ M).

  • Incubation: Add the MDM2/Probe master mix to the compound wells. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., SpectraMax) using polarization mode (Excitation: 485 nm, Emission: 535 nm)[5].

  • Data Analysis: Plot the mP values against the log of the inhibitor concentration. Fit the data using a one-site competitive binding model in GraphPad Prism to determine the IC50​ , and calculate the Ki​ using the Nikolovska-Coleska equation[4].

FP Step1 1. Prepare Reagents MDM2 + FITC-p53 Probe Step2 2. Serial Dilution of β-Peptide Inhibitor Step1->Step2 Step3 3. Incubation (30 mins, Room Temp) Step2->Step3 Step4 4. Read Polarization (Ex: 485nm, Em: 535nm) Step3->Step4 Step5 5. Calculate IC50 / Ki via GraphPad Prism Step4->Step5

Caption: Workflow for the Fluorescence Polarization (FP) competitive binding assay.

Assay 2: Cell Viability & Selectivity Assay (HepG2 vs. Hep3B)

Purpose: To verify that the compound penetrates the cell membrane and induces cell death specifically via the p53 pathway, rather than through off-target cytotoxicity.

Methodology:

  • Cell Seeding: Seed HepG2 (p53 WT) and Hep3B (p53 null) cells into separate 96-well opaque plates at 5,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat both cell lines with varying concentrations of the test compound (0.1 μ M to 50 μ M) for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (Nutlin-3a).

  • Viability Measurement: Add CellTiter-Glo® Reagent (Promega) to each well (volume equal to culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. A highly selective MDM2 inhibitor will show a potent IC50​ in HepG2 cells but minimal toxicity in Hep3B cells[4].

Assay 3: Proteolytic Stability (Serum Half-Life)

Purpose: To demonstrate the pharmacokinetic advantage of the β -amino acid backbone over natural α -peptides.

Methodology:

  • Incubation: Incubate the test compound (10 μ M) in 25% human serum (diluted in PBS) at 37°C.

  • Sampling: Extract 50 μ L aliquots at time points: 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench the extracted aliquots by adding 100 μ L of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Plot the percentage of remaining intact compound versus time to calculate the half-life ( t1/2​ ).

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Iodinated Versus Non-Iodinated Beta-Amino Acids

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic candidates is paramount. The introduction of unnatural amino acids, such as beta-amino acids, is a we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel therapeutic candidates is paramount. The introduction of unnatural amino acids, such as beta-amino acids, is a well-established strategy to enhance the metabolic stability and therapeutic efficacy of peptides and small molecules.[1] A further modification, the incorporation of iodine, presents a compelling avenue for modulating molecular properties. This guide provides an in-depth, objective comparison of the metabolic stability of iodinated versus non-iodinated beta-amino acids, supported by established experimental data and methodologies.

Introduction: The Rationale for Beta-Amino Acids and Iodination in Drug Design

Beta-amino acids, structural isomers of their alpha-amino acid counterparts, are characterized by the placement of the amino group on the beta-carbon relative to the carboxyl group. This seemingly subtle structural alteration has profound implications for their biological properties. The incorporation of beta-amino acids into peptides has been shown to confer resistance to enzymatic degradation by proteases, which are often a major hurdle in the development of peptide-based therapeutics.[1]

Iodination, the incorporation of an iodine atom, is another strategic modification in drug design. It can influence a molecule's size, lipophilicity, and electronic distribution, potentially enhancing its binding affinity to target receptors. Furthermore, radioiodinated compounds are invaluable tools in medical imaging and radiotherapy.[2] This guide will explore the intersection of these two design strategies, focusing on the critical aspect of metabolic stability.

Comparative Metabolic Pathways: A Tale of Two Moieties

The metabolic stability of a compound is its susceptibility to biotransformation by metabolic enzymes. For beta-amino acids, both with and without iodination, several key metabolic pathways must be considered.

Non-Iodinated Beta-Amino Acids: Resisting Proteolysis and Undergoing Endogenous Metabolism

The primary advantage of beta-amino acids is their enhanced resistance to degradation by peptidases. However, they are not metabolically inert. The body possesses enzymes capable of metabolizing these unnatural amino acids.

  • Beta-Aminopeptidases: Specific enzymes, known as beta-aminopeptidases, have been identified in various microorganisms and have the unique ability to hydrolyze the N-terminal beta-amino acid from a peptide chain.[3][4] The substrate specificity of these enzymes varies, with a preference for certain side chains.[5] While their role in human metabolism is less characterized, their existence highlights a potential route for the degradation of beta-amino acid-containing compounds.

  • Endogenous Metabolic Pathways: Single beta-amino acids can enter endogenous metabolic pathways. For instance, beta-alanine, a naturally occurring beta-amino acid, can be metabolized to malonate semialdehyde, which then enters propanoate metabolism. It can also be converted to aspartic acid via glutamate decarboxylase.

Iodinated Beta-Amino Acids: The Added Dimension of Deiodination

The introduction of iodine brings a new metabolic pathway into play: deiodination. This process, the removal of iodine, can significantly impact the compound's biological activity and pharmacokinetic profile.

  • Deiodinases: The primary enzymes responsible for deiodination are the iodothyronine deiodinases (DIO1, DIO2, and DIO3) and iodotyrosine deiodinase (IYD).[6] These enzymes play a crucial role in thyroid hormone regulation by removing iodine atoms from thyroxine (T4) and its derivatives. While their primary substrates are iodinated tyrosines and thyronines, the potential for them to act on other iodinated compounds, including iodinated beta-amino acids, must be considered. Studies on iodinated peptides have shown that deiodinase activity can contribute significantly to their metabolism.[7]

  • Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes, primarily located in the liver, are major players in the metabolism of a vast array of xenobiotics. These enzymes can catalyze a variety of oxidative reactions, including the dehalogenation of iodinated compounds. The susceptibility of an iodinated beta-amino acid to CYP450-mediated metabolism will depend on its overall structure and lipophilicity.

  • Impact on Proteolysis: The presence of a bulky iodine atom can sterically hinder the approach of proteases, potentially further enhancing the metabolic stability of a beta-amino acid-containing peptide. However, studies on iodinated obestatin peptides have shown that the location of the iodine atom can influence the proteolytic cleavage sites, sometimes leading to the emergence of new metabolic fragments.[7]

The following diagram illustrates the potential metabolic pathways for both non-iodinated and iodinated beta-amino acids.

cluster_non_iodinated Non-Iodinated β-Amino Acid Metabolism cluster_iodinated Iodinated β-Amino Acid Metabolism Non-Iodinated β-Amino Acid Non-Iodinated β-Amino Acid Resistant to most proteases Resistant to most proteases Non-Iodinated β-Amino Acid->Resistant to most proteases β-Aminopeptidases β-Aminopeptidases Non-Iodinated β-Amino Acid->β-Aminopeptidases Endogenous Metabolism (e.g., to Malonate Semialdehyde) Endogenous Metabolism (e.g., to Malonate Semialdehyde) Non-Iodinated β-Amino Acid->Endogenous Metabolism (e.g., to Malonate Semialdehyde) Metabolic Products Metabolic Products β-Aminopeptidases->Metabolic Products Endogenous Metabolism (e.g., to Malonate Semialdehyde)->Metabolic Products Iodinated β-Amino Acid Iodinated β-Amino Acid Deiodinases (DIOs, IYD) Deiodinases (DIOs, IYD) Iodinated β-Amino Acid->Deiodinases (DIOs, IYD) CYP450 Enzymes CYP450 Enzymes Iodinated β-Amino Acid->CYP450 Enzymes Deiodination Deiodination Deiodinases (DIOs, IYD)->Deiodination Oxidation/Dehalogenation Oxidation/Dehalogenation CYP450 Enzymes->Oxidation/Dehalogenation Non-Iodinated Metabolite Non-Iodinated Metabolite Deiodination->Non-Iodinated Metabolite Oxidized/Dehalogenated Metabolites Oxidized/Dehalogenated Metabolites Oxidation/Dehalogenation->Oxidized/Dehalogenated Metabolites

Caption: Comparative metabolic pathways of non-iodinated and iodinated beta-amino acids.

Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of iodinated and non-iodinated beta-amino acids, a series of well-established in vitro assays are employed. These assays provide quantitative data on the rate of degradation of a compound in the presence of metabolic enzymes.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolic stability, particularly metabolism mediated by CYP450 enzymes.

Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Experimental Workflow:

cluster_workflow Liver Microsomal Stability Assay Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture: - Test Compound - Liver Microsomes - Phosphate Buffer Start->Prepare Reaction Mixture Pre-incubate Pre-incubate at 37°C Prepare Reaction Mixture->Pre-incubate Initiate Reaction Initiate Reaction with NADPH Pre-incubate->Initiate Reaction Time Points Incubate and sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate Reaction->Time Points Quench Reaction Quench Reaction (e.g., with acetonitrile) Time Points->Quench Reaction Centrifuge Centrifuge to precipitate proteins Quench Reaction->Centrifuge Analyze Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Supernatant Data Analysis Data Analysis: - Plot % remaining vs. time - Calculate half-life (t½) and intrinsic clearance (CLint) Analyze Supernatant->Data Analysis End End Data Analysis->End

Caption: Step-by-step workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (both iodinated and non-iodinated beta-amino acids) in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, mouse, etc.) on ice.

    • Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should be included to assess non-enzymatic degradation.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the zero-minute time point.

Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.

Plasma Stability Assay

This assay evaluates the stability of a compound in blood plasma, which contains various enzymes such as esterases and proteases.

Principle: The test compound is incubated in plasma from a relevant species (e.g., human, rat) at 37°C. The amount of the parent compound remaining over time is quantified.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw plasma (e.g., human, rat) at 37°C.

  • Incubation:

    • Add the test compound to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Sample Processing and Analysis:

    • Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Interpretation: The percentage of the compound remaining at each time point is calculated relative to the initial concentration. This provides a measure of the compound's stability in plasma.

Comparative Data Summary

The following table summarizes hypothetical but expected outcomes from the metabolic stability assays, comparing a non-iodinated beta-amino acid with its iodinated analog.

CompoundLiver Microsomal Half-life (t½, min)Plasma Stability (% remaining at 120 min)Predicted Primary Metabolic Pathways
Non-Iodinated β-Amino Acid > 60> 95%Minimal metabolism, potential for beta-aminopeptidase cleavage or slow entry into endogenous pathways.
Iodinated β-Amino Acid 30 - 6080 - 95%Deiodination (by deiodinases or CYP450s), potential for some oxidative metabolism by CYP450s.

Note: This table represents a generalized prediction. Actual results will be highly dependent on the specific molecular structure of the beta-amino acid and the position of iodination.

Conclusion and Future Perspectives

The incorporation of beta-amino acids is a robust strategy for enhancing metabolic stability against proteolytic degradation. The further addition of iodine introduces a new layer of complexity, with deiodination becoming a potential metabolic route.

Key Takeaways:

  • Non-iodinated beta-amino acids are expected to exhibit high stability in both liver microsomes and plasma due to their resistance to common proteases.

  • Iodinated beta-amino acids may exhibit slightly lower metabolic stability due to the potential for deiodination by deiodinases and/or CYP450 enzymes. However, the presence of iodine may also sterically hinder other metabolic transformations.

  • The choice between an iodinated and a non-iodinated beta-amino acid in drug design will depend on the desired pharmacokinetic profile and the specific therapeutic application. If rapid clearance is desired, or if the deiodinated metabolite is the active compound, then an iodinated analog may be advantageous.

Future research should focus on directly characterizing the substrate specificity of deiodinases and CYP450 enzymes for a range of iodinated beta-amino acids. This will provide a more comprehensive understanding of their metabolic fate and enable more precise design of next-generation therapeutics with tailored metabolic stability.

References

  • De Spiegeleer, B., et al. (2011). In vitro metabolic stability of iodinated obestatin peptides. Peptides, 32(6), 1207-1214. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Iodine in Amino Acids: Applications in Synthesis and Imaging. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of beta-amino acids. John Wiley & Sons.
  • Schweizer, U., et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(3), R103-R115. [Link]

  • He, X., et al. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. mBio, 10(4), e01642-19. [Link]

  • AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism. [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Geueke, B., et al. (2006). Bacterial beta-peptidyl aminopeptidases with unique substrate specificities for beta-oligopeptides and mixed beta,alpha-oligopeptides. The FEBS journal, 273(23), 5469–5479. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate Derivatives: An X-ray Crystallography Perspective

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral compounds such as methyl (3R)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral compounds such as methyl (3R)-3-amino-3-(3-iodophenyl)propanoate and its derivatives, where stereochemistry dictates biological activity and material properties. This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of this class of compounds, grounded in experimental principles and practical considerations for researchers, scientists, and drug development professionals. While specific crystallographic data for methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS: 309757-74-2) is not widely available in the public domain, this guide will utilize principles and data from related β-amino acid derivatives to provide a comprehensive analytical framework.

The Decisive Role of X-ray Crystallography in Structural Chemistry

Single-crystal X-ray diffraction (SCXRD) stands as a powerful and definitive method for revealing the three-dimensional atomic arrangement of a chemical compound.[1] It is often considered the "gold standard" for structural determination because it provides a direct, high-resolution map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unambiguously determined.[2][3] For complex organic molecules, where other techniques might offer indirect or partial structural information, X-ray crystallography can provide a complete and unequivocal picture.[2]

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and expertise. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure via X-ray diffraction can be broken down into several key stages, each with its own set of critical considerations.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffraction_experiment X-ray Diffraction Experiment crystal_selection->diffraction_experiment data_processing Data Processing & Integration diffraction_experiment->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation interpretation Data Interpretation & Reporting validation->interpretation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization : This is often the most challenging step.[2] High-quality single crystals, typically with dimensions of at least 20 micrometers in all directions, are required.[1] Common techniques for small molecules include slow evaporation from a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and often determined empirically.

  • Crystal Selection and Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal should be well-formed with clean faces and no visible defects.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from multiple orientations.[4] For light-atom chiral compounds, using a copper X-ray source can be advantageous for determining the absolute structure.[1]

  • Data Processing : The collected diffraction spots are indexed and their intensities are integrated. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

  • Structure Solution : The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement : An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Structure Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is not the only tool at the disposal of a chemist. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques.[2][5]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Solution or Solid-StateGas phase (ions)
Information Obtained 3D atomic structure, bond lengths, angles, stereochemistry, packingConnectivity, conformation in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Resolution AtomicCan be atomic, but often lower than crystallographyProvides mass-to-charge ratio
Key Advantage Unambiguous 3D structure determination.[2][3]Provides information about the molecule's behavior in solution.[5]High sensitivity and ability to determine molecular formula.
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[2] Provides a static picture of the molecule.Structure determination can be complex for large molecules; provides an average structure in solution.[4]Does not directly provide 3D structural information.
Hydrogen Atoms Difficult to locate accurately due to low electron density.[4][6]Excellent for observing hydrogen atoms.Not directly observed.
Decision-Making Framework for Structural Elucidation

The choice of analytical technique depends on the specific research question and the nature of the sample.

decision_making start Need Structural Information need_3d Absolute 3D Structure Required? start->need_3d have_crystal Single Crystal Available? need_3d->have_crystal Yes nmr_ms NMR & Mass Spectrometry need_3d->nmr_ms No (Connectivity/Formula) xray X-ray Crystallography have_crystal->xray Yes try_crystallization Attempt Crystallization have_crystal->try_crystallization No nmr_solution Solution-State NMR for Conformation xray->nmr_solution Complementary Data Needed try_crystallization->have_crystal

Caption: A decision-making tree for selecting a structural elucidation technique.

Case Study: Structural Insights into a β-Amino Acid Derivative

A hypothetical summary of crystallographic data for a derivative in this class might look like the following:

ParameterRepresentative ValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁Provides information about the symmetry elements within the crystal.
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 12.1 Å, β = 98.5°Defines the size and shape of the repeating unit in the crystal lattice.
Resolution 0.8 ÅA measure of the level of detail in the electron density map.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Key Torsion Angles C-Cα-Cβ-NDefines the conformation of the amino acid backbone.
Intermolecular Interactions Hydrogen bonds, halogen bondsReveals how molecules are packed in the crystal and can inform about potential biological interactions.

The presence of an iodine atom in methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is particularly advantageous for X-ray crystallography. As a heavy atom, it scatters X-rays more strongly, which can aid in solving the phase problem and in the unambiguous determination of the absolute stereochemistry.[2]

Conclusion

For the definitive structural elucidation of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate derivatives, single-crystal X-ray diffraction is the most powerful and conclusive technique. It provides an unambiguous three-dimensional structure at atomic resolution, which is critical for understanding its chemical properties and potential biological activity. While other techniques like NMR and mass spectrometry are invaluable for providing complementary information about the molecule's connectivity, and behavior in solution, they cannot replace the definitive solid-state structure provided by X-ray crystallography. The primary bottleneck for this technique remains the growth of high-quality single crystals, a challenge that often requires significant experimental optimization.[2] For researchers in drug discovery and materials science working with this class of compounds, a combined analytical approach, with X-ray crystallography as the cornerstone for absolute structure determination, is the most robust strategy.

References

  • Comparison of NMR and X-ray crystallography.
  • X-ray Diffraction Protocols and Methods.
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1657.
  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Small molecule crystallography. Excillum.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Amino Acid Derivatives of β-Cyclodextrin. The Journal of Organic Chemistry.
  • Vasudev, P. G., et al. (2008). Conformations of β‐amino acid residues in peptides: X‐ray diffraction studies of peptides containing the achiral residue 1‐aminocyclohexaneacetic acid, β3,3Ac6c. Peptide Science, 90(2), 221-231.
  • Synthesis and structure determination of methyl (3S)- and (3R)-(trans-(3′R,4′R)-3-amino-1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl)-2,2-dimethyl-3-ferrocenylpropanoate.
  • Crystallization and preliminary X-ray crystallographic studies of β-transaminase from Mesorhizobium sp. strain LUK. PubMed.
  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains.
  • X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. PMC.

Sources

Comparative

"efficacy comparison of drugs synthesized with methyl (3R)-3-amino-3-(3-iodophenyl)propanoate versus other building blocks"

This guide provides an in-depth comparison of drug efficacy derived from the specific building block, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, against alternatives. We will explore the causal relationships behind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of drug efficacy derived from the specific building block, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, against alternatives. We will explore the causal relationships behind molecular design choices, present supporting data, and detail the experimental workflows that validate these findings. Our focus is on the strategic advantages conferred by the unique structural motifs of this β-amino acid derivative in modern drug discovery.

The Strategic Importance of β-Amino Acid Scaffolds in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel therapeutics with improved pharmacokinetic profiles is relentless. Peptides, while offering high specificity, are often hampered by poor oral bioavailability and rapid degradation by proteases. This has led to the extensive use of peptidomimetics, compounds that mimic the structure of peptides but with enhanced stability. β-amino acids are a cornerstone of this strategy.[1][2]

Unlike their α-amino acid counterparts which form the basis of all proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups.[3] This seemingly minor alteration fundamentally changes the resulting molecular backbone. When incorporated into peptide-like chains, β-amino acids create structures that are resistant to cleavage by common proteases, a critical feature for developing metabolically stable drugs.[1]

The building block at the center of our discussion, methyl (3R)-3-amino-3-(3-iodophenyl)propanoate , is a chiral β-amino acid with several key features:

  • β-Amino Acid Backbone: Provides inherent resistance to proteolytic degradation.[1]

  • Aromatic Phenyl Group: Serves as a versatile scaffold for establishing critical binding interactions (e.g., π-stacking, hydrophobic interactions) with biological targets.[]

  • Meta-positioned Iodine Atom: The presence of a halogen, particularly iodine, is a deliberate design choice. It can enhance binding affinity through halogen bonding, modulate lipophilicity, and serve as a reactive handle for further synthetic modifications via cross-coupling reactions, allowing for the creation of diverse compound libraries.[5]

  • Methyl Ester: A functional group that can be easily hydrolyzed or modified during synthesis to tune the compound's properties.

These features make it an attractive starting point for developing inhibitors, receptor ligands, and other bioactive molecules.[]

Comparative Efficacy: Insights from Structure-Activity Relationships (SAR)

Direct head-to-head clinical data for drugs synthesized from methyl (3R)-3-amino-3-(3-iodophenyl)propanoate versus other building blocks is not consolidated in publicly available literature. However, we can infer comparative efficacy by analyzing established structure-activity relationship (SAR) studies on analogous molecular scaffolds. SAR analysis is fundamental to drug design, systematically correlating chemical modifications with changes in biological activity.[]

Comparison with Other Phenyl-based Building Blocks

The nature of the substituent on the phenyl ring is a critical determinant of a drug's efficacy and selectivity. By examining related molecular frameworks, such as the 3-phenylcoumarin scaffold used for developing Monoamine Oxidase B (MAO-B) inhibitors, we can appreciate the impact of these modifications.[6][7]

The table below summarizes SAR data for a series of 3-phenylcoumarin derivatives, illustrating how altering the phenyl ring substituent dramatically impacts inhibitory potency against MAO-B, a key target in neurodegenerative diseases.

Compound IDPhenyl Ring Substituent (at position 4')TargetIC50 (nM)
1 -CF3MAO-B56
4 -OCF3MAO-B>1000
13 -OCH3MAO-B>1000
Reference UnsubstitutedMAO-B>1000
(Data synthesized from Rauhamäki, et al., Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.[7])

This data clearly demonstrates that a trifluoromethyl (-CF3) group provides a significant potency advantage over methoxy (-OCH3), trifluoromethoxy (-OCF3), or an unsubstituted ring for this particular scaffold and target. This principle extends to our core building block; the choice of an iodine atom is a rational design element intended to optimize target engagement and is expected to confer a different efficacy profile compared to analogues with fluoro, chloro, or non-halogenated phenyl rings.[8]

Comparison with α-Amino Acid Building Blocks

The most fundamental comparison is with the corresponding α-amino acid, phenylalanine. While derivatives of phenylalanine, such as 3-amidinophenylalanine, are effective building blocks for drugs like thrombin inhibitors, they produce molecules susceptible to standard enzymatic degradation.[9] The primary advantage of using a β-amino acid scaffold like methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is the significant increase in metabolic stability.[1]

SAR_Logic cluster_0 Building Block Modification cluster_1 Biological Outcome Core Core Scaffold (e.g., 3-Amino-3-phenylpropanoate) Mod1 Add Iodine (I-phenyl) Core->Mod1 Modify R-group Mod2 Add Fluoro (F-phenyl) Core->Mod2 Modify R-group Mod3 No Halogen (phenyl) Core->Mod3 Modify R-group Activity1 Altered Binding Affinity (e.g., Halogen Bonding) Mod1->Activity1 Activity2 Modified Lipophilicity (Pharmacokinetics) Mod1->Activity2 Activity3 Different Target Selectivity Mod1->Activity3 Mod2->Activity1 Mod2->Activity2 Mod2->Activity3 Mod3->Activity1 Mod3->Activity2 Mod3->Activity3 caption Fig. 1: SAR logic for phenyl ring modification.

Caption: Fig. 1: SAR logic for phenyl ring modification.

Experimental Protocols for Synthesis and Efficacy Validation

To ensure scientific integrity, the synthesis of drug candidates and the validation of their efficacy must follow robust, reproducible protocols.

Protocol 1: General Synthesis of a Dipeptide Mimetic using a β-Amino Acid

This protocol outlines the standard solid-phase peptide synthesis (SPPS) steps for incorporating a β-amino acid building block into a short peptide chain.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times) to remove residual piperidine.

  • Coupling of β-Amino Acid:

    • In a separate vessel, dissolve methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add a base, N,N-diisopropylethylamine (DIEA) (6 equivalents), to the solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat steps 2-5 to add subsequent amino acids to the chain.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Caption: Fig. 2: A generalized drug discovery workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the potency of a synthesized compound against a specific protein kinase, a frequent target in oncology.

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, a suitable peptide substrate, and ATP at desired concentrations in the assay buffer.

  • Serial Dilution: Create a series of dilutions of the inhibitor stock solution in assay buffer, typically in a 96-well plate, to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • To each well of the assay plate, add the kinase and peptide substrate.

    • Add the diluted inhibitor to the appropriate wells. Include control wells with DMSO only (no inhibition) and wells with no kinase (background).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescence or fluorescence-based detection system.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the "no inhibition" control wells (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion: A Versatile Scaffold for Future Drug Development

The strategic selection of a building block is a critical decision point in the drug discovery process.[10] Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate represents a highly versatile and rationally designed scaffold. Its β-amino acid core provides a distinct advantage in metabolic stability over traditional α-amino acid building blocks.[1] Furthermore, the iodophenyl moiety offers unique opportunities for optimizing target binding and provides synthetic flexibility for library development.

While direct comparative efficacy data against specific drugs is proprietary and case-dependent, the principles of medicinal chemistry and extensive SAR studies on analogous compounds strongly suggest that this building block is well-suited for the development of potent and durable therapeutics. The experimental protocols detailed herein provide a self-validating framework for synthesizing and evaluating novel drug candidates derived from this and other advanced building blocks.

References

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. Available at: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Publications. Available at: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. Available at: [Link]

  • methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS#309757-74-2 | FCMD | Food Contact Materials Regulations Database. (2026). ChemRadar. Available at: [Link]

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. (n.d.). PubMed. Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. Available at: [Link]

  • Simple iodine will speed up drug discovery. (2021). ResOU. Available at: [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Farmacevtski Vestnik. Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). PMC. Available at: [Link]

  • Phenylpropanoid. (n.d.). Wikipedia. Available at: [Link]

  • Emerging Trends in Drug Discovery and Innovations in Drug Design and Development. (n.d.). Longdom Publishing SL. Available at: [Link]

  • Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (n.d.). MDPI. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl (3R)-3-amino-3-(3-iodophenyl)propanoate proper disposal procedures

As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates requires more than just following a generic safety data sheet. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates requires more than just following a generic safety data sheet. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a chiral β -amino acid derivative frequently utilized in drug discovery and peptide synthesis.

Its disposal is dictated not by its primary use, but by its distinct structural features: an iodine atom covalently bound to an aromatic ring, a primary amine , and an ester linkage . These functional groups require a highly specific, causality-driven approach to waste segregation and thermal destruction.

Here is the comprehensive, field-proven operational guide for the safe handling and disposal of this compound.

Structural Hazard Assessment & Causality

To design a self-validating disposal protocol, we must first understand why this specific molecule behaves the way it does in a waste matrix:

  • The Iodine Atom (Halogenated Hazard): The presence of iodine strictly categorizes this compound—and any solvent it is dissolved in—as Halogenated Organic Waste . You cannot process this through standard municipal or non-halogenated biological waste streams. Incineration at standard temperatures can generate highly toxic iodinated dioxins and corrosive hydrogen iodide (HI) gas[1].

  • The Primary Amine (Reactivity Hazard): The free amine group is basic. If inadvertently mixed with concentrated strong acids in a general waste carboy, it can trigger an exothermic salt-formation reaction, potentially leading to container over-pressurization.

  • Cross-Coupling Contamination (Field Insight): Because this molecule features an aryl iodide, it is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). Therefore, liquid waste streams containing this compound frequently contain heavy metal catalysts, which must be declared to prevent catastrophic damage to standard incinerator scrubbers.

Waste Routing & Decision Matrix

The physical state and the experimental matrix dictate the disposal route. Below is the logical workflow for routing this compound safely.

WasteWorkflow A Waste Generation: Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate B Physical State & Matrix? A->B C Solid Waste (Powders, PPE, Silica) B->C Solid D Liquid Solution (Filtrates, HPLC fractions) B->D Liquid F Halogenated Solid Waste Container C->F E Cross-Coupling Catalyst Present? (e.g., Pd, Cu) D->E G Halogenated Solvent Waste Container E->G No H Halogenated + Heavy Metal Waste Container E->H Yes I EHS Manifesting & Thermal Destruction F->I G->I H->I

Decision matrix for routing iodinated pharmaceutical intermediates into appropriate waste streams.

Standard Operating Procedure: Step-by-Step Disposal

This protocol ensures compliance with standards for laboratory waste[2].

Step 1: Segregation & Containerization

  • Action: Select a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined glass bottles are required.

  • Causality: Halogenated solvents (often used to dissolve this compound, such as DCM or chloroform) will degrade standard plastics over time.

  • Validation: Ensure the container is "vapor tight" and "spill proof." Keep the container closed at all times unless actively adding waste[3].

Step 2: EPA-Compliant Labeling

  • Action: Label the container before the first drop of waste is added[3].

  • Requirement: Use the complete chemical name: "Waste Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate in[Solvent Name]". Do not use abbreviations, structural formulas, or shorthand[3].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste at or near the point of generation, under the direct control of the operator[2].

  • Safety Check: Ensure the SAA is well-ventilated and kept away from incompatible substances (e.g., strong acids, bleach, or oxidizing agents)[3].

Quantitative Regulatory Limits

Depending on your institution's regulatory framework, you must adhere to specific accumulation limits before transferring waste to Environmental Health and Safety (EHS).

Regulatory FrameworkMax Accumulation VolumeTime Limit in LabKey Requirement
Standard SAA (40 CFR 262.15) 55 gallons (or 1 qt acute)None (until limit reached)Must remain at/near the exact point of generation[2].
Academic Subpart K 55 gallons12 months maximumRequires a formal Laboratory Management Plan and trained professionals for waste determination[2].

Spill Response & Self-Validating Decontamination

In the event of a localized spill (e.g., a dropped flask containing the compound in solution), follow this self-validating cleanup protocol:

  • Ventilation: Immediately close lab doors and open sashes slightly to allow the chemical fume hood exhaust to ventilate the area and maintain negative pressure[3].

  • Absorption: Place chemically compatible absorbent pads directly over the spill. Allow them to sit and fully absorb the liquid[3]. Do not use combustible materials like sawdust.

  • Collection: Transfer the saturated pads into a heavy-duty plastic bag or HDPE bucket. Seal and label it as "Spill Cleanup: Halogenated Organic Waste"[3].

  • Self-Validation (The Critical Step): Because methyl (3R)-3-amino-3-(3-iodophenyl)propanoate contains a primary amine, residual microscopic contamination will render the surface slightly basic. Swab the spill area with a solvent-dampened pH test strip. If the pH reads >7.5, contamination remains. Wash the surface with a mild acidic solution (e.g., 0.1M citric acid), followed by DI water, until a subsequent swab confirms a neutral pH (7.0).

The Mechanics of Thermal Destruction

Once EHS collects your properly manifested waste, it cannot be placed in a landfill. mandate that toxic chemical substances containing halogenated organics must be treated using specific thermal or chemical treatment methods[4].

To prevent the release of volatile iodinated compounds, the waste is routed to specialized commercial incinerators operating under strict quantitative parameters:

Destruction ParameterRegulated ThresholdMechanistic Rationale
Combustion Temperature > 1,100°CRequired to provide the activation energy necessary to completely cleave the robust aromatic C-I bond.
Destruction & Removal Efficiency (DRE) > 99.99%Legally mandated efficiency for chlorinated/halogenated organic compounds to prevent atmospheric release of unburned toxins[4].
Exhaust Scrubbing Caustic Wet ScrubbingCombustion of iodinated organics produces corrosive Hydrogen Iodide (HI) gas. Caustic scrubbers (NaOH/KOH) neutralize this into harmless iodide salts before atmospheric venting[1].

By understanding the chemical causality behind these disposal steps, researchers can ensure regulatory compliance, protect laboratory personnel, and prevent downstream environmental contamination.

References

  • Halogenated Organic Liquids - Standard Operating Procedure Source: Division of Research Safety, University of Illinois Urbana-Champaign URL:[Link]

  • Laws and Regulations Retrieving System: Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste Source: Ministry of Environment (MOENV), Taiwan URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: United States Environmental Protection Agency (US EPA) URL:[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

As a drug development professional or synthetic chemist, handling complex chiral building blocks requires a rigorous synthesis of technical accuracy and field-proven safety protocols. Methyl (3R)-3-amino-3-(3-iodophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or synthetic chemist, handling complex chiral building blocks requires a rigorous synthesis of technical accuracy and field-proven safety protocols. Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, its specific structural motifs demand specialized handling, personal protective equipment (PPE), and disposal strategies to ensure both operator safety and regulatory compliance.

This guide provides a self-validating, step-by-step operational framework designed to mitigate risks at the molecular level.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with methyl (3R)-3-amino-3-(3-iodophenyl)propanoate are directly tied to its three primary functional groups:

  • The Free Amine (-NH₂): This group confers mild basicity and nucleophilicity. Upon contact with the moisture of the skin or mucous membranes, it acts as a localized irritant. Furthermore, fine amine powders are highly prone to static charge accumulation, which significantly increases the risk of aerosolization during weighing.

  • The Iodophenyl Moiety (-C₆H₄I): The presence of the heavy iodine atom significantly increases the lipophilicity (LogP) of the molecule. This enhanced lipophilicity allows the compound to more easily permeate the lipid bilayers of the stratum corneum, making dermal exposure far more hazardous than with non-halogenated analogs. It also strictly dictates downstream waste segregation.

  • The Methyl Ester (-COOCH₃): While relatively stable under ambient conditions, the ester can undergo hydrolysis in the presence of strong aqueous acids or bases, potentially releasing trace amounts of methanol.

Required Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for halogenated aromatic amines, especially when handled in conjunction with organic solvents. The following table outlines the required PPE, grounded in [1] and advanced laboratory safety frameworks [2].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). Double-glove if handling alongside organic solvents (e.g., DCM, DMF).Nitrile provides a robust barrier against solid amines. However, if the compound is dissolved in an organic solvent, the lipophilic iodophenyl group accelerates permeation through single-layer nitrile, necessitating double-gloving or laminate materials (e.g., Silver Shield).
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against aerosolized fine powders (driven by static charge accumulation) and solvent splashes during the solubilization phase.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat.Prevents dermal exposure. Cotton or FR materials are strictly preferred over synthetic blends (e.g., polyester), which can melt into the skin upon contact with reactive chemicals or flash fires.
Respiratory & Engineering Fume hood with an active face velocity of 80–100 feet per minute (fpm).Mitigates inhalation risks from aerosolized powder during dispensing and volatile solvent vapors during reaction setup.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. The following methodology ensures that static risks are neutralized, transfers are contained, and decontamination is chemically verified.

Phase 1: Dispensing and Weighing
  • Static Mitigation: Use anti-static weigh boats, or neutralize the static charge on standard boats using an ionizing gun.

    • Causality: Fine powders of amino esters frequently hold static charges, leading to spontaneous aerosolization and contamination of the balance area.

  • Environmental Control: Perform all weighing inside a certified fume hood or a dedicated vented balance enclosure (VBE). Never weigh this compound on an open bench.

  • Transfer Mechanics: Use a clean, dry PTFE-coated or stainless steel spatula. Avoid cross-contamination with transition metals, which can inadvertently catalyze unwanted reactions with the aryl iodide (e.g., unintended cross-coupling).

Phase 2: Solubilization and Reaction Setup
  • Solvent Addition: Transfer the solid compound to the reaction vessel before adding the solvent. Dissolve in appropriate anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide) under a nitrogen or argon atmosphere if required by the downstream synthesis.

  • Closed-System Sealing: Seal the vessel using a septum. Use syringe techniques for all subsequent liquid additions to maintain a closed system and prevent vapor escape.

Phase 3: Decontamination
  • Chemical Neutralization: Wipe down the balance and surrounding hood surfaces with a dilute acidic solution (e.g., 1% aqueous acetic acid).

    • Causality: The mild acid protonates the free amine, converting it into a highly water-soluble ammonium salt.

  • Final Cleansing: Follow the acidic wipe with a distilled water wipe to remove the newly formed water-soluble salts, validating the complete removal of the amine residue.

Spill Response & Halogenated Waste Disposal Plan

Because of the iodine atom, the disposal of this compound is strictly regulated by the [3].

  • Accidental Solid Spill: Do NOT sweep dry powder, as this generates hazardous aerosols. Cover the spill with a damp absorbent pad to suppress dust, then carefully scoop the material into a hazardous waste container using non-sparking tools.

  • Waste Segregation (Critical): All waste containing this compound—including solid residues, contaminated solvents, and primary packaging—MUST be routed to Halogenated Organic Waste streams .

  • Regulatory Causality: Mixing halogenated waste with non-halogenated streams violates EPA regulations, as halogenated compounds require specialized high-temperature incineration equipped with alkaline scrubbers to prevent the release of toxic halogen gases into the environment.

Operational Workflow Visualization

The following diagram illustrates the critical path for handling methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, from initial hazard assessment to EPA-compliant disposal.

G Start Pre-Operation Hazard Assessment PPE Don PPE (Nitrile, Goggles, FR Lab Coat) Start->PPE Hood Fume Hood Handling (Dispensing & Solubilization) PPE->Hood Reaction Reaction Setup (Closed System) Hood->Reaction Spill Spill Response (Contain & Neutralize) Hood->Spill Accidental Release Waste Halogenated Waste Segregation (EPA RCRA) Reaction->Waste Spill->Waste

Operational workflow for handling methyl (3R)-3-amino-3-(3-iodophenyl)propanoate.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." 29 CFR 1910 Subpart I. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Retrieved from[Link][1]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Resource Conservation and Recovery Act (RCRA) Guidelines. Retrieved from[Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
© Copyright 2026 BenchChem. All Rights Reserved.